molecular formula C11H16O3 B1347092 3-(3,4-Dimethoxyphenyl)-1-propanol CAS No. 3929-47-3

3-(3,4-Dimethoxyphenyl)-1-propanol

Cat. No.: B1347092
CAS No.: 3929-47-3
M. Wt: 196.24 g/mol
InChI Key: ZISWRXJZUKDIOO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-propanol is a natural product found in Acorus gramineus and Croton lechleri with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISWRXJZUKDIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192532
Record name 3,4-Dimethoxybenzenepropanol
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3929-47-3
Record name 3-(3′,4′-Dimethoxyphenyl)-1-propanol
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Record name 3,4-Dimethoxybenzenepropanol
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Record name 3,4-Dimethoxybenzenepropanol
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Record name 3-(3,4-dimethoxyphenyl)propanol
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Record name 3,4-DIMETHOXYBENZENEPROPANOL
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Foundational & Exploratory

3-(3,4-Dimethoxyphenyl)-1-propanol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-1-propanol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide a deeper understanding of its synthesis, applications, and characterization, grounded in established chemical principles.

Core Compound Identification and Physicochemical Properties

This compound, also known as 3-Veratryl propanol, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a primary alcohol and a dimethoxy-substituted benzene ring, provides a unique combination of reactive sites for constructing more complex molecules.[1]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 3929-47-3[2][3]
Molecular Formula C₁₁H₁₆O₃[2][3]
Molecular Weight 196.24 g/mol [3][4]
IUPAC Name 3-(3,4-dimethoxyphenyl)propan-1-ol
Synonyms Benzenepropanol, 3,4-dimethoxy-; 3,4-Dimethoxybenzenepropanol; 3-Veratryl propanol; 1,2-Dimethoxy-4-(3-hydroxypropyl)benzene[2]
EC Number 223-499-9[2]
MDL Number MFCD00002951[4]

Table 2: Physicochemical Data

PropertyValueConditions
Density 1.081 g/mLat 25 °C[2][5]
Boiling Point 142-144 °Cat 0.5 mmHg[5]
171 °Cat 1 Torr[2]
Refractive Index n20/D 1.54at 20 °C[2][5]
Flash Point >230 °F (>110 °C)[2]

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound can be approached from several precursors. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Protocol 1: Synthesis from Eugenol

A common and insightful route begins with eugenol (4-allyl-2-methoxyphenol), a readily available natural product. This pathway involves two key transformations: a hydroboration-oxidation reaction followed by methylation.

Step-by-Step Methodology:

  • Hydroboration-Oxidation of Eugenol:

    • Dissolve eugenol in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a borane reagent (e.g., borane-THF complex) dropwise to the solution. The anti-Markovnikov addition of borane across the allyl group's double bond is a critical mechanistic step, ensuring the terminal alcohol is formed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete formation of the organoborane intermediate.

    • Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30% solution) at 0 °C. This oxidation step replaces the boron atom with a hydroxyl group, yielding 3-(4-hydroxy-3-methoxyphenyl)-1-propanol (dihydroconiferyl alcohol).[1][6]

  • Methylation of Dihydroconiferyl Alcohol:

    • The phenolic hydroxyl group of dihydroconiferyl alcohol is then methylated to yield the final product.

    • Dissolve the dihydroconiferyl alcohol in a suitable solvent.

    • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

    • Heat the reaction mixture to drive the Williamson ether synthesis to completion.

    • Upon completion, perform an aqueous workup and purify the crude product using silica gel chromatography or distillation to obtain pure this compound.[1]

Synthesis from Eugenol Eugenol Eugenol (4-allyl-2-methoxyphenol) Step1 1. BH₃-THF 2. H₂O₂, NaOH Eugenol->Step1 Intermediate Dihydroconiferyl Alcohol (3-(4-hydroxy-3-methoxyphenyl)-1-propanol) Step1->Intermediate Step2 Methylating Agent (e.g., (CH₃)₂SO₄), Base Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway from Eugenol to the target compound.

Applications in Synthetic Chemistry and Drug Discovery

The utility of this compound lies in its capacity to serve as a versatile intermediate for more complex molecular architectures.

A. Intermediate for Pharmaceutical Agents

This compound is a documented precursor in the synthesis of fluorinated benzamide neuroleptics.[1][5] Specifically, it was utilized in the multi-step preparation of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide, a compound of interest for its potential neurological activity.[4] The propanol chain provides a carbon backbone that can be further functionalized and extended.

B. Precursor for Thiol Derivatives

The primary alcohol group can be readily converted into other functional groups. A notable example is its use as the starting material for synthesizing 3-(3,4-dimethoxyphenyl)-1-propanethiol.[1][7]

Experimental Protocol: Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol

  • A mixture of 3-(3,4-dimethoxyphenyl)propanol (25.5 mmol), thiourea (25.5 mmol), and 48% hydrobromic acid (8.5 ml) is heated on a steam bath for 1 hour.[7]

  • The mixture is allowed to stand overnight at room temperature and then reheated on the steam bath for an additional 2 hours.[7]

  • After cooling, the reaction mixture is treated with 1 M sodium hydroxide (76.5 ml) and heated on the steam bath for 1.5 hours to hydrolyze the isothiouronium salt intermediate.[7]

  • The cooled mixture is acidified with 1 N hydrochloric acid and extracted with methylene chloride.[7]

  • The final product is purified by silica gel chromatography to yield 3-(3,4-dimethoxyphenyl)-1-propanethiol.[7]

Applications Core 3-(3,4-Dimethoxyphenyl) -1-propanol App1 Fluorinated Benzamide Neuroleptics Core->App1 Multi-step synthesis App2 3-(3,4-Dimethoxyphenyl) -1-propanethiol Core->App2 Thiolation App3 Ester Derivatives Core->App3 Esterification

Caption: Key synthetic applications of the title compound.

Structural Elucidation and Quality Control

Unambiguous characterization is paramount for any chemical intermediate. Advanced spectroscopic techniques are essential for confirming the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons, confirming the presence of the propyl chain, methoxy groups, and aromatic protons.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These powerful techniques are used to establish the connectivity of atoms within the molecule.[1] COSY reveals proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers further structural confirmation.[1]

Characterization Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (MS, MS/MS) Sample->MS Data Spectroscopic Data NMR->Data MS->Data Analysis Structural Verification & Purity Assessment Data->Analysis

Caption: A typical workflow for spectroscopic characterization.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling and storage procedures are essential to ensure safety.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

    • Avoid contact with skin and eyes and prevent inhalation of vapors.[2]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated location.[2]

    • Keep away from incompatible materials, such as strong oxidizing agents.[2][8][9]

  • Hazards:

Conclusion

This compound is a chemical intermediate of significant value, bridging the gap between simple precursors and complex, high-value molecules, particularly in the pharmaceutical sector. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a reliable component in the synthetic chemist's toolkit. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective and responsible use in research and development.

References

  • Benchchem, "this compound | 3929-47-3",
  • Santa Cruz Biotechnology, "this compound | CAS 3929-47-3",
  • Sigma-Aldrich, "this compound 99 3929-47-3",
  • ChemBK, "1-(3,4-Dimethoxyphenyl)propan-1-ol",
  • PrepChem.com, "Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol",
  • ECHEMI, "Buy 3-(3,4-Dimethoxyphenyl)
  • ChemicalBook, "this compound | 3929-47-3",
  • Fisher Scientific, "SAFETY D
  • Sigma-Aldrich, "3-(3,4-Dimethoxyphenyl)
  • Fisher Scientific, "SAFETY D
  • Benchchem, "3-(3,4-Dimethoxyphenoxy)propan-1-OL | 485798-69-4",

Sources

Synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol from eugenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Strategic Synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol from Renewable Eugenol

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable chemical intermediate, from eugenol, a readily available and renewable feedstock derived from clove oil.[1][2] The presented synthetic strategy is a robust two-step process designed for efficiency, high yield, and scalability. It circumvents the need for complex protection-deprotection sequences by first executing a complete O-methylation of the phenolic hydroxyl group of eugenol, followed by a regioselective anti-Markovnikov hydroboration-oxidation of the terminal allyl group. This guide elucidates the mechanistic rationale behind each transformation, provides detailed, step-by-step experimental protocols, and summarizes all critical quantitative data for reproducibility. The methodologies described herein are self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and trustworthiness for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The Target Molecule: this compound

This compound, also known as homoveratryl alcohol, is a key structural motif and versatile building block in organic synthesis.[3] Its structure, featuring a dimethoxyphenyl group and a primary alcohol, offers multiple points for functionalization, making it a valuable precursor for pharmaceuticals, including neuroleptics, and other complex organic molecules.[3] The presence of the primary hydroxyl group allows for straightforward conversion into aldehydes, esters, or thiols, further expanding its synthetic utility.[3][4]

The Starting Material: Eugenol as a Sustainable Feedstock

Eugenol (4-allyl-2-methoxyphenol) is the principal component of clove oil, accounting for up to 90% of its content.[5][6] Its natural abundance, renewable sourcing, and rich chemical functionality—a phenolic hydroxyl, a methoxy group, and an allyl side chain—make it an ideal and sustainable starting material for chemical synthesis.[7] Leveraging eugenol aligns with the principles of green chemistry by utilizing biomass-derived feedstocks over petroleum-based alternatives.

Rationale for the Selected Synthetic Pathway

The transformation of eugenol to this compound requires two primary modifications: methylation of the phenolic hydroxyl group and hydration of the allyl side chain to a terminal alcohol. Several synthetic routes could be envisioned, but the chosen pathway—O-methylation followed by hydroboration-oxidation—offers the most direct and high-yielding approach.

  • Causality of Pathway Selection: A direct hydroboration-oxidation on eugenol would yield dihydroconiferyl alcohol, which would then require methylation.[3] While feasible, performing the O-methylation first on the more acidic phenolic proton is often more straightforward and avoids potential complications with the borane reagent. The alternative, which involves isomerization of the allyl group followed by other transformations, is more circuitous and often leads to the C1 aldehyde (vanillin) rather than the desired C3 alcohol.[8][9] The selected route is therefore superior in its atom economy and operational simplicity.

Overall Synthetic Workflow

The synthesis proceeds in two distinct, high-yielding steps as illustrated in the workflow diagram below. The initial step converts the phenolic hydroxyl of eugenol into a second methoxy group, yielding methyleugenol. The subsequent step transforms the allyl side chain into a 1-propanol moiety via a regioselective hydroboration-oxidation reaction.

SynthesisWorkflow Eugenol Eugenol (4-Allyl-2-methoxyphenol) Methyleugenol Methyleugenol (4-Allyl-1,2-dimethoxybenzene) Eugenol->Methyleugenol Step 1: O-Methylation (CH₃)₂SO₄, NaOH Target Target Molecule This compound Methyleugenol->Target Step 2: Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOH

Caption: Two-step synthesis of the target molecule from eugenol.

Detailed Experimental Protocols

Step 1: O-Methylation of Eugenol to Yield Methyleugenol

3.1.1. Mechanistic Rationale This reaction is a classic Williamson ether synthesis. The phenolic proton of eugenol is acidic and is readily deprotonated by a strong base like sodium hydroxide (NaOH) to form a sodium phenoxide intermediate. This phenoxide ion is a potent nucleophile that subsequently attacks the electrophilic methyl group of the methylating agent, dimethyl sulfate ((CH₃)₂SO₄), via an Sₙ2 reaction. This process forms the desired ether linkage and produces sodium methyl sulfate as a byproduct. Using a strong base ensures complete deprotonation, driving the reaction to completion.[5][10]

3.1.2. Step-by-Step Protocol

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add eugenol (e.g., 32.8 g, 0.2 mol) and methanol (200 mL).

  • Base Addition: While stirring, prepare a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (25 mL) and add it to the flask. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium eugenoxide salt.

  • Methylation: Cool the flask in an ice bath. Add dimethyl sulfate (27.7 g, 0.22 mol) dropwise via the dropping funnel over a period of 45-60 minutes, ensuring the internal temperature does not exceed 30°C.

    • Expert Insight: Careful temperature control is crucial as dimethyl sulfate is highly toxic and the reaction is exothermic. Slow, dropwise addition prevents dangerous temperature spikes and potential side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65°C) for 2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers and wash sequentially with 10% NaOH solution (2 x 50 mL) to remove any unreacted eugenol, followed by water (2 x 50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude methyleugenol can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Step 2: Hydroboration-Oxidation of Methyleugenol

3.2.1. Mechanistic Rationale This reaction provides a regioselective and stereospecific method to hydrate an alkene in an anti-Markovnikov fashion. The borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃•THF), adds across the allyl double bond. Boron, being the less electronegative atom, adds to the terminal, less sterically hindered carbon atom, while the hydride adds to the internal carbon. This process typically occurs three times to form a trialkylborane intermediate. In the second phase, oxidative work-up with hydrogen peroxide (H₂O₂) in an aqueous basic solution (NaOH) replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with high regioselectivity.[3]

3.2.2. Step-by-Step Protocol

  • Setup: To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyleugenol (e.g., 17.8 g, 0.1 mol) dissolved in anhydrous tetrahydrofuran (THF, 100 mL).

  • Hydroboration: Cool the flask to 0°C in an ice bath under a nitrogen atmosphere. Add 1.0 M solution of borane-THF complex in THF (110 mL, 0.11 mol) dropwise via the dropping funnel over 1 hour.

    • Expert Insight: Maintaining an inert, anhydrous atmosphere is critical as borane reacts vigorously with water. The reaction is performed at 0°C to control the exothermic addition and improve selectivity.

  • Reaction Completion: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Oxidation: Cool the flask back to 0°C. Slowly and carefully add water (15 mL) to quench any unreacted borane. This is followed by the dropwise addition of 3 M aqueous sodium hydroxide solution (40 mL, 0.12 mol), and then the very slow, dropwise addition of 30% aqueous hydrogen peroxide (40 mL, ~0.35 mol), keeping the internal temperature below 30°C.

  • Post-Oxidation: After the H₂O₂ addition is complete, heat the mixture to 50°C for 1 hour to ensure complete oxidation of the trialkylborane intermediate.

  • Work-up: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine all organic layers and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a pure, viscous oil or low-melting solid.[4]

Quantitative Data Summary

The following table summarizes the typical quantities, conditions, and expected outcomes for the synthesis based on the protocols described above.

ParameterStep 1: O-MethylationStep 2: Hydroboration-Oxidation
Starting Material EugenolMethyleugenol
Mass / Moles 32.8 g / 0.2 mol17.8 g / 0.1 mol
Key Reagents NaOH (0.3 mol), (CH₃)₂SO₄ (0.22 mol)BH₃•THF (0.11 mol), NaOH (0.12 mol), H₂O₂ (0.35 mol)
Solvent Methanol / WaterAnhydrous THF
Reaction Temp. 0°C then Reflux (65°C)0°C then RT, then 50°C
Reaction Time ~3 hours~5-6 hours
Product MethyleugenolThis compound
Theoretical Yield 35.6 g19.6 g
Typical Actual Yield 30-34 g (85-95%)15.7-17.7 g (80-90%)
Purity (Post-Purif.) >98% (by GC)>98% (by GC/HPLC)

Safety and Hazard Considerations

  • Eugenol: Can cause skin and eye irritation. Handle with gloves and safety glasses.

  • Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Extremely toxic, corrosive, and a suspected carcinogen. It is readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate heavy-duty gloves. Any contaminated materials must be quenched and disposed of as hazardous waste.

  • Borane-THF Complex (BH₃•THF): Flammable liquid and vapor. Reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen Peroxide (H₂O₂, 30%): Strong oxidizer. Causes severe skin burns and eye damage. Avoid contact with combustible materials.

Conclusion

This guide details an efficient and reliable two-step synthesis of this compound from the renewable feedstock eugenol. The pathway, involving a Williamson ether synthesis followed by a hydroboration-oxidation, is strategically sound, high-yielding, and avoids complex intermediate steps. The provided protocols, grounded in established mechanistic principles and supported by authoritative literature, offer researchers a robust and reproducible method for accessing this valuable synthetic intermediate. Adherence to the detailed procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

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  • de Oliveira, T. M., de Carvalho, R. B. F., da Costa, I. H. S., de Oliveira, G. A. L., de Souza, A. A., de Lima, S. G., de Freitas, R. M. (2014). Eugenol derivatives as potential anti-oxidants: Is phenolic hydroxyl necessary to obtain an effect?. Journal of Pharmacy and Pharmacology, 66(4), 559-569. Retrieved from [Link]

  • Lampman, G. M., & Sharpe, S. D. (1983). A phase transfer catalyzed permanganate oxidation: preparation of vanillin from isoeugenol acetate. Journal of Chemical Education, 60(6), 503. Retrieved from [Link]

  • Adler, E., & Marton, J. (1961). II*. Catalytic Hydrogenation of Model Compounds Containing Aryl Carbinol, Aryl Carbinol Ether, Ethylene and Carbonyl Groups. Acta Chemica Scandinavica, 15, 357-373. Retrieved from [Link]

  • Schmid, A., et al. (2021). Comparison of envisioned reaction mechanism for the eugenol isomerization (a) and the reaction catalyzed by VAO‐type oxidases (b). ResearchGate. Retrieved from [Link]

  • CNKI. (n.d.). Oxidation of isoeugenol to vanillin with hydrogen peroxide catalyzed by modified-V2O5. Retrieved from [Link]

  • Planchestainer, M., et al. (2021). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade. ChemCatChem. Retrieved from [Link]

  • American Chemical Society. (2013). Isoeugenol. Retrieved from [Link]

  • ERIC. (1983). A Phase Transfer Catalyzed Permanganate Oxidation: Preparation of Vanillin from Isoeugenol Acetate. Journal of Chemical Education. Retrieved from [Link]

  • PubMed. (2014). Eugenol derivatives as potential anti-oxidants: is phenolic hydroxyl necessary to obtain an effect?. Retrieved from [Link]

  • R Discovery. (n.d.). Isomerization Of Eugenol Research Articles. Retrieved from [Link]

  • ACS Publications. (1983). A phase transfer catalyzed permanganate oxidation: preparation of vanillin from isoeugenol acetate. Journal of Chemical Education. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408407A - Isoeugenol synthetizing method.
  • Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry. Retrieved from [Link]

  • Matsjeh, S., Anwar, C., & Sholikhah, E. N. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 5(4), 346-349. Retrieved from [Link]

  • MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic dehydrogenation of coniferyl alcohol and related phenoxy radicals. Retrieved from [Link]

  • MDPI. (2023). Enhanced Eugenol Composition in Clove Essential Oil by Deep Eutectic Solvent-Based Ultrasonic Extraction and Microwave-Assisted Hydrodistillation. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of sustainable eugenol/hydroxyethylmethacrylate-based polymers with antioxidant and antimicrobial properties. Polymer Chemistry. Retrieved from [Link]

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Sources

A Spectroscopic Guide to 3-(3,4-Dimethoxyphenyl)-1-propanol: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-(3,4-Dimethoxyphenyl)-1-propanol, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a complete structural characterization. Our approach emphasizes the causality behind spectroscopic observations, ensuring a thorough understanding of the molecule's properties.

Introduction

This compound, with a molecular formula of C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a substituted aromatic ring and a primary alcohol, lends itself to a variety of chemical transformations. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development, ensuring purity, confirming identity, and understanding its chemical behavior. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the propyl chain protons, the methoxy groups, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Data Summary:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-OH~1.5-2.0Singlet (broad)1H
-CH₂- (C2)~1.85Quintet2H
Ar-CH₂- (C3)~2.65Triplet2H
-CH₂-OH (C1)~3.65Triplet2H
-OCH₃~3.87Singlet6H
Aromatic H~6.70-6.85Multiplet3H

Interpretation and Rationale:

The aromatic protons appear in the downfield region (6.70-6.85 ppm) due to the deshielding effect of the benzene ring current. The presence of three aromatic protons is consistent with a trisubstituted benzene ring. The two methoxy groups give rise to a sharp singlet at approximately 3.87 ppm, integrating to six protons.

The propyl chain protons exhibit characteristic splitting patterns due to spin-spin coupling. The protons on the carbon adjacent to the aromatic ring (C3) appear as a triplet around 2.65 ppm, being split by the two protons on the neighboring C2 carbon. The protons on the carbon bearing the hydroxyl group (C1) also appear as a triplet, at approximately 3.65 ppm, due to coupling with the C2 protons. The central methylene protons (C2) are split by the protons on both C1 and C3, resulting in a more complex multiplet, often a quintet, around 1.85 ppm. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Data Summary:

CarbonChemical Shift (δ, ppm) (Predicted)
Ar-C H₂- (C3)~32.0
-C H₂- (C2)~32.5
-OC H₃~55.9
-C H₂-OH (C1)~62.5
Aromatic C H~111.5, 112.0, 120.5
Aromatic C -O~147.5, 149.0
Aromatic C -C~134.0

Interpretation and Rationale:

The two methoxy carbons are equivalent and appear as a single peak around 55.9 ppm. The carbons of the propyl chain are distinct, with the carbon bearing the hydroxyl group (C1) being the most downfield of the aliphatic carbons (~62.5 ppm) due to the electronegativity of the oxygen atom. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbons bonded to oxygen appear furthest downfield (~147.5 and 149.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 512-1024 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 90°

    • Spectral width: 0-220 ppm

    • Proton decoupling: Broadband decoupling is applied to simplify the spectrum to single lines for each carbon.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Data Summary:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3600-3200 (broad)O-HStretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
1600-1450C=C (aromatic)Stretching
1260-1000C-O (alcohol, ether)Stretching

Interpretation and Rationale:

The most prominent feature in the IR spectrum of this compound is a broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol and is broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring are observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain and methoxy groups appear in the 2950-2850 cm⁻¹ region. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ range. Strong C-O stretching bands for the primary alcohol and the aryl ethers are expected in the 1260-1000 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Data Summary:

m/zProposed Fragment
196[M]⁺˙ (Molecular Ion)
178[M - H₂O]⁺˙
165[M - CH₂OH]⁺
151[C₉H₁₁O₂]⁺
137[C₈H₉O₂]⁺

Interpretation and Rationale:

The molecular ion peak ([M]⁺˙) is expected at an m/z of 196, corresponding to the molecular weight of the compound. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 178 ([M - 18]⁺˙). Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can result in the loss of a CH₂OH radical, giving a fragment at m/z 165. The most stable fragment is often the benzylic cation formed by cleavage of the C-C bond between the propyl chain and the aromatic ring, resulting in a prominent peak at m/z 151.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification before ionization.

  • Ionization: Electron ionization (EI) is used, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing Molecular Structure and Fragmentation

To further clarify the structural assignments, the following diagrams are provided.

Molecular Structure:

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway:

G mol [C11H16O3]⁺˙ m/z = 196 Molecular Ion frag1 [C11H14O2]⁺˙ m/z = 178 mol->frag1 - H₂O frag2 [C10H13O2]⁺ m/z = 165 mol->frag2 - •CH₂OH (α-cleavage) frag3 [C9H11O2]⁺ m/z = 151 Base Peak frag2->frag3 - CH₂

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the identification of functional groups by IR and the determination of molecular weight and fragmentation patterns by MS. This guide serves as a comprehensive reference for researchers and scientists, enabling confident identification and utilization of this important chemical intermediate.

References

  • Royal Society of Chemistry. Supporting information. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • SpectraBase. 3-(3,4-DIMETHOXYPHENYL)-PROPANOYLPYRROLE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009139. [Link]

  • SpectraBase. Propan-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- - Optional[MS (GC)] - Spectrum. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-1-ol. [Link]

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The Versatile Synthon: A Technical Guide to 3-(3,4-Dimethoxyphenyl)-1-propanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(3,4-dimethoxyphenyl)-1-propanol, a valuable and versatile building block in organic synthesis. The presence of a primary alcohol and an electron-rich dimethoxybenzene ring within its structure allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. This document will delve into the core chemical and physical properties of this compound, provide detailed and field-proven protocols for its synthesis and key derivatizations, and explore its application in the development of bioactive compounds. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important synthon.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound has emerged as a synthon of significant interest due to its inherent structural features. The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is a common motif in a vast array of biologically active molecules, including alkaloids and pharmaceuticals. The three-carbon propyl chain provides a flexible linker, and the terminal primary alcohol serves as a versatile handle for a multitude of chemical transformations. This guide will illuminate the causality behind experimental choices when utilizing this building block, providing a framework for its effective incorporation into synthetic strategies.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 142-144 °C at 0.5 mmHg
Density 1.081 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.54
CAS Number 3929-47-3
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.[1] The following table provides an overview of the expected ¹H and ¹³C NMR chemical shifts.

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic6.70-6.85m3HAr-H
Methoxy3.87s3H-OCH
Methoxy3.86s3H-OCH
Methylene3.65t, J = 6.4 Hz2H-CH₂-OH
Methylene2.65t, J = 7.6 Hz2HAr-CH₂ -
Methylene1.85m2H-CH₂ -CH₂-OH
Hydroxyl1.5 (variable)br s1H-OH
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
Aromatic148.9C -OCH₃
Aromatic147.3C -OCH₃
Aromatic134.4Ar-C (quaternary)
Aromatic120.0Ar-C H
Aromatic111.8Ar-C H
Aromatic111.2Ar-C H
Methylene62.3-C H₂-OH
Methoxy55.9-OC H₃
Methoxy55.8-OC H₃
Methylene34.5-C H₂-CH₂-OH
Methylene31.9Ar-C H₂-

Synthesis of this compound

The efficient synthesis of the title compound is crucial for its widespread use. One of the most reliable and regioselective methods is the hydroboration-oxidation of 3,4-dimethoxyallylbenzene.

Experimental Protocol: Hydroboration-Oxidation of 3,4-Dimethoxyallylbenzene

This two-step procedure provides the anti-Markovnikov addition of water across the double bond of the allyl group, yielding the primary alcohol with high selectivity.[2][3][4][5][6]

Diagram: Hydroboration-Oxidation Workflow

start 3,4-Dimethoxyallylbenzene in THF step1 Add BH3•THF solution at 0 °C to rt start->step1 Step 1: Hydroboration intermediate Trialkylborane intermediate step1->intermediate step2 Oxidative Workup: NaOH, H₂O₂ intermediate->step2 Step 2: Oxidation product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Reagents and Equipment:

  • 3,4-Dimethoxyallylbenzene

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • To a stirred solution of 3,4-dimethoxyallylbenzene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (approximately 0.4 equivalents, as each BH₃ can react with three alkene molecules) via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Key Synthetic Transformations

The utility of this compound as a building block is demonstrated by the diverse array of reactions its primary alcohol functionality can undergo.

Oxidation to the Aldehyde: A Gateway to Further Functionalization

The selective oxidation of the primary alcohol to the corresponding aldehyde, 3-(3,4-dimethoxyphenyl)propanal, provides a key intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations. A mild and efficient method for this transformation is the Swern oxidation.

Diagram: Swern Oxidation of this compound

start This compound product 3-(3,4-Dimethoxyphenyl)propanal start->product Swern Oxidation reagents 1. (COCl)₂, DMSO, CH₂Cl₂ -78 °C 2. Et₃N

Caption: Swern oxidation to the corresponding aldehyde.

This protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to achieve a mild and high-yielding oxidation.[7]

Reagents and Equipment:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnels, low-temperature thermometer, dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ in a flask equipped with a magnetic stirrer and under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous CH₂Cl₂ dropwise, again keeping the internal temperature below -60 °C. Stir for 30-45 minutes at this temperature.

  • Add anhydrous triethylamine (5 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by flash column chromatography.

An alternative to the Swern oxidation is the use of pyridinium chlorochromate (PCC), which is a convenient but chromium-based reagent.[8]

Conversion to 3-(3,4-Dimethoxyphenyl)-1-propanethiol

The hydroxyl group can be readily converted to a thiol, another versatile functional group, via a two-step, one-pot procedure involving an intermediate isothiouronium salt.[9]

Reagents and Equipment:

  • This compound

  • Thiourea

  • Hydrobromic acid (48%)

  • Sodium hydroxide (1 M)

  • Hydrochloric acid (1 N)

  • Dichloromethane

  • Round-bottom flask, condenser, heating mantle/steam bath, magnetic stirrer

Procedure:

  • A mixture of this compound (1 equivalent), thiourea (1 equivalent), and 48% hydrobromic acid is heated on a steam bath for 1-2 hours.

  • After cooling, the reaction mixture is treated with 1 M sodium hydroxide and heated again on the steam bath for 1.5 hours to hydrolyze the isothiouronium salt.

  • After cooling, the reaction mixture is acidified with 1 N hydrochloric acid.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude thiol is purified by silica gel chromatography.[9]

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the dimethoxyphenyl group and the versatile propanol side chain makes this building block particularly useful in the synthesis of pharmaceutically active compounds.

Synthesis of Dihydroisoquinoline Scaffolds

Derivatives of this compound are valuable precursors for the synthesis of 1,3-disubstituted 3,4-dihydroisoquinolines, a privileged scaffold in medicinal chemistry. The key step in this transformation is the Bischler-Napieralski reaction.[10]

Diagram: Pathway to Dihydroisoquinolines

start This compound step1 1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/C start->step1 amine 3-(3,4-Dimethoxyphenyl)propan-1-amine step1->amine step2 Acylation (RCOCl) amine->step2 amide N-Acyl Amide step2->amide step3 Bischler-Napieralski (e.g., POCl₃, heat) amide->step3 product 1,3-Disubstituted 3,4-Dihydroisoquinoline step3->product

Caption: A general synthetic route to dihydroisoquinolines.

The synthesis begins with the conversion of the alcohol to the corresponding amine. This can be achieved through a three-step sequence: mesylation, azide displacement, and reduction. The resulting amine is then acylated, and the subsequent amide undergoes the Bischler-Napieralski cyclization to form the dihydroisoquinoline ring system. The cyclization is an intramolecular electrophilic aromatic substitution, driven by the electron-donating nature of the dimethoxy groups on the aromatic ring.[10]

Precursor for Neuroleptic Agents

This compound has been utilized as a key starting material in the synthesis of a fluorinated benzamide neuroleptic, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide. This highlights its importance in accessing complex and highly functionalized drug candidates. The synthesis involves a multi-step sequence where the propanol side chain is modified and ultimately incorporated into the final drug structure.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its readily available nature, coupled with the dual reactivity of its primary alcohol and electron-rich aromatic ring, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols and mechanistic discussions provided in this guide serve as a practical resource for researchers aiming to exploit the full synthetic potential of this important synthon in the fields of pharmaceutical development, natural product synthesis, and materials science.

References

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Wikipedia. (2023). Hydroboration–oxidation reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(3,4-DIMETHOXYPHENYL)-PROPANOYLPYRROLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

  • Anwar, C., & Matsjeh, S. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 593-598.
  • MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Google Patents. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation.
  • Li, S., Lundquist, K., & Stomberg, R. (1993). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. Acta Chemica Scandinavica, 47, 813-818.

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The Rising Therapeutic Potential of 3-(3,4-Dimethoxyphenyl)-1-propanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(3,4-dimethoxyphenyl)-1-propanol scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic promise. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their antimicrobial, anti-inflammatory, anthelmintic, and anticancer properties. By elucidating the structure-activity relationships and detailing robust experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Versatility of the this compound Core

The this compound core, a key structural motif found in various natural products and synthetic compounds, has garnered considerable attention for its broad spectrum of biological activities. The presence of the dimethoxyphenyl group and a flexible propanol side chain offers a unique platform for chemical modification, enabling the generation of derivatives with tailored pharmacological profiles. This guide delves into the scientific rationale behind the exploration of these derivatives, highlighting their potential to address unmet medical needs in infectious diseases, inflammation, parasitic infections, and oncology.

Derivatives such as chalcones and cinnamamides, which are readily synthesized from precursors related to this compound, have shown particularly promising results.[1][2][3] Their ease of synthesis and the tunability of their biological effects through structural modifications make them attractive candidates for drug discovery programs.[3] This guide will provide a comprehensive overview of the key findings in this rapidly evolving field.

Synthetic Pathways to Bioactive Derivatives

The synthesis of biologically active derivatives of this compound is a critical aspect of their development. The versatility of the core structure allows for a variety of synthetic transformations to generate diverse chemical libraries for biological screening.

Synthesis of Chalcone Derivatives

Chalcones, characterized by their 1,3-diphenylprop-2-en-1-one framework, are prominent derivatives of this compound with a wide range of biological activities.[4] A common and efficient method for their synthesis is the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [4]

  • Reactant Preparation: Dissolve 3,4-dimethoxyacetophenone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the reaction mixture at room temperature. The base acts as a catalyst by deprotonating the α-carbon of the acetophenone, initiating the condensation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Synthesis_Workflow cluster_synthesis Chalcone Synthesis 3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone Aromatic_Aldehyde Aromatic Aldehyde Claisen-Schmidt_Condensation Claisen-Schmidt Condensation Chalcone_Derivative Chalcone Derivative

Synthesis of Cinnamamide Derivatives

Cinnamamides are another important class of derivatives that can be synthesized from 3-(3,4-dimethoxyphenyl)propenoic acid. These compounds have demonstrated significant anti-inflammatory and other biological activities.[2][3]

Experimental Protocol: Synthesis of Cinnamamides [5]

  • Acid Chloride Formation: Convert 3-(3,4-dimethoxyphenyl)propenoic acid to its corresponding acid chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step activates the carboxylic acid for amidation.[2]

  • Amidation: React the 3-(3,4-dimethoxyphenyl)propenoyl chloride with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove any unreacted starting materials and byproducts. The crude cinnamamide can then be purified by recrystallization or column chromatography.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Derivatives of this compound, particularly chalcones, have shown promising activity against a range of bacteria and fungi.[1]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of these derivatives is often multifaceted. Chalcones are known to disrupt the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[6] They can also interfere with key cellular processes such as DNA replication and protein synthesis.[7] The presence of the 3,4-dimethoxyphenyl moiety can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell wall.

Antimicrobial_Mechanism Derivative This compound Derivative Cell_Membrane Bacterial Cell Membrane Disruption Derivative->Cell_Membrane DNA_Replication Inhibition of DNA Replication Derivative->DNA_Replication Protein_Synthesis Inhibition of Protein Synthesis Derivative->Protein_Synthesis Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and reliable technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of chalcone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings.[8]

Substituent PositionEffect on ActivityRationale
Ring A (derived from acetophenone)
2'-HydroxyCan be important for molecular stability.[8]May participate in intramolecular hydrogen bonding.
Ring B (derived from aldehyde)
4-HydroxyOften enhances activity.[8]Increases polarity and potential for hydrogen bonding with microbial targets.
4'-Oxygenated SubstituentGenerally increases activity.[8]Can improve interaction with microbial enzymes or cell components.
3'-Isoprenoid Side ChainCan enhance activity.[8]Increases lipophilicity, aiding in membrane penetration.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Derivatives of this compound, especially cinnamamides, have demonstrated potent anti-inflammatory effects.[2][9]

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[10] Additionally, these compounds can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[11]

dot digraph Anti-inflammatory_Mechanism { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., LPS)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NF-kB_Pathway" [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; "COX-2_Expression" [label="COX-2 Expression", fillcolor="#FBBC05", fontcolor="#202124"]; "Pro-inflammatory_Mediators" [label="Pro-inflammatory Mediators\n(Prostaglandins, Cytokines)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Derivative" [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Inflammatory_Stimuli" -> "NF-kB_Pathway"; "NF-kB_Pathway" -> "COX-2_Expression"; "COX-2_Expression" -> "Pro-inflammatory_Mediators"; "Derivative" -> "NF-kB_Pathway" [label="Inhibition"]; "Derivative" -> "COX-2_Expression" [label="Inhibition"]; } Key anti-inflammatory signaling pathways targeted by the derivatives.

In Vitro Anti-inflammatory Assays

A common and straightforward method to assess the anti-inflammatory potential of a compound in vitro is the inhibition of protein denaturation assay.

Experimental Protocol: Inhibition of Protein (Albumin) Denaturation [12]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.3).

  • Induction of Denaturation: Induce protein denaturation by heating the reaction mixtures at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

  • Measurement of Denaturation: After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm). The increase in turbidity is indicative of protein denaturation.

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation by the test compound compared to a control (without the compound). A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of cinnamamide derivatives is influenced by the substituents on the aromatic rings and the nature of the amide group.[3][13]

Structural FeatureEffect on ActivityRationale
Cinnamoyl Moiety
3,4-Dimethoxy substitutionGenerally enhances activity.[2]May improve binding to target enzymes like COX-2.
Amide Moiety
Substitution on the nitrogenCan significantly modulate activity.[13]Affects the overall lipophilicity and hydrogen bonding capacity of the molecule.
Bulky substituentsMay increase selectivity for COX-2.[14]Can sterically hinder binding to the narrower active site of COX-1.

Anthelmintic Activity: Combating Parasitic Infections

Parasitic worm infections remain a major health problem in many parts of the world. Research has indicated that certain amide and hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid possess anthelmintic properties.[5]

Evaluation of Anthelmintic Activity

In a study, derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid were tested for their anthelmintic activity against Nippostrongylus brasiliensis. Two derivatives, in particular, exhibited significant activity, showing 67.5% and 63.5% of the efficacy of the standard drug levamisole.[5] While the exact mechanism of action was not elucidated, it is hypothesized that these compounds may interfere with the neuromuscular function or metabolic processes of the parasites.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The search for novel and effective anticancer agents is a continuous effort in drug discovery. Derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer therapeutics.[7][15][16]

Mechanism of Anticancer Action

The anticancer mechanisms of these derivatives are diverse and can involve the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways that are dysregulated in cancer cells.[17] For instance, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[17] The 3,4,5-trimethoxyphenyl moiety, closely related to the 3,4-dimethoxyphenyl group, is a well-known feature of potent tubulin polymerization inhibitors.[17]

In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a broad range of biological activities. Their synthetic accessibility and the potential for structural modification provide a fertile ground for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for their various biological effects. Further optimization of the lead compounds through medicinal chemistry approaches, guided by the structure-activity relationships outlined in this guide, will be crucial for advancing these derivatives towards clinical applications. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds.

References

  • Synthesis and anti-microbial screening of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5- methylphenyl)prop-2-en-one and its heterocyclic analogs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Gerokonstantis, D. T., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(6), 1989. MDPI AG. Retrieved from [Link]

  • [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. (1990). Ceskoslovenska Farmacie, 39(5), 221-224. Retrieved from [Link]

  • Kalinowska-Lis, U., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7010. MDPI AG. Retrieved from [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2024). Molbank, 2024(1), M1819. MDPI AG. Retrieved from [Link]

  • Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Nowakowska, Z. (2008). Structure-activity relationship of antibacterial chalcones. European Journal of Medicinal Chemistry, 43(4), 707-714.
  • ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Balsamo, A., et al. (1976). Structure-activity relations in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides. Journal of Medicinal Chemistry, 19(6), 839-843.
  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2020). Molecules, 25(1), 217.
  • Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. (1991). Planta Medica, 57(5), 437-440.
  • Structure-activity relationship of antibacterial chalcones. (2008). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (1999). Planta Medica, 65(7), 615-619.
  • Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. (2018). Molecules, 23(7), 1746.
  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Deriv
  • Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. (2019). European Journal of Medicinal Chemistry, 181, 111561.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). Molecules, 26(16), 4941.
  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2023). Molecules, 28(21), 7384.
  • Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). Retrieved from [Link]

  • Three major mechanisms of anti-inflammatory activities shown by... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1364-1377.
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  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). International Journal of Molecular Sciences, 25(18), 9988.
  • Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). (2015). MedChemComm, 6(10), 1849-1854.
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  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1267.
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The Solubility Profile of 3-(3,4-Dimethoxyphenyl)-1-propanol: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 3-(3,4-Dimethoxyphenyl)-1-propanol in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation and analytical method development.

Introduction: Understanding the Physicochemical Landscape

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a substituted aromatic ring and a primary alcohol functional group, dictates its solubility characteristics, influencing reaction kinetics, crystallization behavior, and formulation stability. A precise understanding of its solubility is therefore paramount for process optimization and ensuring product quality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Density 1.081 g/mL at 25 °C
Boiling Point 142-144 °C at 0.5 mmHg
Appearance Colorless to pale yellow liquid-

Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach

In the absence of extensive experimental solubility data, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between a solute and a solvent is determined by the "distance" (Ra) between their respective HSP values in a three-dimensional Hansen space. A smaller Ra value indicates a higher affinity and, consequently, higher solubility.

Calculation of HSP for this compound using the Group Contribution Method

The HSP for this compound can be estimated using the group contribution method, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall HSP is summed.[1][2]

Table 2: Group Contributions for HSP Calculation of this compound

Functional GroupNumber of GroupsδD ContributionδP ContributionδH Contribution
-CH₃ (in -OCH₃)22 * 0.9032 * 02 * 0
-O- (aromatic ether)22 * 0.6002 * 1.002 * 1.00
=CH- (aromatic)33 * 1.9003 * 0.5003 * 0.200
=C< (aromatic)11 * 1.9001 * 0.5001 * 0
-CH₂-22 * 1.0002 * 02 * 0
-CH₂-OH11 * 1.3001 * 1.2001 * 5.000
Total 14.506 5.2 7.6

Based on this analysis, the estimated Hansen Solubility Parameters for this compound are:

  • δD ≈ 14.5 MPa½

  • δP ≈ 5.2 MPa½

  • δH ≈ 7.6 MPa½

Predicted Solubility in Common Organic Solvents

Using the calculated HSP for the solute, we can predict its relative solubility in various organic solvents by calculating the Hansen distance (Ra).

Table 3: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Solubility Parameters

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Hansen Distance)Predicted Solubility
Methanol14.712.322.316.3High
Ethanol15.88.819.412.7High
Isopropanol15.86.116.49.0High
Acetone15.510.47.05.5Very High
Ethyl Acetate15.85.37.21.3Very High
Toluene18.01.42.08.2Moderate
Hexane14.90.00.010.3Low

Note: The predicted solubility is a qualitative assessment based on the calculated Hansen distance. Lower Ra values suggest higher solubility.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.

Experimental Workflow

The experimental determination of solubility follows a systematic workflow to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess this compound mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure precise volume of organic solvent prep_solvent->mix shake Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours mix->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge sample Carefully withdraw a known volume of the supernatant centrifuge->sample dilute Dilute the sample with a suitable solvent sample->dilute quantify Quantify the concentration using a validated analytical method (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility (e.g., in mg/mL or g/L) quantify->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology: The Shake-Flask Method

The equilibrium solubility of this compound can be reliably determined using the shake-flask method.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials containing a known volume of the selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • For finer particles, centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid material at the bottom of the vial.

    • Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

Analytical Quantification

Accurate quantification of the dissolved solute is essential. Both High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are suitable techniques.

A reverse-phase HPLC method is well-suited for the analysis of this compound.

Table 4: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile provides good elution strength, and formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 25 °CEnsures reproducible retention times.
Detection UV at 280 nmThe dimethoxy-substituted benzene ring exhibits strong absorbance in this region.

Method Validation: The HPLC method must be validated for linearity, accuracy, and precision according to established guidelines (e.g., ICH Q2(R1)). A calibration curve should be prepared using standard solutions of this compound of known concentrations.

For a rapid and simpler quantification, UV-Vis spectrophotometry can be employed.

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax), which is expected to be around 280 nm.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax.

  • Quantify Samples: Measure the absorbance of the diluted samples from the solubility experiment and determine the concentration using the calibration curve.

Conclusion and Practical Implications

This technical guide provides a dual approach to understanding the solubility of this compound. The theoretical predictions using Hansen Solubility Parameters offer a valuable tool for initial solvent screening and rational formulation design. The detailed experimental protocol provides a robust framework for obtaining precise and accurate solubility data, which is critical for process development, quality control, and regulatory submissions.

By leveraging both predictive and experimental methodologies, researchers can efficiently and effectively characterize the solubility of this compound, enabling the development of robust and reliable chemical and pharmaceutical processes.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

Sources

Unlocking the Therapeutic Potential of 3-(3,4-Dimethoxyphenyl)-1-propanol: A Guide to Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

3-(3,4-Dimethoxyphenyl)-1-propanol is a veratrole derivative that, while historically utilized as a synthetic intermediate, remains significantly under-explored for its intrinsic biological activities. The presence of the 3,4-dimethoxyphenyl moiety, a key pharmacophore in numerous bioactive compounds, strongly suggests a latent potential for therapeutic applications. This guide moves beyond the compound's established role in chemical synthesis to illuminate its promising, yet largely untapped, future in cardiovascular, neurological, and anti-inflammatory research. By synthesizing evidence from structurally analogous compounds and providing detailed, actionable experimental protocols, we present a scientific roadmap for investigating its potential as a novel smooth muscle relaxant, calcium channel modulator, and anti-inflammatory agent. This document is intended not as a historical review, but as a forward-looking manual to inspire and direct future research and development efforts.

Foundational Profile: this compound

The 3,4-dimethoxybenzene (veratrole) ring is a privileged scaffold in medicinal chemistry, appearing in molecules with diverse pharmacological effects. This compound combines this electron-rich aromatic system with a flexible propanol side chain, providing reactive handles for both further chemical modification and potential interaction with biological targets.[1]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for designing experiments, from ensuring solubility in assay buffers to planning purification strategies.

PropertyValueSource
CAS Number 3929-47-3[Sigma-Aldrich]
Molecular Formula C₁₁H₁₆O₃[SCBT]
Molecular Weight 196.24 g/mol [Sigma-Aldrich]
Boiling Point 142-144 °C at 0.5 mmHg[Sigma-Aldrich]
Density 1.081 g/mL at 25 °C[Sigma-Aldrich]
Refractive Index n20/D 1.54[Sigma-Aldrich]
Synonyms 3,4-Dimethoxybenzenepropanol, 3-Veratryl propanol[CAS]
Established Utility: A Versatile Synthetic Building Block

The primary documented application of this compound is as a precursor and intermediate in organic synthesis. The terminal hydroxyl group is readily functionalized, making it a valuable starting material for more complex molecules.[2]

  • Synthesis of Neuroleptics: It has been used as a key starting material in the multi-step synthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide, a fluorinated benzamide neuroleptic agent. [Sigma-Aldrich]

  • Thiol Derivatives: The propanol moiety can be converted to a thiol group to create 3-(3,4-dimethoxyphenyl)-1-propanethiol, a compound used in further synthetic applications. [PrepChem.com]

  • Precursor Chemistry: Its own synthesis often starts from readily available natural products like eugenol or intermediates such as 3,4-dimethoxyphenylacetaldehyde, highlighting its position within a network of valuable chemical scaffolds. [Benchchem]

Potential Research Application I: Cardiovascular & Smooth Muscle Regulation

While no studies have directly reported on the vasorelaxant effects of this compound, a compelling body of evidence from structurally related compounds suggests this is a primary area for investigation. The 3,4-dimethoxyphenyl motif is a recurring feature in known vasodilators and smooth muscle relaxants.

Scientific Rationale & Supporting Evidence

The mechanism of vasodilation often involves the modulation of ion channels or signaling pathways within vascular smooth muscle cells (VSMCs) and endothelial cells.[3]

  • Evidence from Analogues: A newly synthesized amide derivative, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP), demonstrated potent smooth muscle relaxation.[4] Its proposed mechanisms include the blockade of potential-dependent Ca²⁺ channels and the activation of a cAMP-dependent signaling cascade , both of which are classical pathways for inducing vasodilation.[4]

  • Pharmacophore Precedent: 3',4'-Dimethoxythioflavone, another compound featuring the same core moiety, induces endothelium-dependent vasorelaxation through the activation of the EGF receptor and the subsequent Src/ERK signaling pathway, leading to nitric oxide production.[5]

  • Calcium Channel Blockade: Many natural and synthetic compounds with vasorelaxant properties function as calcium channel blockers (CCBs).[6] The structural similarity of our target compound to known CCB pharmacophores warrants direct investigation of its activity on L-type and T-type calcium channels.[7]

Proposed Signaling Pathway for Investigation

Based on the evidence from related compounds, a primary hypothesis is that this compound induces vasodilation via modulation of calcium influx and/or stimulation of endothelial nitric oxide synthase (eNOS).

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) DMPP_EC 3-(3,4-Dimethoxyphenyl) -1-propanol Receptor Putative Receptor (e.g., GPCR, EGFR) DMPP_EC->Receptor Binds eNOS_inactive eNOS Receptor->eNOS_inactive Activates eNOS_active eNOS (Active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arg L-Arginine L_Arg->eNOS_active sGC sGC NO->sGC Diffuses & Activates DMPP_VSMC 3-(3,4-Dimethoxyphenyl) -1-propanol Ca_Channel L-type Ca²⁺ Channel DMPP_VSMC->Ca_Channel Blocks Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx MLCK MLCK Ca_influx->MLCK Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC cGMP->MLCK Inhibits Relaxation Vasodilation MLCK->Relaxation G cluster_assays Endpoint Assays cluster_blot Key Protein Targets start BV-2 Microglial Cell Culture step1 Pre-treatment: - Vehicle Control - Test Compound (DMPP) (Various Concentrations) start->step1 step2 Stimulation: Add Lipopolysaccharide (LPS) to induce inflammation step1->step2 step3 Incubation (e.g., 24 hours) step2->step3 step4 Measure Pro-inflammatory Mediators step3->step4 assay3 Cell Viability (MTT Assay) step3->assay3 Parallel Plate step5 Western Blot Analysis (Mechanistic Insight) step3->step5 assay1 Nitric Oxide (NO) (Griess Assay) step4->assay1 assay2 Cytokines (TNF-α, IL-1β) (ELISA) step4->assay2 end Data Analysis: Determine IC₅₀ for Inhibition of Mediators assay1->end assay2->end blot1 p-NF-κB / IκBα step5->blot1 blot2 p-p38 / p-ERK step5->blot2 blot3 iNOS / COX-2 step5->blot3

Caption: Workflow for neuroinflammation screening.

Future Directions & Conclusion

This compound stands at an intersection of synthetic utility and untapped biological potential. While its role as a chemical building block is appreciated, the true value of this molecule may lie in its intrinsic pharmacological properties.

Key research questions to prioritize:

  • Direct Vasorelaxant Effects: Does the compound relax different vascular beds (e.g., coronary, mesenteric, cerebral)? What is its potency (EC₅₀) and efficacy (Eₘₐₓ)?

  • Ion Channel Specificity: Does it selectively block specific subtypes of calcium or potassium channels? Whole-cell patch-clamp studies are essential to answer this.

  • In Vivo Efficacy: Can the compound lower blood pressure in hypertensive animal models? Does it exhibit analgesic properties in models of neuropathic pain?

  • Structure-Activity Relationship (SAR): How do modifications to the propanol chain or the methoxy groups affect its biological activity? This is crucial for lead optimization.

By providing a structured approach based on solid scientific precedent, this guide aims to catalyze the exploration of this compound, transforming it from a simple catalogue chemical into a valuable lead compound for the development of novel therapeutics.

References

  • Ibarra-Alvarado, C., et al. (2018). Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. Molecules. Available from: [Link]

  • Kim, YC., et al. (2014). 3',4'-Dimethoxythioflavone Induces Endothelium-Dependent Vasorelaxation Through Activation of Epidermal Growth Factor Receptor. Journal of Cardiovascular Pharmacology. Available from: [Link]

  • Park, H., et al. (2015). 3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • ChemBK. 1-(3,4-Dimethoxyphenyl)propan-1-ol. Available from: [Link]

  • Rios, MY., et al. (2017). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules. Available from: [Link]

  • Georgieva, M., et al. (2020). Impact of a Newly Synthesized Molecule (2-chloro-N-(1-(3,4-dimethoxyphenyl) propan-2-yl)-2-phenylacetamide) on the Bioelectrogenesis and the Contractile Activity of Isolated Smooth Muscles. Folia Medica. Available from: [Link]

  • Vuorela, H., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine. Available from: [Link]

  • CAS Common Chemistry. 3-(3′,4′-Dimethoxyphenyl)-1-propanol. Available from: [Link]

  • Wikipedia. Veratraldehyde. Available from: [Link]

  • Massele, AY., & Nshimo, CM. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. Available from: [Link]

  • Park, SY., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food. Available from: [Link]

  • Ataman Kimya. VERATRALDEHYDE. Available from: [Link]

  • The Good Scents Company. veratraldehyde. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: A Strategic Synthesis of Isoquinoline Alkaloids from 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Isoquinoline Alkaloids

The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. These alkaloids exhibit a vast spectrum of pharmacological activities, including anesthetic, antihypertensive, and vasodilatory properties. The development of robust and flexible synthetic routes to access this scaffold is therefore of paramount importance to researchers in drug discovery and development.

This guide provides a detailed, field-tested strategic approach for the synthesis of functionalized isoquinoline cores starting from the readily available building block, 3-(3,4-dimethoxyphenyl)-1-propanol. We will navigate the necessary molecular transformations, including a critical chain-shortening step, to forge the key precursor required for two of the most powerful cyclization reactions in the synthetic chemist's arsenal: the Bischler-Napieralski and Pictet-Spengler reactions.

Strategic Analysis: Overcoming the Homologation Challenge

A direct cyclization of this compound or its corresponding amine is not feasible for constructing the six-membered isoquinoline ring. The classical and most effective methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, necessitate a β-arylethylamine precursor—a molecule with a two-carbon (C2) chain separating the aromatic ring and the nitrogen atom.[1][2] Our designated starting material possesses a three-carbon (C3) propyl chain.

Therefore, our synthetic strategy is built around a crucial dehomologation (chain-shortening) step. The overall workflow is designed as a three-module process:

  • Module 1: Precursor Synthesis. Oxidation of the starting propanol to the corresponding propanoic acid, followed by a Curtius rearrangement to excise one carbon atom and furnish the essential C2-chain amine.

  • Module 2: Isoquinoline Core Construction. Deployment of the synthesized amine into two parallel, robust cyclization protocols to generate distinct isoquinoline derivatives.

  • Module 3: Product Validation. A guide to the analytical data expected for key intermediates and final products to ensure the integrity of the synthesis.

Overall Synthetic Workflow

The following diagram illustrates the multi-step strategy from the starting material to the two primary target scaffolds.

G cluster_0 Module 1: Precursor Synthesis cluster_1 Module 2: Isoquinoline Core Construction A 3-(3,4-Dimethoxyphenyl) -1-propanol B 3-(3,4-Dimethoxyphenyl) propanoic Acid A->B Jones Oxidation C 2-(3,4-Dimethoxyphenyl) ethanamine (Key Intermediate) B->C Curtius Rearrangement D N-Acetyl Intermediate C->D N-Acetylation (For B-N) F 1,2,3,4-Tetrahydroisoquinoline (via Pictet-Spengler) C->F Acetaldehyde, H⁺ (For P-S) E 3,4-Dihydroisoquinoline (via Bischler-Napieralski) D->E POCl₃ Cyclization

Caption: Overall synthetic strategy.

Module 1: Synthesis of the Key Intermediate: 2-(3,4-Dimethoxyphenyl)ethanamine

This module details the critical transformation of the C3 propanol starting material into the C2 ethanamine precursor.

Protocol 1.1: Jones Oxidation of this compound

Causality: A strong oxidizing agent is required to convert the primary alcohol directly to the carboxylic acid without stopping at the aldehyde intermediate. Jones reagent (chromic acid generated in situ) is a classic and effective choice for this transformation, ensuring a high conversion rate.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (reagent grade)

  • Isopropanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • 2 M Hydrochloric Acid (HCl)

Procedure:

  • Prepare the Jones Reagent: In a flask cooled in an ice bath, cautiously add 23 g of CrO₃ to 20 mL of concentrated H₂SO₄. Slowly and with stirring, add 40 mL of distilled water until the CrO₃ is fully dissolved.

  • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.0 g of this compound in 200 mL of acetone.

  • Cool the acetone solution to 0-5 °C using an ice bath.

  • From the dropping funnel, add the prepared Jones Reagent dropwise to the stirred alcohol solution. Maintain the internal temperature below 10 °C throughout the addition. The solution will turn from orange to a dark green/brown sludge.

  • After the addition is complete (approx. 1 hour), allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Quench the reaction by the dropwise addition of isopropanol until the solution remains green, indicating the destruction of excess oxidant.

  • Filter the mixture through a pad of celite to remove chromium salts, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Partition the remaining aqueous residue between diethyl ether (200 mL) and water (100 mL).

  • Separate the layers. Extract the aqueous layer with an additional 2 x 100 mL of diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • To isolate the carboxylic acid, extract the combined ether layers with 3 x 100 mL of saturated NaHCO₃ solution.

  • Combine the basic aqueous extracts and cool in an ice bath. Carefully acidify to pH ~2 with 2 M HCl. A white precipitate of the product will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3,4-dimethoxyphenyl)propanoic acid.

Protocol 1.2: Curtius Rearrangement to 2-(3,4-Dimethoxyphenyl)ethanamine

Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[3][4] The use of diphenylphosphoryl azide (DPPA) provides a convenient one-pot method for converting the carboxylic acid to the acyl azide, which then rearranges in situ to the isocyanate.[5][6] Subsequent hydrolysis yields the desired amine.

Materials:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Toluene (anhydrous)

  • 1,4-Dioxane

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

Procedure:

  • Safety First: This reaction involves azides, which are potentially explosive and toxic. Handle DPPA in a chemical fume hood with appropriate personal protective equipment (PPE), including double gloves and safety glasses.[7][8][9] Avoid contact with metals.[7]

  • To a flame-dried 250 mL flask under a nitrogen atmosphere, add 5.0 g of 3-(3,4-dimethoxyphenyl)propanoic acid and 100 mL of anhydrous toluene.

  • Add 1.1 equivalents of triethylamine and stir for 10 minutes.

  • Add 1.1 equivalents of DPPA dropwise at room temperature. Stir the mixture for 30 minutes.

  • Add 3 equivalents of tert-butanol to the flask.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate, which is then trapped by t-BuOH to form a Boc-protected amine. Monitor by TLC until the starting acid is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the crude residue in 100 mL of 1,4-dioxane and add 50 mL of 6 M HCl.

  • Heat the mixture to reflux for 2 hours to hydrolyze the Boc-carbamate.

  • Cool the mixture and concentrate under reduced pressure.

  • Add 100 mL of water to the residue and wash with 2 x 50 mL of diethyl ether to remove non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH >12 by the cautious addition of NaOH pellets.

  • Extract the basic aqueous solution with 3 x 100 mL of dichloromethane.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3,4-dimethoxyphenyl)ethanamine as an oil.

Module 2: Isoquinoline Core Construction

With the key β-arylethylamine intermediate in hand, two distinct and powerful cyclization strategies can be employed.

Protocol 2A: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Causality: This reaction is a classic method for forming 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of a β-arylethylamide.[1][10][11][12] Phosphorus oxychloride (POCl₃) acts as a dehydrating agent, activating the amide carbonyl for cyclization.[13] The electron-donating methoxy groups on the aromatic ring facilitate the electrophilic aromatic substitution step.[12][13]

Step 2A.1: N-Acetylation

  • Dissolve 2.0 g of 2-(3,4-dimethoxyphenyl)ethanamine and 1.2 equivalents of triethylamine in 50 mL of chloroform.[14]

  • Cool the solution to 0 °C and add 1.1 equivalents of acetyl chloride dropwise.[14]

  • Allow the mixture to warm to room temperature and stir overnight.[14]

  • Wash the mixture sequentially with water (2 x 50 mL), 1 M HCl (1 x 50 mL), and saturated NaHCO₃ solution (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide, which can often be used in the next step without further purification.

Step 2A.2: Cyclization

  • Safety First: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[15][16][17] Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.[18][19] Ensure a quenching agent (e.g., dry sand, sodium bicarbonate) is nearby.

  • In a flame-dried flask under nitrogen, dissolve the crude N-acetyl intermediate from the previous step in 40 mL of anhydrous acetonitrile or toluene.

  • Add 3.0 equivalents of phosphorus oxychloride (POCl₃) dropwise at room temperature.

  • Heat the resulting solution to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess POCl₃.

  • Very cautiously, pour the residue onto 100 g of crushed ice. The mixture will be strongly acidic.

  • Once the ice has melted, cool the aqueous solution in an ice bath and basify to pH >10 with a concentrated NaOH solution.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. The product can be purified by column chromatography or recrystallization.

Bischler-Napieralski Reaction Mechanism

Caption: Mechanism of the Bischler-Napieralski Reaction.

Protocol 2B: Pictet-Spengler Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine)

Causality: The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde to form an imine (or iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic cyclization to yield a tetrahydroisoquinoline.[2][20][21][22] The reaction is highly effective for electron-rich aromatic systems like the one in our precursor.[20][21]

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethanamine

  • Acetaldehyde

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(3,4-dimethoxyphenyl)ethanamine in 20 mL of methanol.

  • Add 1.5 equivalents of acetaldehyde to the solution.

  • Adjust the pH of the solution to approximately 4-5 by the dropwise addition of concentrated HCl.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting amine.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in 50 mL of water and wash with 2 x 25 mL of diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and basify to pH >10 with a concentrated NaOH solution.

  • Extract the product with 3 x 50 mL of dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude (±)-Salsolidine. The product can be purified by column chromatography or by recrystallization of its hydrochloride salt.

Pictet-Spengler Reaction Mechanism

Caption: Mechanism of the Pictet-Spengler Reaction.

Module 3: Data Presentation and Validation

Successful synthesis relies on rigorous analytical validation. The following tables summarize the expected physical and spectroscopic data for the key compounds in this synthetic pathway.

CompoundMolecular FormulaMW ( g/mol )Physical StateExpected Yield
3-(3,4-Dimethoxyphenyl)propanoic AcidC₁₁H₁₄O₄210.23White Solid75-85%
2-(3,4-Dimethoxyphenyl)ethanamineC₁₀H₁₅NO₂181.23Pale Yellow Oil60-70% (over 2 steps)
N-acetyl-homoveratrylamineC₁₂H₁₇NO₃223.27White Solid>90%
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolineC₁₂H₁₅NO₂205.25Yellow Crystalline Powder65-80%
(±)-SalsolidineC₁₂H₁₇NO₂207.27Yellow Low-Melting Solid70-85%
CompoundKey ¹H NMR Signals (δ, ppm, CDCl₃)Key ¹³C NMR Signals (δ, ppm, CDCl₃)Key IR Bands (cm⁻¹)
3-(3,4-Dimethoxyphenyl)propanoic Acid ~11.0 (s, 1H, COOH), 6.7-6.8 (m, 3H, Ar-H), 3.85 (s, 6H, 2xOCH₃), 2.9 (t, 2H, Ar-CH₂), 2.6 (t, 2H, CH₂-COOH)~179 (C=O), 149, 147 (C-O), 132 (Ar-C), 120, 112, 111 (Ar-CH), 56 (OCH₃), 36 (CH₂), 30 (CH₂)2900-3200 (br, O-H), 1705 (C=O), 1605, 1515 (C=C)
2-(3,4-Dimethoxyphenyl)ethanamine 6.7-6.8 (m, 3H, Ar-H), 3.86 (s, 6H, 2xOCH₃), 2.9 (t, 2H, N-CH₂), 2.65 (t, 2H, Ar-CH₂), 1.5 (br s, 2H, NH₂)149, 147 (C-O), 132 (Ar-C), 121, 112, 111 (Ar-CH), 56 (OCH₃), 43 (N-CH₂), 39 (Ar-CH₂)3350, 3280 (N-H), 2930, 2850 (C-H), 1605, 1515 (C=C)
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline 6.71 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 3.85 (s, 6H, 2xOCH₃), 3.7 (t, 2H, N-CH₂), 2.6 (t, 2H, Ar-CH₂), 2.3 (s, 3H, C=N-CH₃)~168 (C=N), 150, 147 (C-O), 127, 122 (Ar-C), 111, 109 (Ar-CH), 56 (OCH₃), 46 (N-CH₂), 25 (Ar-CH₂), 22 (CH₃)2930 (C-H), 1650 (C=N), 1610, 1510 (C=C)
(±)-Salsolidine [23][24][]6.60 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 4.1 (q, 1H, N-CH-C), 3.84 (s, 6H, 2xOCH₃), 2.7-3.2 (m, 4H, ring CH₂), 1.4 (d, 3H, CH₃)147.5, 147.0 (C-O), 128, 126 (Ar-C), 112, 109 (Ar-CH), 56 (OCH₃), 51 (N-CH-C), 42 (N-CH₂), 29 (Ar-CH₂), 22 (CH₃)3320 (br, N-H), 2930, 2850 (C-H), 1610, 1515 (C=C)

References

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]

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  • Acros Organics. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. [Link]

  • Ohta, S., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. [Link]

  • Purdue University Radiological and Environmental Management. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

  • Wikipedia. (n.d.). Salsolidine. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

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  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

  • University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

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  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Sharma, V., et al. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 22(11), 1845. [Link]

  • ResearchGate. (2025). (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Retrieved from [Link]

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Application Note & Protocols: Derivatization of 3-(3,4-Dimethoxyphenyl)-1-propanol for the Generation of a Focused Compound Library for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Chemical Diversity in Drug Discovery

The engine of modern drug discovery is fueled by the systematic exploration of chemical libraries, which are vast, curated collections of molecules screened for potential therapeutic activity.[1] These libraries serve as the starting point for identifying "hits"—compounds that modulate a biological target of interest—which can then be optimized into lead candidates and, ultimately, new medicines.[2][3] The success of any high-throughput screening (HTS) campaign is fundamentally dependent on the quality and diversity of the compound library.[2][4] While large, diversity-oriented libraries are crucial for exploring a wide chemical space, focused libraries, built around a specific molecular scaffold with known biological relevance, often yield higher hit rates and more readily interpretable structure-activity relationships (SAR).[5][6]

Natural products and their derivatives have historically been a rich source of therapeutic agents, possessing intricate and biologically-validated structures.[7][8] The compound 3-(3,4-dimethoxyphenyl)-1-propanol represents an attractive starting scaffold. This structure is related to components found in various natural products and features a dimethoxyphenyl group, a common motif in biologically active molecules, including those with anticancer properties.[9][10] The primary alcohol provides a versatile chemical handle for derivatization, allowing for the systematic introduction of a wide range of functional groups.

This guide provides a comprehensive framework for the strategic derivatization of this compound. It details the scientific rationale, provides validated protocols for synthesizing a focused library of ester derivatives, and outlines a workflow for subsequent biological screening to identify novel bioactive compounds.

Section 1: Scientific Rationale and Derivatization Strategy

The choice of this compound as a core scaffold is deliberate. It is comprised of two key regions: the aromatic dimethoxyphenyl head and the flexible propanol tail, which serves as the point of diversification.

  • The "Privileged" Dimethoxyphenyl Moiety: The methoxy group (–OCH₃) is a prevalent feature in many natural products and FDA-approved drugs.[11] Its inclusion is not arbitrary; medicinal chemists leverage its unique properties to enhance a molecule's therapeutic potential. Methoxy groups can improve ligand-target binding, modulate physicochemical properties such as solubility and lipophilicity, and influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][11] The two methoxy groups on the phenyl ring can act as hydrogen bond acceptors and their metabolic lability, particularly through O-demethylation by cytochrome P450 enzymes, can be a key factor in the compound's pharmacokinetic profile.[12][13]

  • The Primary Alcohol as a Diversification Handle: The terminal primary alcohol (–CH₂OH) is an ideal site for chemical modification. It is readily converted into a variety of other functional groups, most notably esters and ethers. This allows for the creation of a library of analogues where the core scaffold is kept constant while the properties of the "tail" are systematically varied. This approach enables a clear investigation of how different functionalities impact biological activity.

Our strategy focuses on creating a library of ester derivatives. Esterification is a robust and high-yielding reaction that allows for the incorporation of a vast array of commercially available carboxylic acids, thereby introducing diverse chemical features (e.g., different alkyl/aryl groups, heterocycles, charged moieties) into the final molecules.

G cluster_scaffold Core Scaffold: this compound cluster_strategy Derivatization Strategy Scaffold Dimethoxyphenyl Head Group (Pharmacophore Core) Alcohol Primary Alcohol Tail (Diversification Point) Scaffold->Alcohol Propyl Linker EsterLibrary Focused Ester Library (Biologically Active Potential) Alcohol->EsterLibrary Esterification CarboxylicAcids Diverse Carboxylic Acids (R-COOH) CarboxylicAcids->EsterLibrary Introduce 'R' Group

Caption: Logical diagram of the derivatization strategy.

Section 2: Synthesis Protocols and Characterization

General Laboratory Practices & Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents should be of high purity (≥98%) and solvents should be anhydrous where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward method, particularly for simple, non-sensitive substrates.[14]

Materials:

  • This compound

  • Selected carboxylic acid (e.g., acetic acid, benzoic acid, 4-nitrobenzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene or Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add the chosen carboxylic acid (1.2 eq.) and a suitable solvent (e.g., toluene, or use the alcohol reactant as the solvent if it's a liquid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting alcohol.[15]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[16]

  • Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure ester derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Caption: Generalized Fischer Esterification reaction scheme.

Protocol 2: Synthesis of Ester Derivatives via Acyl Chlorides

Materials:

  • This compound

  • Selected acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

  • Anhydrous dichloromethane (DCM)

  • Reagents for workup and purification as listed in Protocol 1.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add the base (e.g., triethylamine, 1.5 eq.) and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry, filter, concentrate, and purify the product as described in Protocol 1.

  • Characterization: Confirm structure and purity via NMR and MS.

Derivative ID R-Group (from R-COOH) Carboxylic Acid Name Expected Property Modification
DPP-001 -CH₃Acetic AcidIncreased lipophilicity (minor)
DPP-002 -C₆H₅Benzoic AcidIncreased lipophilicity, potential for π-stacking
DPP-003 -C₆H₄-NO₂4-Nitrobenzoic AcidIntroduces electron-withdrawing group, polar
DPP-004 -CH₂CH₂COOHSuccinic Acid (mono-ester)Introduces a free carboxylic acid for solubility
DPP-005 NicotinoylNicotinic AcidIntroduces a basic heterocyclic nitrogen atom

Table 1: Example of a focused library design targeting diverse physicochemical properties.

Section 3: Biological Screening Workflow

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A tiered screening approach is typically employed, starting with a broad primary assay to identify "hits," which are then subjected to more specific secondary and tertiary assays.[17]

Caption: A typical workflow for biological screening and hit validation.

Protocol 3: Primary Screening - General Cytotoxicity using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely used primary screen to identify compounds that have a cytotoxic or cytostatic effect on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Derivative library compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette, incubator, microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the library compounds. Add 1 µL of compound dilutions to the wells to achieve a final screening concentration (e.g., 10 µM). Include wells for "vehicle control" (DMSO only) and "no-cell control" (media only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. A compound that reduces viability below a certain threshold (e.g., 50%) is considered a "hit."

Derivative ID Structure (R-Group) % Viability @ 10 µM (HeLa) Hit?
DPP-001-CH₃95.2%No
DPP-002-C₆H₅88.1%No
DPP-003 -C₆H₄-NO₂ 35.7% Yes
DPP-004-CH₂CH₂COOH102.4%No
DPP-005 Nicotinoyl 48.9% Yes

Table 2: Hypothetical primary screening data identifying two initial hits.

Hits from this primary screen would then be advanced to dose-response studies to determine their IC₅₀ values, followed by secondary assays to elucidate their mechanism of action (e.g., apoptosis assays, cell cycle analysis).

Conclusion and Future Outlook

The this compound scaffold offers a compelling starting point for the development of novel bioactive agents. This application note provides a robust and logical framework for researchers to generate a focused chemical library through straightforward and efficient esterification protocols. The subsequent biological screening cascade enables the identification of promising hit compounds. By systematically modifying the propanol tail, researchers can build a rich structure-activity relationship dataset, paving the way for the rational design of more potent and selective therapeutic candidates. This integrated approach of synthesis and screening is fundamental to accelerating the pace of modern drug discovery.

References

  • Oreate AI Blog. (2026). Unlocking Potential: The Role of Compound Libraries in Drug Discovery.
  • Evotec. (2025).
  • Walsh Medical Media. (2023). The Role of Chemical Libraries in Drug Discovery and their Different Types.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Vipergen. (n.d.).
  • ACS Publications. (2008). Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery.
  • Benchchem. (n.d.). This compound.
  • BioC
  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • National Institutes of Health (NIH). (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • National Institutes of Health (NIH). (n.d.). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability.
  • Wikipedia. (n.d.). Mitragynine.
  • Bladt, D., et al. (2011).
  • OperaChem. (2024).
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Application Note: 3-(3,4-Dimethoxyphenyl)-1-propanol as a Versatile Intermediate for the Synthesis of Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

The quest for novel fragrance ingredients is a central driver of innovation in the fine chemical industry.[1] The molecular architecture of an odorant dictates its scent profile, volatility, and substantivity. The compound 3-(3,4-Dimethoxyphenyl)-1-propanol, also known as 3-veratryl propanol, presents itself as a highly valuable and versatile building block for fragrance synthesis.[2][3] Its structure is strategically significant for two primary reasons:

  • The Aromatic Core: The 3,4-dimethoxy-substituted benzene ring is a classic motif found in many natural and synthetic aromatic compounds, often imparting warm, sweet, and slightly spicy or woody notes reminiscent of vanilla and clove. This "veratryl" group serves as a reliable olfactory anchor.

  • The Reactive Terminus: The terminal primary alcohol on the propyl chain offers a robust and predictable site for chemical modification.[2][4] This hydroxyl group is readily converted into other functional groups, most notably esters, which are a dominant class of fragrance compounds known for their wide range of fruity and floral aromas.[5][6][7]

This guide will elucidate the pathway from this stable intermediate to a palette of unique fragrance esters, providing the necessary protocols and scientific context for researchers to explore and innovate.

Physicochemical Properties and Handling

A thorough understanding of the physical properties and safety requirements of an intermediate is paramount for successful and safe experimentation.

Physical and Chemical Data

The key properties of this compound are summarized below.[4][8]

PropertyValueReference
CAS Number 3929-47-3[3][4][9]
Molecular Formula C₁₁H₁₆O₃[3][8][10]
Molecular Weight 196.24 g/mol [4][8][10]
Appearance Colorless liquid[11]
Boiling Point 142-144 °C at 0.5 mmHg[4][8]
Density 1.081 g/mL at 25 °C[4][8]
Refractive Index (n20/D) 1.54[4][8]
Solubility Soluble in many organic solvents such as alcohols and ethers.[11]
Safety and Handling Protocol

While toxicity data is limited, good laboratory practice is essential.[3][11] The following handling and storage procedures must be observed:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12][13]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[3]

  • Handling: Avoid direct contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with soap and water.[12]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated place away from strong oxidizing agents and sources of ignition.[3][13]

Synthesis of Fragrance Esters: The Fischer Esterification Pathway

The most direct application of this compound in fragrance synthesis is its conversion to an ester via Fischer esterification. This acid-catalyzed reaction with a carboxylic acid is a cornerstone of fragrance chemistry.[5][7][14] The reaction is an equilibrium process; therefore, experimental conditions are optimized to drive the reaction toward the product side, typically by removing water as it is formed.

The selection of the carboxylic acid is the creative step, allowing for the synthesis of a diverse library of scents from a single intermediate.

General Reaction Scheme

The overall transformation is illustrated below. The 'R' group from the carboxylic acid defines the final character of the fragrance.

Caption: General workflow for Fischer Esterification.

Scent Profile Engineering

The resulting aroma is a composite of the woody, sweet base from the alcohol and the characteristic notes of the carboxylic acid.

Carboxylic Acid (R-COOH)R GroupExpected Scent Contribution
Acetic Acid-CH₃Fruity, pear, sweet
Propanoic Acid-CH₂CH₃Fruity, rum-like
Butyric Acid-(CH₂)₂CH₃Pineapple, ripe fruit
Isovaleric Acid-CH₂CH(CH₃)₂Cheesy, fruity, apple
Benzoic Acid-C₆H₅Balsamic, almond
Phenylacetic Acid-CH₂C₆H₅Honey, floral, rose

Detailed Experimental Protocol: Synthesis of 3-(3,4-Dimethoxyphenyl)propyl Acetate

This protocol details the synthesis of the acetate ester, a model compound with a pleasant, sweet, pear-like fruity aroma layered over a soft woody background.

Materials and Equipment
  • This compound (99%+)

  • Glacial Acetic Acid (ACS grade)

  • Concentrated Sulfuric Acid (98%)

  • Toluene (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

Step-by-Step Procedure
  • Reactor Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. This setup is critical for azeotropically removing the water produced during the reaction, which drives the equilibrium towards the ester product.

  • Charging Reactants: To the flask, add this compound (9.81 g, 50 mmol) and toluene (40 mL). Begin stirring.

  • Addition of Acid: Carefully add glacial acetic acid (3.60 g, 60 mmol, 1.2 equivalents). The use of a slight excess of the less expensive reagent (acetic acid) also helps to shift the equilibrium.

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (0.2 mL) to the stirring mixture. This is the catalyst and must be handled with extreme care.

  • Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours, or until no more water is observed collecting in the trap.

  • Quenching and Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of water.

  • Neutralization: Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate solution. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. Repeat until the aqueous layer is no longer acidic (test with pH paper). This step removes the sulfuric acid catalyst and excess acetic acid.

    • 50 mL of brine. This wash removes residual salts and helps to break up any emulsions.

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 10-15 minutes. Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene solvent.

  • Purification (Optional): The resulting crude ester is often of sufficient purity for olfactory evaluation. For higher purity, vacuum distillation can be performed.

Characterization
  • IR Spectroscopy: Confirm the reaction by observing the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a strong C=O stretch (around 1735 cm⁻¹) characteristic of the ester.

  • GC-MS Analysis: Determine the purity of the product and confirm its molecular weight (238.29 g/mol for the acetate ester).

Alternative Synthetic Pathways and Derivations

While esterification is the most common route, the versatility of this compound allows for other transformations, expanding its utility.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to form 3-(3,4-dimethoxyphenyl)propanal or further to 3-(3,4-dimethoxyphenyl)propanoic acid (also known as dihydroferulic acid).[15][16] These derivatives can serve as intermediates for other fragrance types, such as acetals or different esters. Mild oxidation conditions (e.g., PCC, DMP) are required to stop at the aldehyde stage.

G A 3-(3,4-Dimethoxyphenyl) -1-propanol B 3-(3,4-Dimethoxyphenyl) -propanal A->B Mild Oxidation (e.g., PCC, DMP) C 3-(3,4-Dimethoxyphenyl) -propanoic Acid B->C Strong Oxidation (e.g., KMnO₄, H₂CrO₄)

Caption: Oxidation pathways of the intermediate.

Synthesis of the Intermediate

For laboratories that wish to synthesize the intermediate itself, a common and efficient method is the reduction of a corresponding carbonyl compound. For example, the catalytic hydrogenation of 3-(3,4-dimethoxyphenyl)propenal (a derivative of cinnamaldehyde) over a palladium on carbon (Pd/C) catalyst will reduce both the alkene and the aldehyde to yield the target saturated alcohol.[17][18]

This approach is highly efficient and demonstrates a key reaction in fragrance synthesis where unsaturated precursors are converted to their saturated, and often more stable, counterparts.[19][20]

Conclusion

This compound is a demonstrably valuable and highly functional intermediate for the fragrance industry. Its stable chemical nature, combined with a reactive hydroxyl group, provides a reliable platform for developing extensive libraries of novel odorants. The straightforward Fischer esterification protocol detailed herein can be adapted with a wide array of carboxylic acids, enabling the rational design of new fragrance molecules with predictable and desirable scent profiles. The potential for further derivatization through oxidation and other reactions underscores its role as a versatile building block for future innovation in perfumery.

References

  • 1-(3,4-Dimethoxyphenyl)propan-1-ol - Introduction . ChemBK. [Link]

  • Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol . PrepChem.com. [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol . International Journal of Science and Engineering (IJSE). [Link]

  • The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl ketone from 3,4-dimethoxyphenyl acetic acid and resorcinol . ResearchGate. [Link]

  • Fragrance material review on 3-phenyl-1-propanol . ResearchGate. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . MDPI. [Link]

  • Synthesis of Fragrant Esters . Euonymus. [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol . ResearchGate. [Link]

  • Towards Greener Fragrances Esterification Reactions With Ionic Liquids . Institute For Research In Schools. [Link]

  • Dihydroferulic Acid . PubChem. [Link]

  • Synthesis of Perfumery Esters using Green Catalyst . JETIR. [Link]

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4 . ResearchGate. [Link]

  • Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst . YouTube. [Link]

  • Propanol and related compounds and their use in perfume compositions.
  • Selective hydrogenation of 3,4-dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor . ResearchGate. [Link]

  • Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality . MDPI. [Link]

  • Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation . Horticulture Research. [Link]

  • Compound Dihydroferulic acid (FDB029987) . FooDB. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes . Master Organic Chemistry. [Link]

  • Synthesis of odorants in flow and their applications in perfumery . Beilstein Journal of Organic Chemistry. [Link]

  • The Search for New Fragrance Ingredients . Perfumer & Flavorist. [Link]

  • Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives . National Institutes of Health (NIH). [Link]

  • Hydrogenation (Reduction) of Alkenes = Double Bond Eraser . YouTube. [Link]

  • 1-(3,4-Dimethoxyphenyl)propan-1-one | CAS#:1835-04-7 . Chemsrc. [Link]

  • Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress . PubMed Central. [Link]

  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst . National Institutes of Health (NIH). [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene . MDPI. [Link]

  • Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals . PubMed Central. [Link]

  • Synthesis of Esters with Different Flavors using Fisher Esterification . ResearchGate. [Link]

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Application Note: Methodologies for the Esterification of 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, purification, and characterization of esters derived from 3-(3,4-Dimethoxyphenyl)-1-propanol, tailored for researchers in synthetic chemistry and drug development.

Abstract This technical guide provides detailed protocols and theoretical insights for the esterification of this compound, a key synthetic intermediate. We explore two robust and widely applicable methodologies: the classic acid-catalyzed Fischer-Speier esterification and a modern, selective enzyme-catalyzed approach using lipase. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework that covers reaction mechanisms, step-by-step experimental procedures, product purification, and detailed analytical validation by spectroscopic methods. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for synthesizing novel ester derivatives with high efficiency and purity.

Introduction

This compound is a valuable building block in organic synthesis, featuring a primary alcohol functional group and a dimethoxy-substituted aromatic ring. Its structure is related to intermediates used in the synthesis of pharmacologically active molecules.[1] The conversion of the terminal alcohol to an ester functional group is a critical transformation that can modulate the compound's lipophilicity, metabolic stability, and potential as a fragrance or flavor agent.[2]

This guide presents two distinct and powerful methods for this transformation:

  • Fischer-Speier Esterification: A time-honored, acid-catalyzed method that is cost-effective and suitable for large-scale synthesis, though it requires careful management of a chemical equilibrium.[3][4]

  • Lipase-Catalyzed Esterification: A biocatalytic approach that offers exceptional selectivity for primary alcohols under mild, environmentally benign conditions, minimizing byproduct formation.[5][6]

For each method, we provide a foundational explanation of the underlying mechanism, a detailed experimental protocol, and a comparative analysis to aid in selecting the appropriate method for specific research goals.

Chemical Structures & Reaction Overview

The esterification of this compound involves the reaction of its hydroxyl group with a carboxylic acid to form an ester and water. This transformation can be catalyzed by either a strong acid or an enzyme.

Caption: General Esterification Reaction Scheme.

Protocol 1: Acid-Catalyzed Esterification (Fischer-Speier Method)

Principle and Mechanism

Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[7] The reaction is driven by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[4] The alcohol then acts as a nucleophile, attacking this activated carbon. The reaction is reversible, and its equilibrium nature is a critical experimental consideration.[3][8]

Causality of Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄): A strong acid is required to protonate the carboxylic acid, initiating the reaction. Without it, the reaction is impractically slow.[9]

  • Excess Reagent or Water Removal: To drive the equilibrium towards the product side in accordance with Le Châtelier's Principle, one must either use a large excess of one reactant (typically the less expensive one, like the alcohol or carboxylic acid) or actively remove the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[4][8][9]

Fischer_Mechanism Start Carboxylic Acid + Alcohol Protonation 1. Protonation of Carbonyl Oxygen Start->Protonation H⁺ ActivatedCarbonyl Activated Carbonyl (Oxonium Ion) Protonation->ActivatedCarbonyl NucleophilicAttack 2. Nucleophilic Attack by Alcohol ActivatedCarbonyl->NucleophilicAttack R'-OH TetrahedralInt Tetrahedral Intermediate NucleophilicAttack->TetrahedralInt ProtonTransfer 3. Proton Transfer TetrahedralInt->ProtonTransfer ActivatedLeavingGroup Intermediate with -OH₂⁺ Group ProtonTransfer->ActivatedLeavingGroup Elimination 4. Elimination of H₂O ActivatedLeavingGroup->Elimination ProtonatedEster Protonated Ester Elimination->ProtonatedEster -H₂O Deprotonation 5. Deprotonation ProtonatedEster->Deprotonation End Ester + H₂O + H⁺ (regenerated) Deprotonation->End -H⁺

Caption: Fischer-Speier Esterification Mechanism.[3][4]

Materials and Equipment
  • Reagents: this compound, carboxylic acid (e.g., glacial acetic acid), concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, rotary evaporator, glass funnel, beakers, graduated cylinders, pH paper.

Step-by-Step Protocol: Synthesis of 3-(3,4-Dimethoxyphenyl)propyl acetate
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 27.4 mmol).

  • Add an excess of glacial acetic acid (20 mL, ~350 mmol). Using the acid as the solvent and excess reagent helps drive the equilibrium.[10][11]

  • Carefully add 5-10 drops of concentrated sulfuric acid to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 110-120°C) for 1-2 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting alcohol), allow the mixture to cool to room temperature.

Reaction Work-up and Purification
  • Pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Add 50 mL of diethyl ether to extract the organic product. Shake the funnel, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 50 mL of water.

    • 50 mL of saturated NaHCO₃ solution. Add slowly to neutralize the excess acid (note: CO₂ evolution). Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).[12]

    • 50 mL of brine to remove residual water.[10]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Enzyme-Catalyzed Esterification (Lipase Method)

Principle and Mechanism

Biocatalysis using lipases offers a green and highly selective alternative for ester synthesis.[6][13] Lipases are enzymes that naturally hydrolyze fats but can be used to catalyze esterification in non-aqueous or micro-aqueous environments.[14] They exhibit high selectivity, often exclusively for primary alcohols, and operate under mild temperature and pH conditions, preserving sensitive functional groups.[5][15] The mechanism involves a catalytic triad (Ser-His-Asp/Glu) at the enzyme's active site, which forms a covalent acyl-enzyme intermediate that is subsequently attacked by the alcohol.[14][16]

Causality of Experimental Choices:

  • Immobilized Lipase (e.g., Novozym 435): Using an immobilized enzyme simplifies catalyst removal (simple filtration) and enhances its stability and reusability.[17] Candida antarctica lipase B (CALB), the enzyme in Novozym 435, is renowned for its broad substrate scope and high efficiency.[17]

  • Organic Solvent & Molecular Sieves: The reaction is typically run in a non-polar organic solvent to solubilize the substrates and minimize water activity. Removing the water byproduct with molecular sieves is crucial to prevent the reverse hydrolytic reaction and drive the equilibrium towards ester formation.[18][19]

Lipase_Mechanism Step1 Step 1: Acylation Lipase (Ser-OH) attacks carboxylic acid. Forms Tetrahedral Intermediate I. Step2 Step 2: Acyl-Enzyme Formation Elimination of water. Forms covalent Acyl-Enzyme Intermediate. Step1->Step2 H₂O released Step3 Step 3: Deacylation Alcohol attacks the acyl-enzyme intermediate. Forms Tetrahedral Intermediate II. Step2->Step3 Alcohol (R'-OH) attacks Step4 Step 4: Product Release Ester product is released. Regenerates the active Lipase (Ser-OH). Step3->Step4 Ester released Step4->Step1 Enzyme Regenerated

Caption: Simplified Lipase Catalytic Cycle.[14][20]

Materials and Equipment
  • Reagents: this compound, carboxylic acid (e.g., propanoic acid), immobilized lipase (e.g., Novozym 435 from Candida antarctica), organic solvent (e.g., toluene or tert-butanol), activated molecular sieves (3Å or 4Å).

  • Equipment: Erlenmeyer flask with stopper, orbital shaker with temperature control, filtration apparatus (Büchner funnel or similar), rotary evaporator.

Step-by-Step Protocol: Synthesis of 3-(3,4-Dimethoxyphenyl)propyl propanoate
  • In a 100 mL Erlenmeyer flask, dissolve this compound (1.0 g, 5.49 mmol) and propanoic acid (0.49 g, 6.58 mmol, 1.2 equivalents) in 30 mL of toluene.

  • Add immobilized lipase (Novozym 435, ~100 mg, 10% by weight of the limiting reagent).

  • Add activated molecular sieves (~1.5 g) to the flask to sequester the water produced during the reaction.[18]

  • Seal the flask and place it in an orbital shaker set to 200 rpm and 50-60°C.[18]

  • Allow the reaction to proceed for 24-48 hours. Monitor progress via TLC or GC analysis of small aliquots.

  • Once the reaction reaches completion or equilibrium, remove the flask from the shaker.

Reaction Work-up and Purification
  • Filter the reaction mixture to remove the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent, dried, and stored for reuse.

  • Transfer the filtrate to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The remaining crude oil can be purified by flash column chromatography on silica gel if necessary to remove any unreacted starting materials, yielding the pure ester.

Comparative Analysis of Methods

FeatureFischer-Speier EsterificationLipase-Catalyzed Esterification
Catalyst Strong acid (H₂SO₄, HCl)Enzyme (Lipase)
Conditions High temperature (reflux)Mild temperature (30-60°C)[15]
Selectivity Low; can catalyze side reactionsHigh; specific for primary alcohols, avoids side reactions[5][21]
Environmental Impact Requires strong acid and neutralization stepsGreen, biodegradable catalyst, minimal waste
Catalyst Reusability No (consumed/neutralized)Yes (immobilized enzyme can be filtered and reused)[17]
Reaction Time Typically faster (1-10 hours)[4]Can be slower (24-72 hours)[18]
Cost Low reagent costHigher initial catalyst cost
Work-up Aqueous extraction, neutralizationSimple filtration, evaporation

Product Characterization and Validation

General Experimental Workflow

Caption: Overall workflow for ester synthesis and validation.

Infrared (IR) Spectroscopy

Successful esterification is readily confirmed by IR spectroscopy. The disappearance of the broad O-H stretching band from the starting alcohol (around 3300 cm⁻¹) and the appearance of strong, characteristic ester peaks are definitive indicators.[22][23]

Functional GroupAbsorption Range (cm⁻¹)Intensity / Appearance
Ester C=O Stretch 1750 - 1735Strong, sharp (most prominent peak)[24]
Ester C-O Stretch 1 1300 - 1150Strong
Ester C-O Stretch 2 1150 - 1000Strong

Table 1: Characteristic IR Absorption Bands for Aliphatic Esters.[24][25][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. For the model product 3-(3,4-Dimethoxyphenyl)propyl acetate , the following signals are expected.

¹H NMR (Predicted):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 6.8 m 3H Ar-H Protons on the dimethoxy-substituted ring.
~ 4.1 t 2H -O-CH₂ -CH₂- Protons adjacent to the new ester oxygen, deshielded.
~ 3.8 s 6H -OCH₃ Two equivalent methoxy groups on the aromatic ring.
~ 2.6 t 2H Ar-CH₂ -CH₂- Benzylic protons adjacent to the aromatic ring.
~ 2.0 s 3H -C(=O)-CH₃ Methyl protons of the acetate group.

| ~ 1.9 | p | 2H | -CH₂-CH₂ -CH₂- | Methylene protons in the middle of the propyl chain. |

¹³C NMR (Predicted):

Chemical Shift (δ, ppm) Assignment Rationale
~ 171 C =O Ester carbonyl carbon.[27]
~ 149, 147 Ar-C -O Aromatic carbons bonded to methoxy groups.
~ 133 Ar-C (quaternary) Aromatic carbon bonded to the propyl chain.
~ 121, 112, 111 Ar-C -H Aromatic carbons bonded to hydrogen.
~ 64 -O-C H₂- Carbon adjacent to the ester oxygen.[27]
~ 56 -OC H₃ Methoxy carbons.
~ 32 Ar-C H₂- Benzylic carbon.
~ 30 -CH₂-C H₂-CH₂- Central carbon of the propyl chain.

| ~ 21 | -C(=O)-C H₃ | Acetate methyl carbon.[27] |

Conclusion

The esterification of this compound can be achieved efficiently through both classical acid-catalyzed and modern biocatalytic methods. The choice between Fischer esterification and lipase-catalyzed synthesis depends on the specific requirements of the project, including scale, substrate sensitivity, and environmental considerations. Fischer esterification is a robust, scalable method, while lipase catalysis provides unparalleled selectivity and sustainability. The protocols and analytical data provided in this guide offer a solid foundation for researchers to successfully synthesize and validate a wide range of novel ester derivatives.

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Asymmetric Synthesis of Chiral Derivatives from 3-(3,4-Dimethoxyphenyl)-1-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Derivatives from a Versatile Scaffolding

3-(3,4-Dimethoxyphenyl)-1-propanol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The dimethoxyphenyl moiety is a key structural feature in numerous biologically active compounds, including the calcium channel blocker Verapamil, where the stereochemistry of the chiral center is crucial for its therapeutic activity.[1][2][3] The ability to introduce chirality into this scaffold in a controlled and predictable manner is therefore of paramount importance for the synthesis of novel, enantiomerically pure drug candidates with improved efficacy and reduced side effects.

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of chiral derivatives from this compound. We will explore several robust and widely employed methodologies, including catalytic asymmetric dihydroxylation, the use of chiral auxiliaries, enzymatic kinetic resolution, and asymmetric reduction of prochiral ketones. The focus will be on providing not only step-by-step procedures but also the underlying mechanistic principles and the rationale behind the choice of reagents and reaction conditions, empowering researchers to adapt and apply these methods to their specific synthetic challenges.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of chiral derivatives from this compound can be approached through several distinct strategies, each with its own advantages. The choice of method will depend on the desired target molecule, the required level of enantiopurity, and the scalability of the process. The following sections will detail the theoretical and practical aspects of four key strategies.

Catalytic Asymmetric Dihydroxylation: Crafting Chiral Diols

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivities. The resulting chiral diols are versatile intermediates that can be further elaborated into a variety of functional groups.

For the application to this compound, the starting material must first be converted to the corresponding alkene, 3-(3,4-dimethoxyphenyl)prop-1-ene. This can be readily achieved through dehydration of the alcohol.

Reaction Principle and Mechanism

The catalytic cycle of the Sharpless AD reaction involves the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. Subsequent hydrolysis releases the chiral diol and a reduced osmium species, which is then reoxidized by a stoichiometric co-oxidant, thus regenerating the catalyst.[5] The choice of the chiral ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates the facial selectivity of the dihydroxylation and, consequently, the absolute configuration of the resulting diol.[4]

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-(3,4-Dimethoxyphenyl)prop-1-ene

Materials:

  • 3-(3,4-dimethoxyphenyl)prop-1-ene

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix) at room temperature, add 3-(3,4-dimethoxyphenyl)prop-1-ene (1 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath and stir vigorously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix) and warm the mixture to room temperature. Stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral diol.

Chiral Auxiliaries: Diastereoselective Control

The use of a chiral auxiliary is a classical and highly effective strategy for asymmetric synthesis.[6][7][8] In this approach, the achiral starting material is covalently attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of chiral derivatives of this compound, the alcohol can be oxidized to the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid. This acid can then be coupled with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral N-acyl oxazolidinone. Subsequent diastereoselective enolate alkylation will introduce a new stereocenter, and finally, cleavage of the auxiliary will yield the desired chiral carboxylic acid derivative.

Reaction Principle and Mechanism

The chiral auxiliary, typically an amino alcohol derivative, creates a sterically hindered environment around the reactive center. In the case of Evans oxazolidinones, the bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in a highly diastereoselective alkylation. The stereochemical outcome is predictable based on the conformation of the metal-enolate complex.[6]

Caption: Workflow using a chiral auxiliary for asymmetric synthesis.

Experimental Protocol: Diastereoselective Alkylation using an Evans Auxiliary

Materials:

  • 3-(3,4-dimethoxyphenyl)propanoic acid

  • (S)-4-benzyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (R-X)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Formation of the N-Acyl Oxazolidinone: To a solution of 3-(3,4-dimethoxyphenyl)propanoic acid (1 mmol) in anhydrous THF (10 mL) at 0 °C, add triethylamine (1.2 mmol) followed by pivaloyl chloride (1.1 mmol). Stir for 1 hour at 0 °C. In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.1 mmol) and LiCl (1.1 mmol) in anhydrous THF (5 mL). Add this solution to the mixed anhydride solution at 0 °C and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Purify by column chromatography.

  • Diastereoselective Alkylation: To a solution of the N-acyl oxazolidinone (1 mmol) in anhydrous THF (10 mL) at -78 °C, add LDA (1.1 mmol) dropwise. Stir for 30 minutes. Add the alkyl halide (1.2 mmol) and stir at -78 °C for 2-4 hours. Quench with saturated aqueous NH₄Cl and allow to warm to room temperature. Extract with EtOAc and purify by column chromatography.

  • Cleavage of the Auxiliary: To a solution of the alkylated product (1 mmol) in a 3:1 mixture of THF and water (8 mL) at 0 °C, add a solution of LiOH (2 mmol) and H₂O₂ (30% aqueous solution, 4 mmol). Stir for 4 hours. Quench with aqueous Na₂SO₃. Extract to isolate the chiral carboxylic acid and the recovered auxiliary.

Enzymatic Kinetic Resolution: Biocatalytic Precision

Enzymatic kinetic resolution (EKR) is a highly efficient and environmentally friendly method for the separation of racemates.[9][10] Lipases are particularly well-suited for the resolution of chiral alcohols and their esters due to their broad substrate scope and high enantioselectivity.[11] In this process, the enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

For this compound, the racemic alcohol can be resolved directly through enantioselective acylation, or it can be first acylated to form a racemic ester, which is then resolved through enantioselective hydrolysis.

Reaction Principle and Mechanism

The active site of a lipase is chiral and can differentiate between the two enantiomers of a substrate. One enantiomer fits better into the active site and is transformed at a much higher rate than the other. In a typical lipase-catalyzed transesterification, an acyl donor (e.g., vinyl acetate) is used to acylate one enantiomer of the racemic alcohol, yielding an enantioenriched ester and the unreacted, enantioenriched alcohol.

Caption: Workflow for Enzymatic Kinetic Resolution of a racemic alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a solution of racemic this compound (1 mmol) in an anhydrous organic solvent (10 mL), add vinyl acetate (1.5 mmol) and the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Remove the solvent under reduced pressure.

  • Separate the resulting enantioenriched ester and the unreacted enantioenriched alcohol by silica gel column chromatography.

Asymmetric Reduction of Prochiral Ketones: Accessing Chiral Alcohols

Another powerful strategy for the synthesis of chiral alcohols is the enantioselective reduction of a prochiral ketone.[12][13][14][15][16] This approach involves the oxidation of the starting material, this compound, to the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one. This prochiral ketone can then be reduced using a chiral reducing agent or a catalyst to yield the desired chiral secondary alcohol.

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[12][13][14][15][16] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.

Reaction Principle and Mechanism

The CBS catalyst, derived from a chiral amino alcohol, coordinates with borane to form a chiral complex. This complex then coordinates to the ketone in a sterically controlled manner, positioning the carbonyl group for a face-selective hydride transfer from the borane.[13] The bulky substituent on the catalyst directs the borane to one face of the ketone, leading to the formation of one enantiomer of the alcohol with high enantioselectivity.

Caption: Workflow for Asymmetric Reduction of a Prochiral Ketone.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of 1-(3,4-Dimethoxyphenyl)propan-1-one

Materials:

  • 1-(3,4-dimethoxyphenyl)propan-1-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • To a solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 mmol, 10 mol%) in anhydrous THF (5 mL) at room temperature, add borane-THF complex (0.6 mmol) dropwise.

  • Cool the mixture to -78 °C and add a solution of 1-(3,4-dimethoxyphenyl)propan-1-one (1 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of methanol (5 mL) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral alcohol.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric synthesis of chiral derivatives from precursors structurally similar to this compound. It is important to note that yields and enantioselectivities are highly substrate-dependent, and optimization may be required for the specific derivatives of this compound.

MethodSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reference
Sharpless ADStyrene(R)-1-Phenylethane-1,2-diol9897 (with AD-mix-β)[5]
Evans AuxiliaryN-propionyl oxazolidinoneAlkylated product85-95>98 (diastereomeric excess)[17]
Lipase Resolutionrac-1-Phenylethanol(R)-1-Phenylethyl acetate~50>99 (for remaining (S)-alcohol)[11]
CBS ReductionAcetophenone(R)-1-Phenylethanol9597[12]

Conclusion

The asymmetric synthesis of chiral derivatives from this compound is a critical step in the development of novel therapeutics. This guide has detailed four powerful and versatile methodologies: Sharpless Asymmetric Dihydroxylation, the use of Evans chiral auxiliaries, lipase-catalyzed kinetic resolution, and the Corey-Bakshi-Shibata reduction. Each of these methods offers a reliable and predictable route to enantiomerically enriched products. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively synthesize a wide range of chiral derivatives from this important scaffold, paving the way for the discovery of new and improved pharmaceuticals.

References

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  • Gotor-Fernández, V., et al. (2006). Lipases and α-chymotrypsin in organic synthesis: a parallel study of different strategies for the resolution of new N-protected 3-amino-4-phenyl-1-buten-4-ols. Tetrahedron: Asymmetry, 17(4), 636-643.
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  • Schönherr, H., & Wähner, A. (2000). Enantioselective synthesis of (S)-verapamil. Tetrahedron: Asymmetry, 11(1), 189-194.
  • Chałupka, J., Marszałł, M. P., & Sikora, A. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10771.
  • de Miranda, A. S., et al. (2015). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 20(12), 21856–21871.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

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  • Chen, J., et al. (2023). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. Journal of the American Chemical Society, 145(51), 27845–27854.
  • Remko, M., & Van der Goot, H. (1993). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. Ceskoslovenska Farmacie, 42(4), 177-180.
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The Strategic Utility of 3-(3,4-Dimethoxyphenyl)-1-propanol in the Assembly of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Precursor

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile synthetic building blocks are paramount. 3-(3,4-Dimethoxyphenyl)-1-propanol, a readily accessible aromatic alcohol, has emerged as a cornerstone precursor for the construction of a diverse array of bioactive heterocyclic compounds. Its inherent structural features—a nucleophilic hydroxyl group, a propyl linker, and an electron-rich dimethoxybenzene moiety—provide a strategic platform for a multitude of cyclization strategies. This guide delineates the application of this precursor in the synthesis of medicinally relevant heterocyclic systems, with a focus on detailed, field-proven protocols and the underlying chemical principles that govern these transformations. The primary focus will be on the synthesis of tetrahydroisoquinolines, a privileged scaffold in numerous natural products and pharmaceuticals, via the renowned Bischler-Napieralski and Pictet-Spengler reactions.

From Precursor to Key Intermediate: The Synthesis of 3,4-Dimethoxyphenethylamine (Homoveratrylamine)

A pivotal step in harnessing the synthetic potential of this compound is its conversion to the corresponding primary amine, 3,4-dimethoxyphenethylamine, also known as homoveratrylamine. This transformation unlocks the gateway to powerful cyclization reactions that rely on the nucleophilicity of the amino group. While various synthetic routes exist, a reliable and scalable two-step protocol involving a Mitsunobu reaction followed by deprotection is presented here. The Mitsunobu reaction allows for the direct conversion of the primary alcohol to a protected amine with inversion of configuration, although in this achiral case, it serves as an efficient method for C-N bond formation.[1][2]

G start This compound intermediate1 Phthalimide Adduct start->intermediate1 PPh₃, DIAD, Phthalimide final 3,4-Dimethoxyphenethylamine (Homoveratrylamine) intermediate1->final Hydrazine hydrate

Caption: Synthesis of the key amine intermediate.

Protocol 1: Synthesis of 3,4-Dimethoxyphenethylamine

Step 1: Mitsunobu Reaction

  • To a stirred solution of this compound (1.0 eq) and phthalimide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.1 eq) portionwise.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.1 eq) dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-[3-(3,4-dimethoxyphenyl)propyl]phthalimide intermediate.

Step 2: Hydrazinolysis

  • Dissolve the N-[3-(3,4-dimethoxyphenyl)propyl]phthalimide (1.0 eq) in ethanol (0.3 M).

  • Add hydrazine hydrate (4.0-5.0 eq) and heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dimethoxyphenethylamine as an oil, which can be used in the next step without further purification.

The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution reaction for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[3] This reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the cyclization of an amide derivative of 3,4-dimethoxyphenethylamine.[4] The resulting dihydroisoquinolines are valuable intermediates that can be further reduced to tetrahydroisoquinolines or oxidized to isoquinolines.

G start 3,4-Dimethoxyphenethylamine amide N-Acyl Intermediate start->amide Acyl Chloride or Carboxylic Acid dihydroisoquinoline 3,4-Dihydroisoquinoline amide->dihydroisoquinoline POCl₃ or P₂O₅ (Bischler-Napieralski) tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline dihydroisoquinoline->tetrahydroisoquinoline NaBH₄ or H₂/Pd-C

Caption: Bischler-Napieralski reaction workflow.

Protocol 2: Synthesis of a 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Step 1: Amide Formation

  • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.2 M) and cool to 0 °C.

  • Slowly add the desired acyl chloride (e.g., 3,4-dimethoxyphenylacetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acyl-3,4-dimethoxyphenethylamine, which is often sufficiently pure for the next step.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the crude amide from the previous step (1.0 eq) in anhydrous toluene or acetonitrile (0.1 M).

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic (pH 8-9) by the slow addition of concentrated ammonium hydroxide.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3,4-dihydroisoquinoline.

Step 3: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in methanol (0.2 M) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portionwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove methanol and then extract with dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines with Aldehydes

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1] This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion.[5] A key advantage of the Pictet-Spengler reaction is the potential to introduce diversity at the 1-position of the tetrahydroisoquinoline ring by varying the aldehyde component.

G amine 3,4-Dimethoxyphenethylamine iminium Iminium Ion Intermediate amine->iminium Condensation aldehyde Aldehyde (R-CHO) aldehyde->iminium thq 1-Substituted-6,7-dimethoxy- 1,2,3,4-tetrahydroisoquinoline iminium->thq Acid-catalyzed Cyclization

Caption: The Pictet-Spengler reaction mechanism.

Protocol 3: Pictet-Spengler Synthesis of a 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene, ethanol, or a mixture thereof, 0.2 M), add the desired aromatic aldehyde (1.0-1.2 eq).

  • Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or hydrochloric acid, 0.1-1.0 eq).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the aldehyde and the desired reaction time (typically 4-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Bioactivity of Synthesized Heterocycles

The tetrahydroisoquinoline scaffold derived from this compound is a recurring motif in a multitude of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potential of 6,7-dimethoxytetrahydroisoquinoline derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and angiogenesis. For instance, certain derivatives have shown significant inhibitory activity against various cancer cell lines.[6]

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
GM-3-18 1-(4-chlorophenyl)Colon Cancer Cell Lines0.9 - 10.7[7]
GM-3-121 1-(4-methoxyphenyl)MCF-7 (Breast)0.43 (µg/mL)[6]
GM-3-121 1-(4-methoxyphenyl)MDA-MB-231 (Breast)0.37 (µg/mL)[6]
6e 2-(4-fluorobenzoyl)K562/A02 (Leukemia)0.66[8]
6h 2-(4-nitrobenzoyl)K562/A02 (Leukemia)0.65[8]
Antimicrobial Activity

The tetrahydroisoquinoline core is also prevalent in compounds exhibiting antimicrobial properties. The substitution pattern on the heterocyclic ring plays a crucial role in modulating the potency and spectrum of activity against various bacterial and fungal strains.

Compound ClassTarget OrganismMIC (µg/mL)Reference
1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesStaphylococcus aureus3.5 - 20[9]
1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesEscherichia coli3.5 - 20[9]
1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesPseudomonas aeruginosa3.5 - 20[9]

Conclusion

This compound stands as a testament to the power of strategic precursor selection in the synthesis of complex and biologically relevant molecules. Through straightforward and scalable transformations, this building block provides access to key intermediates that can be elaborated into a rich diversity of heterocyclic scaffolds. The Bischler-Napieralski and Pictet-Spengler reactions, in particular, offer robust and versatile methodologies for the construction of the medicinally important tetrahydroisoquinoline framework. The demonstrated anticancer and antimicrobial activities of the resulting compounds underscore the continued relevance of these synthetic strategies in modern drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers and scientists seeking to leverage the synthetic potential of this privileged precursor.

References

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific and Technology Research. Retrieved from [Link]

  • Kopczyńska, M., & Głowacka, I. E. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201. [Link]

  • Kopczyńska, M., & Głowacka, I. E. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Zou, Z. H., Lan, X. B., Tang, C. L., Zhu, X. Y., Liu, B. M., Qian, H., Huang, W. L., & Li, Y. M. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(4), 711–716. [Link]

  • CN105541714A - Preparation methods of papaverine and papaverine hydrochloride. (n.d.). Google Patents.
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  • US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.). Google Patents.
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  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reagents and conditions: (a) 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl, K2CO3, an. CH3CN. (n.d.). ResearchGate. Retrieved from [Link]

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  • Geronikaki, A., et al. (2020). Substituted 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-1,1-dioxide Derivatives with Antimicrobial Activity and Docking Assisted Prediction of the Mechanism of their Antibacterial and Antifungal Properties. PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several viable synthetic pathways exist, with the choice often depending on the available starting materials and desired scale. The most prevalent methods include:

  • Reduction of 3,4-dimethoxycinnamic acid or its esters: This involves the reduction of the carboxylic acid or ester functionality, as well as the carbon-carbon double bond.

  • Multi-step synthesis from eugenol: This route utilizes a readily available natural product and involves a sequence of reactions including methylation, isomerization, and hydroboration-oxidation.[1]

  • Reduction of 3-(3,4-dimethoxyphenyl)propanal or related ketones: This involves the selective reduction of a carbonyl group.

Q2: I am observing a low yield in my synthesis. What are the general factors I should investigate?

A2: Low yields can stem from a variety of factors, irrespective of the specific synthetic route. Key areas to scrutinize include:

  • Purity of starting materials and reagents: Impurities can poison catalysts or participate in side reactions.

  • Anhydrous reaction conditions: Many of the reagents used, such as lithium aluminum hydride and Grignard reagents, are highly sensitive to moisture.[2]

  • Reaction temperature and time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the formation of byproducts.

  • Efficiency of the work-up and purification process: Product loss can occur during extraction, washing, and chromatographic purification.

Q3: How can I effectively purify the final product?

A3: Column chromatography is the most common and effective method for purifying this compound on a laboratory scale.[3][4] A typical solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present. Distillation under reduced pressure is also a viable option if the product is thermally stable.[4]

Q4: What are the key safety precautions to consider during this synthesis?

A4: The synthesis of this compound can involve hazardous reagents. It is crucial to:

  • Handle strong reducing agents like lithium aluminum hydride (LiAlH₄) with extreme care. These reagents react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.[5]

  • Use appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and suitable gloves.

  • Work in a well-ventilated fume hood, especially when handling volatile and flammable solvents or pyrophoric reagents.

  • Be aware of the exothermic nature of certain reactions, such as Grignard reagent formation and the quenching of LiAlH₄, and have appropriate cooling baths ready.[6]

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 3,4-Dimethoxycinnamic Acid Derivatives

This route typically employs powerful reducing agents like lithium aluminum hydride (LiAlH₄) to reduce both the carboxylic acid/ester and the conjugated double bond.

start Ethyl 3-(3,4-dimethoxyphenyl)propanoate in anhydrous THF reaction Reaction at 0 °C to reflux start->reaction reagent LiAlH₄ in anhydrous THF reagent->reaction quench Quench with ethyl acetate, then H₂O reaction->quench workup Aqueous workup (e.g., Rochelle's salt or dilute acid) quench->workup extraction Extraction with EtOAc or Et₂O workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the LiAlH₄ reduction of an ester to the target alcohol.

Observed Issue Potential Cause Recommended Solution
Low or no product yield Inactive LiAlH₄: The reagent is highly sensitive to moisture and can degrade upon improper storage.Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale with a known reactive substrate.
Incomplete reaction: Insufficient reagent, reaction time, or temperature.Ensure a molar excess of LiAlH₄ is used (typically 1.5-2 equivalents for an ester). Monitor the reaction by TLC. If the starting material persists, consider increasing the reaction time or gently refluxing.
Product loss during workup: The formation of aluminum salts can create emulsions or gelatinous precipitates that trap the product.[7]Use a Fieser workup (sequential addition of water, 15% NaOH solution, and more water) or quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to break up the aluminum emulsion.[7]
Formation of a white, gelatinous precipitate during workup that is difficult to filter Formation of aluminum hydroxide: This is a common issue when quenching LiAlH₄ reactions with water alone.As mentioned above, a Fieser workup or the use of Rochelle's salt is highly recommended to produce a granular, easily filterable precipitate.[7]
Presence of an intermediate ester or aldehyde in the final product Incomplete reduction: Insufficient LiAlH₄ or premature quenching of the reaction.Ensure an adequate excess of LiAlH₄ is used and that the reaction is allowed to proceed to completion (monitored by TLC).
Unexpected side products Reaction with solvent: If using ethyl acetate for quenching, it can be reduced to ethanol.While ethyl acetate is a common quenching agent, be aware of this potential side reaction. For sensitive substrates, consider alternative quenching procedures.[8]
Route 2: Multi-step Synthesis from Eugenol

This pathway involves the conversion of eugenol to this compound via methylation, isomerization, and hydroboration-oxidation.

cluster_0 Step 1: Methylation cluster_1 Step 2: Isomerization cluster_2 Step 3: Hydroboration-Oxidation eugenol Eugenol eugenol_methyl_ether Eugenol methyl ether eugenol->eugenol_methyl_ether Methylation methylating_agent Dimethyl sulfate or Methyl iodide methylating_agent->eugenol_methyl_ether base1 Base (e.g., NaOH) base1->eugenol_methyl_ether isoeugenol_methyl_ether Isoeugenol methyl ether eugenol_methyl_ether->isoeugenol_methyl_ether Isomerization base2 Strong Base (e.g., KOH in ethanol) base2->isoeugenol_methyl_ether product This compound isoeugenol_methyl_ether->product Hydroboration- Oxidation hydroboration 1. BH₃-THF 2. H₂O₂, NaOH hydroboration->product

Caption: Multi-step synthesis of the target alcohol from eugenol.

Observed Issue Potential Cause Recommended Solution
Incomplete methylation (Step 1) Insufficient methylating agent or base: The stoichiometry of the reagents is critical.Use a slight excess of the methylating agent and ensure the base is of sufficient strength and concentration to deprotonate the phenolic hydroxyl group.
Low yield in isomerization (Step 2) Suboptimal reaction conditions: The isomerization of the allyl to the propenyl group requires forcing conditions.Ensure the use of a strong base and elevated temperatures. Monitor the reaction progress by GC or NMR to determine the optimal reaction time. High temperatures can favor the isomerization.[9]
Formation of the secondary alcohol isomer in hydroboration-oxidation (Step 3) Poor regioselectivity: While hydroboration-oxidation typically follows anti-Markovnikov addition, some of the Markovnikov product can form.Use a sterically hindered borane reagent such as disiamylborane or 9-BBN (9-borabicyclo[3.3.1]nonane) to enhance the regioselectivity for the terminal alcohol.[10]
Difficult separation of product from starting material or intermediates Similar polarities: The starting materials, intermediates, and product may have similar polarities, making chromatographic separation challenging.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.

Data Summary and Characterization

Table 1: Typical Reaction Conditions and Yields
Synthetic Route Starting Material Key Reagents Typical Conditions Reported Yield (%) Reference
ReductionEthyl 3-(3,4-dimethoxyphenyl)propanoateLiAlH₄, THF0 °C to reflux, 2-4 h~80-90[11]
Multi-stepEugenol1. (CH₃)₂SO₄, NaOH2. KOH, EtOH3. BH₃-THF, H₂O₂, NaOHStepwise, variable conditions~60-70 (overall)[1]
Catalytic HydrogenationEthyl 3-(3,4-dimethoxyphenyl)cinnamateH₂, Pd/CRT, 1-4 atm H₂, 4-8 h>95[12]
Table 2: Spectroscopic Data for this compound
Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.80-6.70 (m, 3H, Ar-H), 3.87 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.68 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.66 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 1.88 (quint, J = 7.0 Hz, 2H, -CH₂CH₂CH₂-), 1.55 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 148.9, 147.3, 134.3, 120.1, 111.9, 111.2, 62.3, 55.9, 55.8, 34.5, 32.2
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point 142-144 °C at 0.5 mmHg
Density 1.081 g/mL at 25 °C

Detailed Experimental Protocols

Protocol 1: Reduction of Ethyl 3-(3,4-dimethoxyphenyl)propanoate with LiAlH₄

Materials:

  • Ethyl 3-(3,4-dimethoxyphenyl)propanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add LiAlH₄ (1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Addition of Ester: Dissolve ethyl 3-(3,4-dimethoxyphenyl)propanoate (1 equivalent) in anhydrous THF and add it to the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If the reaction is sluggish (as monitored by TLC), gently heat the mixture to reflux for 2-4 hours until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously add ethyl acetate dropwise to quench the excess LiAlH₄. Then, slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously until the gray suspension turns into a white, granular precipitate.

  • Work-up and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrates and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

References

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  • UCLA Chemistry and Biochemistry. (2021). WORKING WITH PYROPHORIC COMPOUNDS.
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Technical Support Center: A Guide to Troubleshooting Grignard Reactions for 3-(3,4-Dimethoxyphenyl)-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Grignard reaction for this specific transformation. As a powerful tool for carbon-carbon bond formation, the Grignard reaction is elegant in principle but can be sensitive to experimental conditions. This document provides in-depth, field-proven insights into the reaction's nuances, offering a structured approach to troubleshooting common issues and ensuring reproducible success.

Synthesis Overview and Mechanism

The synthesis of this compound via a Grignard reaction is a two-step process. First, an organomagnesium halide (the Grignard reagent) is prepared from 3,4-dimethoxybenzyl chloride and magnesium turnings. Second, this nucleophilic reagent is reacted with ethylene oxide, an electrophilic epoxide. The reaction proceeds via an SN2 mechanism, where the Grignard reagent attacks one of the carbon atoms of the epoxide ring, causing it to open.[1] A subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol, which contains two more carbon atoms than the initial Grignard reagent.[1]

Reaction Pathway

The overall synthetic route is illustrated below:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction and Work-up Starting Material 3,4-Dimethoxybenzyl Chloride Grignard Reagent 3,4-Dimethoxybenzyl magnesium chloride Starting Material->Grignard Reagent + Mg Magnesium Mg turnings Solvent1 Anhydrous THF/Ether Intermediate Magnesium Alkoxide Intermediate Grignard Reagent->Intermediate + Ethylene Oxide Ethylene Oxide Ethylene Oxide Ethylene Oxide->Intermediate Workup H3O+ (aq) Final Product This compound Intermediate->Final Product Acidic Work-up

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 3,4-dimethoxybenzyl chloride. Adherence to anhydrous conditions is paramount for success.[2]

Reagent and Stoichiometry Table
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.311.46 g0.061.2
3,4-Dimethoxybenzyl Chloride186.639.34 g0.051.0
Anhydrous Diethyl Ether74.12100 mL--
Iodine253.811 crystalcatalytic-
Ethylene Oxide44.052.42 g (55 mmol)0.0551.1
Saturated NH₄Cl (aq)-~50 mL--
1M HCl (aq)-As needed--
Part A: Formation of the Grignard Reagent
  • Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.

  • Initiation Setup: Place the magnesium turnings (1.46 g) and a single crystal of iodine in the flask. Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapor is visible. This helps to activate the magnesium surface.[3]

  • Reagent Preparation: Dissolve the 3,4-dimethoxybenzyl chloride (9.34 g) in 30 mL of anhydrous diethyl ether in the dropping funnel.

  • Initiation: Add approximately 10% of the alkyl chloride solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and greyish-brown.[3] If it does not start, gentle warming or sonication may be required.

  • Reagent Formation: Once initiated, add the remaining alkyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure full conversion. The resulting solution is your Grignard reagent.

Part B: Reaction with Ethylene Oxide & Work-up
  • Cooling: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature and must be handled with extreme care in a well-ventilated fume hood. It is best added as a pre-chilled solution in anhydrous ether. Add the ethylene oxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. The reaction is exothermic.[4]

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.

  • Work-up: Add 1M HCl to dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield this compound.[5]

Troubleshooting Guide

This section addresses the most common failures encountered during the synthesis in a direct question-and-answer format.

Q1: My Grignard reaction won't start. The solution remains clear and the iodine color persists. What's wrong?

Answer: This is the most frequent issue and is almost always due to two main causes: an inactive magnesium surface or the presence of moisture.

  • Cause A: Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) which prevents the reaction.[3]

    • Solution 1 (Chemical Activation): The use of a small iodine crystal is the standard method. The I₂ likely etches the MgO layer, exposing fresh magnesium. If this fails, a few drops of 1,2-dibromoethane can be added. It reacts to form ethylene and MgBr₂, which also activates the surface.

    • Solution 2 (Mechanical Activation): Before adding solvent, gently crush the magnesium turnings with a dry glass rod inside the reaction flask under an inert atmosphere. This physically breaks the oxide layer.

  • Cause B: Presence of Water: Grignard reagents are potent bases and are instantly destroyed by water.[3]

    • Solution 1 (Rigorous Drying): Ensure all glassware is oven-dried and assembled while hot. Use a fresh bottle of anhydrous solvent; older "anhydrous" solvents can absorb atmospheric moisture.[6]

    • Solution 2 (Solvent Check): If in doubt about your solvent's dryness, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether or THF).

G start Reaction Fails to Initiate? q1 Is Glassware & Solvent Completely Anhydrous? start->q1 sol1 ACTION: - Oven-dry all glassware. - Use freshly opened or  distilled anhydrous solvent. q1->sol1 No q2 Is Magnesium Surface Activated? q1->q2 Yes a1_yes Yes a1_no No sol2 ACTION: - Add I2 crystal or 1,2-dibromoethane. - Gently crush Mg turnings in situ. q2->sol2 No end_fail Consider purity of alkyl halide. q2->end_fail Yes a2_yes Yes a2_no No

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Q2: The reaction started, but the yield of my final product is very low. What are the likely causes?

Answer: Low yields typically stem from competing side reactions or inaccurate stoichiometry.

  • Cause A: Wurtz Coupling: The Grignard reagent can react with the remaining 3,4-dimethoxybenzyl chloride to form a dimer (1,2-bis(3,4-dimethoxyphenyl)ethane). This is often indicated by the reaction mixture turning dark brown or black.[3]

    • Solution: This side reaction is minimized by ensuring the concentration of the alkyl halide is low. Add the alkyl halide solution slowly and dropwise to the magnesium, rather than adding the magnesium to the halide. This maintains a high concentration of Mg relative to the halide.

  • Cause B: Inaccurate Reagent Concentration: Not all of the magnesium or alkyl halide may have converted to the active Grignard reagent. Adding the theoretical amount of ethylene oxide may result in a significant portion going unreacted or polymerizing.

    • Solution (Titration): Before adding the ethylene oxide, determine the exact concentration of your Grignard reagent. A common method is titration against a solution of I₂ in THF until the iodine color persists, or by using a known concentration of a protic acid with an indicator like phenolphthalein.[3] This allows for the precise addition of 1.0-1.1 equivalents of ethylene oxide, maximizing yield and minimizing waste.

  • Cause C: Reaction with Atmospheric CO₂: If the inert atmosphere is not maintained, the Grignard reagent will react with CO₂ from the air to form the corresponding carboxylic acid after workup.[7]

    • Solution: Ensure a positive pressure of nitrogen or argon is maintained throughout the entire process, from formation to quenching.

Q3: My final product is contaminated with a significant amount of starting material (3,4-dimethoxybenzyl chloride) and a high molecular weight oil.

Answer: This points to both an incomplete initial reaction and potential polymerization of the ethylene oxide.

  • Cause A: Incomplete Grignard Formation: As discussed in Q2, if the Grignard reagent did not form efficiently, the unreacted alkyl halide will remain and be isolated at the end.

    • Solution: Ensure the Grignard formation step goes to completion by allowing sufficient reaction time (1-2 hours) after the initial exothermic reaction subsides.

  • Cause B: Ethylene Oxide Polymerization: Ethylene oxide can be polymerized by both acids and bases. If added too quickly or at too high a temperature, it can polymerize, leading to oily, high-molecular-weight byproducts.

    • Solution: Strict temperature control is crucial. Add the ethylene oxide solution slowly and dropwise to the Grignard reagent at 0 °C, ensuring the internal temperature does not rise significantly.[8]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous ether or THF the required solvents? Grignard reagents are incompatible with protic solvents like water or alcohols.[3] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are ideal because they are aprotic and effectively solvate the magnesium center of the Grignard reagent, stabilizing it in solution through coordination. This solvation is critical for the reagent's reactivity.

Q2: Can I use 3,4-dimethoxybenzyl bromide instead of the chloride? Yes. Alkyl bromides are generally more reactive than chlorides for Grignard formation and may initiate more easily. However, chlorides are often less expensive and more readily available. The protocol is essentially the same, but the reaction with the bromide may be more vigorous.

Q3: How do I safely handle ethylene oxide? Ethylene oxide is a toxic, flammable, and carcinogenic gas. It must be handled only in a well-ventilated chemical fume hood by trained personnel. It is typically supplied as a liquid in cooled cylinders. For lab-scale reactions, it is safest to condense a small amount at low temperature (-78 °C) and dissolve it in an anhydrous solvent to create a solution of known concentration before adding it to the reaction.

Q4: What is the purpose of the final acidic workup? The reaction between the Grignard reagent and ethylene oxide forms a magnesium alkoxide intermediate.[9] This intermediate is a salt and must be protonated to yield the final neutral alcohol product. The acid (e.g., HCl or H₂SO₄) serves this purpose and also helps to dissolve the magnesium hydroxide/halide salts (Mg(OH)X) that form during the quenching step, facilitating separation of the aqueous and organic layers.

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2020). Reactions of Epoxides with Grignard and Organolithium Reagents. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Chemistry LibreTexts. (2020). Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • PrepChem.com. Synthesis of 3,4-dimethoxybenzyl chloride. [Link]

  • PrepChem.com. Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. [Link]

  • Agett, A. H. (1939). The Reaction of Ethylene Oxide with Various Grignard Reagents. Michigan State College. [Link]

  • Chemguide. Grignard reagents. [Link]

  • ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. [Link]

  • Vedantu. Ethylene oxide when treated with Grignard reagent yields. [Link]

  • YouTube. (2022). Ethylene oxide when treated with Grignard reagent yields. [Link]

  • ACS Publications. (2024). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

Sources

Common side products in the synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable chemical intermediate. We provide in-depth, field-proven insights into the causality of side reactions and offer robust protocols to enhance yield and purity.

Troubleshooting Guide: Common Synthetic Pathways & Side Products

This section addresses specific issues encountered during the most common synthetic routes to this compound.

Pathway 1: Reduction of 3,4-Dimethoxycinnamic Acid or its Esters

This is a frequent two-step approach involving the reduction of both the carboxylic acid/ester and the alkene. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.

Question: My final product is contaminated with a significant amount of unreacted starting material (3,4-dimethoxycinnamic acid or its ester). What went wrong?

Answer: This issue points to an incomplete reaction, which can stem from several factors:

  • Reagent Stoichiometry & Quality: LiAlH₄ is extremely reactive with atmospheric moisture and can degrade upon storage.[1] Insufficient active reagent will lead to incomplete reduction. It is crucial to use a fresh, high-quality batch of LiAlH₄ and ensure an adequate molar excess. For the reduction of a carboxylic acid, at least 1.5 equivalents are needed (one for deprotonation, two for reduction), and for an ester, at least 1.0 equivalent is required for the carbonyl reduction. A practical excess of 1.5-2.0 equivalents for esters is often recommended to drive the reaction to completion.

  • Reaction Conditions: The reduction of carboxylic acids and esters with LiAlH₄ is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[1] The reaction can be sluggish at very low temperatures. Ensure the reaction is allowed to warm to room temperature or is gently refluxed (depending on the specific protocol) for a sufficient duration to ensure completion.

  • Workup Procedure: An improper aqueous workup can sometimes trap the product in aluminum salt emulsions, leading to lower isolated yields and the appearance of unreacted starting material. A carefully executed Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective at precipitating granular aluminum salts that are easily filtered.

Question: I've isolated an unexpected unsaturated alcohol, (E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol (3,4-dimethoxycinnamyl alcohol), instead of the desired saturated alcohol. Why wasn't the double bond reduced?

Answer: This is a classic case of chemoselectivity. While LiAlH₄ can reduce α,β-unsaturated carbonyls to saturated alcohols, the reaction conditions are critical.[2]

  • Mechanism Insight: The reduction of the carbonyl group is generally much faster than the reduction of the conjugated alkene.[3] The initial 1,2-reduction of the carbonyl group forms an aluminum alkoxide intermediate. This intermediate can then undergo an intramolecular delivery of a hydride to the double bond to complete the saturation.[2]

  • Troubleshooting:

    • Reagent Excess: A significant excess of LiAlH₄ is often required to ensure the second reduction (saturation of the C=C bond) occurs efficiently.[1] If the stoichiometry is too low, the reaction may stop at the cinnamyl alcohol stage.

    • Reaction Time & Temperature: The reduction of the alkene is typically slower than the carbonyl reduction. Insufficient reaction time or maintaining the reaction at a very low temperature may not provide enough energy to overcome the activation barrier for the alkene reduction.

Pathway 2: Catalytic Hydrogenation of 3,4-Dimethoxycinnamaldehyde

Catalytic hydrogenation is a powerful method for this synthesis, but selectivity between the alkene and aldehyde functionalities can be challenging.

Question: My hydrogenation reaction produced a mixture of three compounds: the desired this compound, 3-(3,4-dimethoxyphenyl)propanal, and 3,4-dimethoxycinnamyl alcohol. How can I improve the selectivity?

Answer: This product distribution is very common and highlights the competitive nature of the hydrogenation of α,β-unsaturated aldehydes.[4] The selectivity is highly dependent on the catalyst, support, solvent, and reaction conditions.

  • C=C vs. C=O Reduction:

    • Formation of 3-(3,4-Dimethoxyphenyl)propanal: Preferential hydrogenation of the C=C bond is common with standard catalysts like Palladium on carbon (Pd/C) in non-polar solvents. Smaller palladium particles tend to favor the C=C bond reduction.[5]

    • Formation of 3,4-Dimethoxycinnamyl Alcohol: Selective hydrogenation of the C=O group is more challenging. It is often favored by using specific catalyst systems (e.g., platinum-based catalysts with promoters like Mo) or by tuning the electronic properties of the catalyst support.[6]

  • Troubleshooting for Full Reduction:

    • Catalyst Choice: For complete hydrogenation to the saturated alcohol, a less selective but highly active catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on alumina can be effective.

    • Hydrogen Pressure & Temperature: Increasing the hydrogen pressure and reaction temperature will generally favor complete hydrogenation of both functional groups, but may also increase the risk of side reactions like hydrogenolysis.

    • Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting selectivity. Protic solvents like ethanol can sometimes favor C=O reduction.[5]

Question: I've observed a minor, non-polar impurity in my final product that I suspect is 1,2-dimethoxy-4-propylbenzene. How is this formed and how can it be prevented?

Answer: The formation of 1,2-dimethoxy-4-propylbenzene is due to a side reaction called hydrogenolysis .

  • Mechanism: During catalytic hydrogenation, particularly under harsh conditions (high temperature, high pressure, or with highly active catalysts like Pd or Pt), the benzylic C-O bond of the alcohol product can be cleaved by hydrogen, replacing the hydroxyl group with a hydrogen atom.

  • Prevention:

    • Milder Conditions: Use the lowest possible temperature and hydrogen pressure that still allows the reaction to proceed at a reasonable rate.

    • Catalyst Selection: Nickel-based catalysts are sometimes more prone to hydrogenolysis than platinum or rhodium catalysts under certain conditions. Careful screening of catalysts is recommended.

    • Reaction Monitoring: Monitor the reaction closely using TLC or GC-MS and stop it as soon as the starting material is consumed to prevent over-reduction of the desired product.

Summary of Potential Side Products and Identification

Side Product NameCommon Synthetic OriginKey ¹H NMR Signals (approx., CDCl₃)Key IR Signals (cm⁻¹)
(E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol Incomplete reduction of C=C bond~6.5 ppm (d, 1H, Ar-CH=), ~6.2 ppm (dt, 1H, =CH-CH₂O), ~4.3 ppm (d, 2H, -CH₂OH)~3350 (O-H), ~1650 (C=C), ~970 (trans C=C bend)
3-(3,4-Dimethoxyphenyl)propanal Selective hydrogenation of C=C bond~9.8 ppm (t, 1H, -CHO), ~2.9 ppm (t, 2H, Ar-CH₂-), ~2.7 ppm (t, 2H, -CH₂CHO)~2720 (C-H aldehyde), ~1725 (C=O)
1,2-Dimethoxy-4-propylbenzene Hydrogenolysis of alcohol product~2.5 ppm (t, 2H, Ar-CH₂-), ~1.6 ppm (sextet, 2H, -CH₂CH₂CH₃), ~0.9 ppm (t, 3H, -CH₃)No O-H or C=O stretch. Aromatic C-H and aliphatic C-H stretches only.
Unreacted Starting Material Incomplete ReactionVaries (e.g., ~12 ppm for COOH, ~4.2 ppm (q) & ~1.3 ppm (t) for ethyl ester)Varies (e.g., ~1680-1735 (C=O))

Experimental Workflow & Diagrams

Workflow: Troubleshooting a LiAlH₄ Reduction

The following diagram illustrates a logical workflow for troubleshooting common issues during the reduction of an α,β-unsaturated ester to a saturated alcohol.

G cluster_0 Troubleshooting Paths start Start: LiAlH4 Reduction of 3,4-Dimethoxycinnamate Ester check_purity Analyze Crude Product (TLC, NMR) start->check_purity path1 Problem: Incomplete Reaction (Starting Material Present) check_purity->path1 High SM spot? path2 Problem: Unsaturated Alcohol Side Product check_purity->path2 Unsat. Alcohol spot? path3 Problem: Low Yield/ Difficult Workup check_purity->path3 Emulsion/Low Mass? success Pure this compound check_purity->success Clean Product? solution1 Solution: 1. Use fresh LiAlH4. 2. Increase molar excess (2.0 eq). 3. Increase reaction time/temp. path1->solution1 solution2 Solution: 1. Ensure sufficient LiAlH4 excess. 2. Increase reaction time. 3. Consider a two-step hydrogenation. path2->solution2 solution3 Solution: 1. Ensure anhydrous conditions. 2. Use Fieser workup protocol. 3. Check extraction pH. path3->solution3

Caption: Troubleshooting workflow for LiAlH₄ reductions.

Reaction Pathways: Hydrogenation of 3,4-Dimethoxycinnamaldehyde

This diagram shows the competing reaction pathways during the hydrogenation of 3,4-dimethoxycinnamaldehyde.

G cluster_products start 3,4-Dimethoxycinnamaldehyde prod_sat_ald 3-(3,4-Dimethoxyphenyl)propanal (Saturated Aldehyde) start->prod_sat_ald + H₂ (Selective C=C reduction) e.g., Pd/C prod_unsat_alc 3,4-Dimethoxycinnamyl Alcohol (Unsaturated Alcohol) start->prod_unsat_alc + H₂ (Selective C=O reduction) e.g., Promoted Pt prod_final This compound (Desired Product) prod_sat_ald->prod_final + H₂ prod_unsat_alc->prod_final + H₂

Caption: Competing hydrogenation reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the best general laboratory practices to minimize side product formation? A1: Regardless of the synthetic route, adhering to fundamental principles is key. Always use dry solvents and glassware, especially for moisture-sensitive reagents like LiAlH₄ and Grignard reagents.[7] Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity reagents and accurately calculate stoichiometry. Finally, monitor your reaction's progress by TLC or GC to avoid unnecessarily long reaction times which can lead to side reactions like hydrogenolysis or decomposition.

Q2: How can I effectively separate the desired saturated alcohol from the unsaturated cinnamyl alcohol side product? A2: The polarity difference between these two compounds is often sufficient for effective separation by silica gel column chromatography. The desired saturated alcohol is slightly more polar than the unsaturated alcohol due to conformational differences that can affect its interaction with the silica surface. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is typically effective.

Q3: Are there alternative reducing agents to LiAlH₄ that might offer better selectivity? A3: Yes. For reducing a cinnamate ester, a two-step approach might provide better control. First, the C=C double bond can be selectively hydrogenated using Pd/C and H₂ gas to yield ethyl 3-(3,4-dimethoxyphenyl)propanoate.[8] Then, the resulting saturated ester can be cleanly reduced to the desired alcohol with a standard LiAlH₄ procedure without the risk of incomplete alkene reduction. This two-step method often results in higher overall purity.

References

  • Rzepa, H. (2015). Mechanism of the Lithal (LAH) reduction of cinnamaldehyde. Henry Rzepa's Blog. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • StackExchange. (2017). Why does LiAlH4 reduce the double bond of cinnamaldehyde, whereas NaBH4 does not? Chemistry Stack Exchange. Retrieved from [Link]

  • Reddit. (2021). Lithium Aluminum Hydride reduction. r/chemhelp. Retrieved from [Link]

  • MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible products of cinnamaldehyde hydrogenation. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • ScienceDirect. (2024). Continuous-flow hydrogenation of cinnamaldehyde over catalysts derived from modified CoAl4 layered double hydroxides. Applied Catalysis A, General. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • UniTo. (2021). Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxycinnamic acid. Retrieved from [Link]

  • AA Blocks. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)propionate. Retrieved from [Link]

  • PubMed Central. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Retrieved from [Link]

  • DigitalCommons@UMaine. (n.d.). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. Retrieved from [Link]

  • RSC Publishing. (2016). Particle size effects in the selective hydrogenation of cinnamaldehyde over supported palladium catalysts. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

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Technical Support Center: Purification of 3-(3,4-Dimethoxyphenyl)-1-propanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(3,4-Dimethoxyphenyl)-1-propanol. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this compound using column chromatography. Our focus is on providing practical, field-tested insights grounded in established scientific principles.

Section 1: Pre-Purification Checklist & Compound Properties

Before beginning any purification, it is crucial to understand the physicochemical properties of the target compound and potential impurities. This compound is a moderately polar aromatic alcohol. Its purification by normal-phase chromatography is standard, but optimal separation requires careful methods development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃[1][2]
Molecular Weight 196.24 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 142-144 °C at 0.5 mmHg[1][4]
Density 1.081 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.54[1][4]
Solubility Soluble in many organic solvents like ether, alcohol, and ketones.[3]

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of the purification.

Q1: What is the best stationary phase for purifying this compound?

A1: For normal-phase chromatography, silica gel (SiO₂) is the most common and effective stationary phase .[5][6] Its slightly acidic nature and high polarity make it ideal for separating moderately polar compounds like this aromatic alcohol from less polar impurities. Alumina (Al₂O₃) can also be used, but silica gel generally provides better resolution for this class of compounds.[5][6]

Q2: How do I select the right mobile phase (eluent)?

A2: The key is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate .[5] This provides the best balance for good separation on a column.

  • Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a classic choice.[7][8]

  • Polarity Adjustment:

    • If the compound stays at the baseline (Rf is too low), increase the polarity by adding more ethyl acetate.

    • If the compound runs with the solvent front (Rf is too high), decrease the polarity by adding more hexanes.

  • Alternative Solvents: Dichloromethane can be substituted for or mixed with ethyl acetate to fine-tune the polarity.[7]

Q3: Should I use isocratic or gradient elution?

A3: This depends on the complexity of your crude mixture.

  • Isocratic Elution (Constant Solvent Composition): This is ideal if your TLC shows good separation between the product and impurities with a single solvent mixture. It is simpler to execute.

  • Gradient Elution (Increasing Polarity Over Time): This is necessary if your crude sample contains impurities that are both much less polar and much more polar than your product. A gradient allows you to first elute the non-polar impurities in a weak solvent, then increase the polarity to elute your product, and finally wash off any highly polar baseline impurities.

Q4: How much crude material can I load onto my column?

A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 .[5]

  • For easy separations (large ΔRf between spots), a 30:1 ratio may be sufficient.

  • For difficult separations (small ΔRf), a ratio of 100:1 or even higher may be necessary to achieve baseline separation.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography process in a question-and-answer format.

Q5: My compound is stuck at the top of the column and won't elute.

A5: This is a common issue indicating that the mobile phase is not polar enough to move the compound through the polar stationary phase.

  • Immediate Action: Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexanes, try switching to 20%, then 30%, and so on. This can often be done during the run without having to start over.

  • Root Cause Analysis: The initial TLC analysis may have been misleading. Ensure the TLC plate was run correctly and that the chosen solvent system indeed moves the spot off the baseline. For very polar compounds, you may need to add a small amount of a highly polar solvent like methanol (e.g., 1-5%) to your mobile phase.[9]

  • Alternative: Your compound may have decomposed on the silica gel.[9] To test for this, spot your crude material on a TLC plate, add a small amount of silica gel on top of the spot, and let it sit for an hour before developing. If the spot disappears or changes, silica may not be suitable.

Q6: My compound came out in the first few fractions (eluted with the solvent front).

A6: This indicates that the mobile phase is too polar, causing your compound to have a very low affinity for the stationary phase and travel with the solvent.

  • Immediate Action: If you catch it early, you can switch to a much less polar solvent system. However, it is likely the separation has already been compromised. The best course of action is often to combine the impure fractions, evaporate the solvent, and re-run the column with a less polar eluent.

  • Root Cause Analysis: Your initial TLC analysis indicated too high of an Rf value. Before running the next column, re-develop your TLC method to find a solvent system that gives the target Rf of ~0.3.[5]

Q7: I'm seeing "streaking" or "tailing" of my compound spot on the TLC of my collected fractions.

A7: Tailing can be caused by several factors:

  • Sample Overload: You may have loaded too much crude material onto the column. This saturates the stationary phase, leading to poor separation and band broadening. Reduce the sample load on your next attempt.

  • Inadequate Column Packing: Air bubbles or channels in the silica bed can cause an uneven flow of the mobile phase, leading to streaking.[10] Ensure your column is packed uniformly as a slurry and never allowed to run dry.

  • Compound Degradation: The compound might be unstable on the silica gel. See the troubleshooting step in Q5.

  • Insolubility: If the crude sample is not fully dissolved when loaded, it can precipitate at the top of the column and slowly leach out, causing tailing. Ensure your sample is fully dissolved in a minimum amount of the mobile phase before loading.

Q8: The separation between my product and a close-running impurity is poor.

A8: This is a challenging but common problem.

  • Optimize the Mobile Phase: Try different solvent combinations. Sometimes, switching from ethyl acetate to a solvent with a different character, like dichloromethane or a mixture containing a small amount of ether, can change the selectivity and improve separation.

  • Use a Finer Mesh Silica: Higher mesh (smaller particle size) silica gel provides a greater surface area, which can significantly improve resolution.

  • Increase the Column Length: A longer column provides more theoretical plates for the separation to occur. Doubling the column length can dramatically improve the separation of closely eluting compounds.

  • Run the Column Slower: Reducing the flow rate (by applying less pressure in flash chromatography) can allow for better equilibration between the mobile and stationary phases, often improving resolution.[11]

Section 4: Experimental Workflows & Diagrams

Step-by-Step Protocol: Slurry Packing a Flash Chromatography Column
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (0.5 cm) layer of sand.

  • Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar eluent until you have a pourable, homogenous slurry.

  • Pour the Slurry: Clamp the column vertically. Pour the slurry into the column in a single, continuous motion.

  • Pack the Column: Use a pipette bulb or air line to gently tap the side of the column to dislodge any air bubbles. Open the stopcock and drain the excess solvent, collecting it for reuse. Add more eluent and use gentle air pressure to firmly pack the silica bed until the top surface is stable and flat. Do not let the solvent level drop below the top of the silica.

  • Add Sand: Once packed, add another thin layer of sand on top to protect the silica surface during sample and eluent addition.

Visualization of the Purification Workflow

The entire process, from initial analysis to the final pure product, can be visualized as follows:

PurificationWorkflow A Crude Sample B TLC Analysis (Solvent System Development) A->B C Prepare Column (Slurry Packing) B->C Optimal Rf ~0.3 D Load Sample C->D E Elute Column (Isocratic or Gradient) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Evaporate Solvent H->I J Pure this compound I->J

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree for TLC Analysis

When developing your TLC method, use this decision tree to guide your solvent selection.

TLCTroubleshooting Start Run TLC with Starting Solvent Mix (e.g., 10% EtOAc/Hexanes) CheckRf Is Product Rf ~0.25 - 0.35? Start->CheckRf TooLow Rf is too low (Spot on baseline) CheckRf->TooLow No TooHigh Rf is too high (Spot near solvent front) CheckRf->TooHigh No Good Rf is good. Proceed to column. CheckRf->Good Yes IncreasePolarity Increase % of Polar Solvent (e.g., to 20% EtOAc) TooLow->IncreasePolarity DecreasePolarity Decrease % of Polar Solvent (e.g., to 5% EtOAc) TooHigh->DecreasePolarity IncreasePolarity->Start Re-run TLC DecreasePolarity->Start Re-run TLC

Caption: Decision tree for optimizing TLC solvent systems.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol. Available from: [Link]

  • Restek. Troubleshooting Guide. Available from: [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • University of Toronto. Column chromatography. Available from: [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. Available from: [Link]

  • Supreme Science. (2018). Top 6 Steps to Run The PERFECT Column Chromatography. Available from: [Link]

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Available from: [Link]

Sources

Technical Support Center: Selective Oxidation of 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the selective oxidation of 3-(3,4-dimethoxyphenyl)-1-propanol to its corresponding aldehyde, 3-(3,4-dimethoxyphenyl)propanal. Over-oxidation to the carboxylic acid is a common and frustrating side reaction. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high yields of the desired aldehyde product.

The Challenge: Understanding Over-oxidation

The primary difficulty in oxidizing this compound lies in stopping the reaction at the aldehyde stage. Many oxidizing agents capable of converting a primary alcohol to an aldehyde can further oxidize the aldehyde to a carboxylic acid. This process is often facilitated by the presence of water, which can hydrate the aldehyde to form a geminal diol intermediate, a species that behaves similarly to a primary alcohol and is readily oxidized.[1][2][3]

G cluster_main Oxidation Pathway cluster_mechanism Over-oxidation Mechanism Alcohol This compound Aldehyde 3-(3,4-Dimethoxyphenyl)propanal Carboxylic_Acid 3-(3,4-Dimethoxyphenyl)propanoic Acid Aldehyde_m Aldehyde Gem_Diol Geminal Diol Hydrate Carboxylic_Acid_m Carboxylic Acid

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the oxidation of this compound.

Q1: My TLC analysis shows both the desired aldehyde and a significant amount of the carboxylic acid byproduct. What is the primary cause?

A1: The most common cause of over-oxidation is the choice of oxidizing agent and the presence of water. Strong, aqueous oxidants like chromic acid (Jones reagent) or potassium permanganate are designed to oxidize primary alcohols fully to carboxylic acids.[4][5] Even milder reagents can lead to this byproduct if water is present in the reaction mixture, allowing for the formation of the gem-diol hydrate, which is susceptible to further oxidation.[1][3]

Solution:

  • Switch to an anhydrous, non-acidic oxidant. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol are performed under strictly anhydrous conditions and are known for their high selectivity in stopping at the aldehyde stage.[6][7][8]

  • Ensure your solvent and glassware are scrupulously dry. Use freshly distilled anhydrous solvents (like dichloromethane) and flame-dry your glassware under vacuum or nitrogen before starting the reaction.

Q2: I used Pyridinium Chlorochromate (PCC), which is supposed to stop at the aldehyde, but I still see over-oxidation. Why?

A2: While PCC is a milder chromium-based reagent than Jones reagent, it is not infallible.[1][9] Over-oxidation with PCC can occur for two main reasons:

  • Presence of Water: The commercially available reagent or the solvent may contain trace amounts of water, leading to hydrate formation and subsequent oxidation.[1][3]

  • Reaction Acidity: PCC can generate an acidic environment, which can sometimes promote side reactions.

Solution:

  • Use a buffer. Adding an acid scavenger like powdered molecular sieves, Celite, or sodium acetate can help buffer the reaction and absorb trace water.[10]

  • Control stoichiometry. Use a slight excess (e.g., 1.2-1.5 equivalents) of PCC, but avoid a large excess which can increase the likelihood of side reactions.

Q3: Which oxidizing agent do you recommend for this specific substrate, and what are the trade-offs?

A3: For a sensitive substrate like this compound, mild and selective methods are highly recommended. The choice often depends on factors like scale, available equipment, and tolerance for byproducts.

Oxidizing SystemAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) Very mild, neutral pH, high yields, short reaction times, easy workup.[6][8][11][12]Expensive, potentially explosive under shock[11], hypervalent iodine byproducts.
Swern Oxidation Excellent for sensitive substrates, very mild conditions (-78 °C), high yields.[7][13][14]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[7][13][15]
TEMPO (catalytic) with Bleach (NaOCl) "Green" and inexpensive, uses a catalyst with a stoichiometric oxidant.[16][17][18]Biphasic reaction can be complex; pH control is critical to avoid over-oxidation.[2]
PCC (Pyridinium Chlorochromate) Inexpensive and well-established.[9][19]Toxic chromium waste, risk of over-oxidation if not strictly anhydrous.[10][19]

Recommendation: For laboratory-scale synthesis where yield and selectivity are paramount, Dess-Martin Periodinane (DMP) is often the top choice due to its operational simplicity and mild conditions.[5][11]

G Start Experiencing Over-oxidation? Check_Reagent Which oxidant are you using? Start->Check_Reagent Strong_Oxidant Strong/Aqueous (e.g., Jones) Check_Reagent->Strong_Oxidant Mild_Oxidant Mild/Anhydrous (e.g., PCC, DMP) Check_Reagent->Mild_Oxidant Action_Strong Switch to a selective anhydrous oxidant like DMP or Swern. Strong_Oxidant->Action_Strong Check_Conditions Are your conditions strictly anhydrous? Mild_Oxidant->Check_Conditions Anhydrous_No No Check_Conditions->Anhydrous_No Anhydrous_Yes Yes Check_Conditions->Anhydrous_Yes Action_Dry Thoroughly dry solvent, reagents, and glassware. Consider adding molecular sieves. Anhydrous_No->Action_Dry Action_Optimize Optimize stoichiometry and temperature. Check for substrate stability. Anhydrous_Yes->Action_Optimize

Q4: Can you provide a reliable, step-by-step protocol for this oxidation?

A4: Certainly. The following is a detailed protocol for the Dess-Martin Periodinane (DMP) oxidation, which is highly reliable for this transformation.[8][11]

Protocol: Dess-Martin Oxidation of this compound

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Preparation: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.[11]

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a rapidly stirred, equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. This step quenches the excess DMP and removes the acetic acid byproduct.

  • Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

References

  • Cella, J. A., et al. (1975). Journal of Organic Chemistry. [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Organic Chemistry Data. Alcohol to Aldehyde - Common Conditions. [Link]

  • Semmelhack, M. F., et al. (1984). Journal of the American Chemical Society. [Link]

  • Taylor & Francis Online. (2012). Simplified Procedure for TEMPO-Catalyzed Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Oreate AI Blog. (2025). The Role of PCC in Oxidizing Primary Alcohols. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Wikipedia. Pyridinium chlorochromate. [Link]

  • ResearchGate. (2014). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry Stack Exchange. (2016). Mechanism for oxidation of primary alcohols to carboxylic acids. [Link]

  • ScienceMadness Discussion Board. (2007). Oxidation of primary alcohols to carboxylic acids. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

Sources

Technical Support Center: Scaling Up 3-(3,4-Dimethoxyphenyl)-1-propanol Production

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and scale-up of 3-(3,4-dimethoxyphenyl)-1-propanol. It addresses common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Synthesis Pathway & Core Challenges

The most common and scalable routes to this compound involve the reduction of a carbonyl compound, typically derived from veratraldehyde (3,4-dimethoxybenzaldehyde). Two primary precursor pathways are generally considered:

  • Reduction of an Ester: Starting from 3,4-dimethoxyphenylpropionic acid, which is esterified and then reduced.

  • Reduction of an Aldehyde/Ketone: Involving intermediates like 3-(3,4-dimethoxyphenyl)propionaldehyde.

A widely adopted lab-scale method is the reduction of an ester, such as ethyl 3-(3,4-dimethoxyphenyl)propanoate, using a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄). While effective, this pathway presents significant scale-up challenges related to reaction control, safety, and product purification.

Diagram: Common Synthesis Route via Ester Reduction

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A 3,4-Dimethoxyphenyl propionic acid B Ethyl 3-(3,4-Dimethoxyphenyl) propanoate A->B H+, EtOH C 3-(3,4-Dimethoxyphenyl) -1-propanol B->C 1. LiAlH4, Dry THF 2. H3O+ Workup

Minimizing impurities in the conversion of eugenol to 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol

Introduction: Navigating the Synthesis of a Key Intermediate

Welcome to the technical support guide for the synthesis of this compound from eugenol. This molecule serves as a valuable building block in the synthesis of more complex organic compounds, including pharmaceuticals and agricultural chemicals.[1] While the synthetic route from the readily available natural product eugenol is conceptually straightforward, achieving high purity is a significant challenge that requires careful control of reaction conditions and a deep understanding of potential side reactions.

This guide is structured to provide direct, actionable solutions to common problems encountered during this multi-step synthesis. We will proceed from a high-level overview of the synthetic strategy to detailed troubleshooting guides and step-by-step protocols, grounded in established chemical principles.

Recommended Synthetic Pathway Overview

The conversion of eugenol to this compound is most effectively and selectively achieved via a two-step process. This pathway is designed to minimize the formation of isomeric and oxidation-related impurities.

  • Step 1: Anti-Markovnikov Hydroboration-Oxidation of Eugenol. The allyl group of eugenol is converted to a primary alcohol, yielding 3-(4-hydroxy-3-methoxyphenyl)-1-propanol (dihydroconiferyl alcohol). This reaction's high regioselectivity is crucial for preventing the formation of the secondary alcohol isomer.[1][2]

  • Step 2: Williamson Ether Synthesis (Methylation). The phenolic hydroxyl group of the intermediate is selectively methylated to yield the final product, this compound.

Synthetic_Pathway Eugenol Eugenol Intermediate Dihydroconiferyl Alcohol (3-(4-hydroxy-3-methoxyphenyl)-1-propanol) Eugenol->Intermediate 1. BH₃·THF 2. H₂O₂, NaOH Product This compound Intermediate->Product (CH₃)₂SO₄, NaOH

Caption: Recommended two-step synthesis of this compound from eugenol.

Troubleshooting Guide: Impurity Diagnosis and Mitigation

This section addresses specific issues that may arise during the synthesis. Each question represents a common experimental observation, followed by an in-depth explanation of the cause and a recommended course of action.

Step 1: Hydroboration-Oxidation Issues

Question 1: My reaction stalls, and I have a significant amount of unreacted eugenol after the hydroboration-oxidation step. What went wrong?

Answer: This is a common issue primarily related to reagent quality and reaction conditions.

  • Causality: Borane (BH₃) is highly reactive towards water and atmospheric oxygen. The hydroboration step must be conducted under strictly anhydrous and inert conditions (e.g., dry nitrogen or argon atmosphere). Commercially available borane-tetrahydrofuran (BH₃·THF) complex can degrade over time if not stored properly, leading to a lower effective concentration.[3] The phenolic proton of eugenol itself is acidic and can react with one equivalent of BH₃, so this must be accounted for in the stoichiometry.

  • Troubleshooting Actions:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous THF as the solvent.[4]

    • Verify Reagent Activity: Use a fresh, unopened bottle of BH₃·THF or titrate an older bottle to determine its active concentration.

    • Adjust Stoichiometry: Use at least 2 equivalents of BH₃ for every 3 equivalents of eugenol to account for the reaction with the phenolic -OH and the three additions to the double bond. A slight excess of the borane reagent is often beneficial.

    • Control Temperature: Perform the borane addition at 0 °C to control the reaction rate and minimize side reactions, then allow the mixture to warm to room temperature to ensure the reaction goes to completion.[3]

Question 2: I've isolated an impurity with a similar mass spectrum to my intermediate, but it has a different retention time in GC/LC analysis. Could this be an isomer?

Answer: Yes, you have likely formed the Markovnikov addition product, 1-(4-hydroxy-3-methoxyphenyl)propan-2-ol.

  • Causality: While hydroboration-oxidation is known for its excellent anti-Markovnikov regioselectivity, contamination with protic acids can catalyze a competing Markovnikov hydration reaction, leading to the formation of the secondary alcohol.[5] The mechanism of hydroboration itself directs the boron atom to the less sterically hindered carbon of the double bond, which, after oxidation, results in the desired primary alcohol.[2] Any deviation suggests a competing reaction pathway.

  • Troubleshooting Actions:

    • Purify Starting Material: Ensure your starting eugenol is free from acidic impurities. A simple wash with a mild base (e.g., NaHCO₃ solution) followed by drying can be effective.

    • Use Aprotic Solvents: Confirm that your THF solvent is anhydrous and peroxide-free.

    • Avoid Acidic Quenching: Do not use an acidic workup until after the oxidation step is complete. The oxidation is performed under basic conditions with hydrogen peroxide and sodium hydroxide, which should preclude any acid-catalyzed side reactions.[3]

Troubleshooting_Hydroboration cluster_0 Troubleshooting Workflow: Hydroboration-Oxidation Problem Problem Observed Incomplete Incomplete Reaction (High Eugenol Residual) Problem->Incomplete Isomer Isomeric Impurity (Secondary Alcohol) Problem->Isomer Cause1 Cause: - Wet Conditions - Degraded BH₃ - Incorrect Stoichiometry Incomplete->Cause1 Cause2 Cause: - Acidic Contamination - Competing Markovnikov  Hydration Isomer->Cause2 Solution1 Solution: - Use Anhydrous Technique - Use Fresh/Titrated BH₃ - Adjust Stoichiometry Cause1->Solution1 Solution2 Solution: - Purify Eugenol - Ensure Aprotic Solvent - Maintain Basic Conditions Cause2->Solution2

Caption: Decision tree for troubleshooting the hydroboration-oxidation of eugenol.

Step 2: Methylation Issues

Question 3: My final product is contaminated with the starting material from this step, dihydroconiferyl alcohol. How can I improve the methylation efficiency?

Answer: Incomplete methylation is typically due to insufficient deprotonation of the phenolic hydroxyl group or an ineffective methylating agent.

  • Causality: The Williamson ether synthesis requires the generation of a phenoxide ion, which then acts as a nucleophile to attack the methylating agent (e.g., dimethyl sulfate, DMS).[6] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted. The reactivity of the methylating agent is also critical.

  • Troubleshooting Actions:

    • Base Selection & Stoichiometry: Use at least 1.1 equivalents of a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to ensure complete deprotonation of the phenolic hydroxyl.[7][8]

    • Methylating Agent: Dimethyl sulfate (DMS) is a highly effective and economical methylating agent for this purpose. Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

    • Solvent & Temperature: A polar aprotic solvent like acetone or DMF can facilitate the reaction. Gently heating (40-60 °C) can increase the reaction rate, but excessive heat should be avoided.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material spot/peak is no longer visible.

Question 4: I see a non-polar impurity in my final product. Could the primary alcohol have been methylated as well?

Answer: This is possible but unlikely under standard conditions. The impurity is more likely residual starting material from the first step (eugenol) that has been methylated.

  • Causality: The phenolic hydroxyl group (pKa ≈ 10) is significantly more acidic than the primary alcohol (pKa ≈ 16-18). Under the basic conditions of a typical Williamson ether synthesis, the phenol is preferentially deprotonated and methylated.[9] Methylation of the primary alcohol would require much harsher conditions (e.g., sodium hydride). A more plausible scenario is that unreacted eugenol from Step 1 was carried over and its phenolic hydroxyl was methylated, producing methyl eugenol, which is less polar than the desired product.

  • Troubleshooting Actions:

    • Purify the Intermediate: Ensure the dihydroconiferyl alcohol intermediate is purified (e.g., by column chromatography) to remove all unreacted eugenol before proceeding to the methylation step.

    • Characterize the Impurity: Use ¹H NMR to identify the impurity. Methyl eugenol will show characteristic signals for the allyl group (protons on a double bond), which are absent in the desired product.[7]

    • Optimize Final Purification: If the impurity is present, it can be separated from the final product by silica gel column chromatography, as its polarity will be significantly different.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the reaction and assess final purity? A1: A combination of techniques is recommended. For reaction monitoring, Thin Layer Chromatography (TLC) is fast and effective. For quantitative analysis and final purity assessment, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is ideal. High-Performance Liquid Chromatography (HPLC) is also excellent for purity assessment.[11] For structural confirmation of intermediates and the final product, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1]

Q2: Are there alternative, "greener" methylating agents I can use instead of dimethyl sulfate? A2: Yes, dimethyl carbonate (DMC) is considered a greener alternative to traditional methylating agents like dimethyl sulfate and methyl iodide due to its lower toxicity.[8][12] However, reactions with DMC often require higher temperatures (e.g., >120 °C) and specific catalysts, which may need to be optimized for this specific substrate.[8]

Q3: How should I store the final product, this compound? A3: The final product is relatively stable. However, like many organic molecules, it should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (like nitrogen or argon) to prevent slow air oxidation over long periods.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(4-hydroxy-3-methoxyphenyl)-1-propanol
  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add eugenol (16.4 g, 100 mmol). Seal the flask with a septum and place it under a nitrogen atmosphere.

  • Dissolution: Add 200 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe and cool the solution to 0 °C in an ice-water bath.

  • Hydroboration: Slowly add 1.0 M BH₃·THF complex (110 mL, 110 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Oxidation: Cool the flask back to 0 °C. Slowly and carefully add 30 mL of 3 M aqueous NaOH, followed by the dropwise addition of 30 mL of 30% hydrogen peroxide (H₂O₂). Caution: This addition is exothermic. Maintain vigorous stirring and a slow addition rate to keep the internal temperature below 30 °C.

  • Workup: After the H₂O₂ addition, remove the ice bath and stir the mixture at room temperature for 1 hour. Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with 1 M HCl (2 x 50 mL) and then with saturated NaCl solution (brine, 1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography (eluting with a gradient of 20-40% ethyl acetate in hexanes) to obtain pure dihydroconiferyl alcohol.

Protocol 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask, dissolve the purified dihydroconiferyl alcohol (9.1 g, 50 mmol) in 100 mL of acetone. Add powdered potassium carbonate (10.4 g, 75 mmol).

  • Methylation: Add dimethyl sulfate (DMS) (7.0 g, 55 mmol) dropwise to the stirring suspension. Caution: DMS is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 3 hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether. Wash the organic layer with 1 M NaOH (2 x 30 mL) to destroy any residual DMS, followed by water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography (eluting with 10-20% ethyl acetate in hexanes) or vacuum distillation (bp 142-144 °C at 0.5 mmHg) to yield the final product.[13]

Impurity Profile Summary
Impurity NameOriginating StepStructureKey Analytical Feature (¹H NMR)
Eugenol (Unreacted)Step 14-allyl-2-methoxyphenolAllyl group signals (~5.0-6.0 ppm)
1-(4-hydroxy-3-methoxyphenyl)propan-2-olStep 1 Side RxnIsomer of IntermediateDoublet for methyl group (~1.2 ppm)
Dihydroconiferyl alcohol (Unreacted)Step 2IntermediateAbsence of second OCH₃ signal; presence of phenolic -OH
Methyl EugenolStep 1 & 2 CrossoverMethylated EugenolAllyl group signals (~5.0-6.0 ppm) and two OCH₃ signals

References

  • ScenTree. (n.d.). Dihydroeugenol (CAS N° 2785-87-7).
  • Scentspiracy. (n.d.). Dihydro Eugenol (CAS 2785-87-7). Retrieved from [Link]

  • Chu, H. T. T., et al. (2020). Synthetic route for the preparation of eugenol ester derivatives. ResearchGate. Retrieved from [Link]

  • Sari, P., et al. (2015). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. IOSR Journal of Applied Chemistry.
  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering. Retrieved from [Link]

  • Molina-Gutiérrez, S., et al. (2019). Emulsion Polymerization of Dihydroeugenol-, Eugenol-, and Isoeugenol-Derived Methacrylates. Industrial & Engineering Chemistry Research, 58(28), 12655–12664. [Link]

  • Zhang, Z., et al. (2022). One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts. Molecules, 27(21), 7220. [Link]

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  • Arifin, B., et al. (2021). Transformation of Eugenol and Safrole into Hydroxychavicol. ResearchGate. Retrieved from [Link]

  • Suhartati, T., et al. (2017). Nitration of Methyl Eugenol Derived from Clove Oil. ResearchGate. Retrieved from [Link]

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  • Lee, H. J., et al. (2015). (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression. PLOS ONE, 10(11), e0141988. [Link]

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Improving the reaction conditions for the reduction of 3-(3,4-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in various synthetic pathways, 3-(3,4-dimethoxyphenyl)propanoic acid requires precise and efficient reduction to its corresponding primary alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol. This conversion, while fundamental, is often plagued by challenges ranging from reagent sensitivity to problematic workups.

This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate and optimize this critical reduction. Structured as a series of troubleshooting scenarios and frequently asked questions, this document offers field-proven insights and detailed protocols to enhance reaction efficiency, yield, and purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low or zero. What are the likely causes?

Low or no yield of the desired alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol, typically points to issues with the reagent or the reaction environment.

  • Possible Cause 1: Inactivated Reducing Agent. Lithium aluminum hydride (LiAlH₄) is a highly potent reducing agent, but it reacts violently and rapidly with water.[1][2] If the reagent has been improperly stored or handled, it may have been quenched by atmospheric moisture, rendering it inactive.

    Solution:

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of LiAlH₄.

    • Verify Activity: For older reagents, consider a small-scale test reaction on a simple substrate (e.g., ethyl acetate) to confirm its activity before committing your valuable starting material.

    • Proper Handling: Weigh and handle LiAlH₄ quickly in a dry, inert atmosphere (e.g., a glove box or under a nitrogen or argon blanket) to minimize exposure to air.[3]

  • Possible Cause 2: Presence of Protic Contaminants. The hydride ions (H⁻) supplied by LiAlH₄ are strong bases.[2] Any protic substance, most commonly water or residual alcohol from cleaning, will react with and consume the hydride, quenching the reagent.[1][4]

    Solution:

    • Dry Glassware: Ensure all glassware is rigorously dried before use, either by oven-drying (≥120 °C for several hours) or flame-drying under vacuum. Allow to cool to room temperature under an inert atmosphere.

    • Anhydrous Solvents: Use anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF).[1] Solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and handled with dry syringes and needles.

  • Possible Cause 3: Incorrect Stoichiometry. The reduction of a carboxylic acid with LiAlH₄ is not a 1:1 process. The first equivalent of hydride reacts with the acidic proton of the carboxylic acid to produce hydrogen gas and a lithium carboxylate salt.[5][6][7] Subsequent hydrides are then required for the reduction itself.

    Solution:

    • An excess of the reducing agent is necessary.[7] A common practice is to use 1.5 to 2.0 equivalents of LiAlH₄ relative to the carboxylic acid to ensure the reaction goes to completion.

Q2: The reaction workup is forming a persistent emulsion or a gelatinous precipitate. How can I achieve a clean phase separation?

This is one of the most common challenges in LiAlH₄ reductions. The workup generates aluminum salts (e.g., Al(OH)₃) which are often colloidal or gelatinous and prevent the clean separation of the organic and aqueous layers.[3]

  • Solution 1: The Fieser Workup (Sequential Quench). This widely used method is designed to produce granular aluminum salts that are easily filtered. For a reaction using 'x' grams of LiAlH₄ in a solvent like diethyl ether or THF, the procedure is as follows:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add 'x' mL of water.

    • Add 'x' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

    • Finally, add '3x' mL of water.

    • Stir the resulting mixture vigorously for 15-30 minutes at room temperature. The salts should precipitate as a fine, granular solid that can be removed by filtration.

  • Solution 2: Acidic Workup. Adding dilute acid (e.g., 1 M HCl or H₂SO₄) will protonate the aluminum hydroxides, forming water-soluble aluminum salts (e.g., AlCl₃), leading to a clear biphasic mixture.

    Caution: This method should be used with care. If your product, 3-(3,4-dimethoxyphenyl)propan-1-ol, is sensitive to acid (e.g., prone to elimination or rearrangement), this may not be a suitable approach. Always add the acid slowly at 0 °C.

  • Solution 3: Rochelle's Salt (Potassium Sodium Tartrate). Adding a saturated aqueous solution of Rochelle's salt can effectively resolve emulsions. The tartrate ions chelate the aluminum salts, forming a soluble complex and breaking up the emulsion. This requires stirring the biphasic mixture with the Rochelle's salt solution, sometimes for several hours, until the layers clarify.[3]

Q3: My reaction is sluggish or stalls, leaving unreacted starting material. What can I do?

Incomplete conversion is frustrating but can often be resolved by adjusting reaction parameters.

  • Possible Cause 1: Insufficient Temperature. While LiAlH₄ reductions are often initiated at 0 °C for safety, they may require warming to room temperature or even gentle refluxing in THF to proceed to completion.[1]

    Solution:

    • Monitor with TLC: The best approach is to monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The starting acid will have a lower Rf value than the product alcohol.

    • Gradual Warming: If the reaction stalls at a lower temperature, allow it to slowly warm to room temperature. If necessary, gentle heating (reflux in THF, ~66 °C) can be applied.

  • Possible Cause 2: Poor Reagent Addition. Adding the LiAlH₄ solution or solid too quickly can create localized "hot spots" that may lead to side reactions. Conversely, adding the carboxylic acid to the LiAlH₄ slurry is often preferred as it helps maintain a controlled reaction rate.[3]

    Solution:

    • Prepare a solution or slurry of LiAlH₄ in your anhydrous solvent. At 0 °C, add a solution of the 3-(3,4-dimethoxyphenyl)propanoic acid dropwise via an addition funnel. This ensures the acid is immediately met with an excess of the reducing agent and helps control the initial exothermic acid-base reaction.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding the reduction of 3-(3,4-dimethoxyphenyl)propanoic acid.

Q1: Which reducing agent is best: Lithium Aluminum Hydride (LiAlH₄) or a Borane (BH₃) complex?

Both are excellent choices for reducing carboxylic acids, but they have different profiles of reactivity and selectivity.[8]

FeatureLithium Aluminum Hydride (LiAlH₄)Borane Complexes (BH₃·THF or BH₃·SMe₂)
Reactivity Extremely high. Reduces a wide range of functional groups including esters, amides, and nitriles.[9]High, but generally less reactive than LiAlH₄.
Selectivity Low. Will reduce most polar unsaturated functional groups.High. It can selectively reduce carboxylic acids in the presence of esters and some other functional groups.[4][8]
Handling Pyrophoric solid, reacts violently with water. Requires strict anhydrous conditions and an inert atmosphere.[3][4]Often supplied as solutions in THF or as a complex with dimethyl sulfide (BH₃·SMe₂). Less pyrophoric but still moisture-sensitive. BH₃·SMe₂ has a strong, unpleasant odor.[8][10]
Workup Can be challenging due to the formation of aluminum salt emulsions.[3]Generally simpler, often involving a quench with methanol followed by standard extraction.

Q2: Why is Sodium Borohydride (NaBH₄) not effective for this reduction?

Sodium borohydride is a much milder reducing agent than LiAlH₄.[9] It is not powerful enough to reduce carboxylic acids.[1][2] The primary reason is that the carboxylic acid first reacts as an acid, deprotonating to form a carboxylate anion. This anion is resonance-stabilized and has a high electron density, making the carbonyl carbon much less electrophilic and resistant to nucleophilic attack by the milder hydride from NaBH₄.[5][7]

Q3: What is the reaction mechanism for the reduction with LiAlH₄?

The reduction of a carboxylic acid to a primary alcohol with LiAlH₄ proceeds through several steps.[6]


}

Figure 1. Mechanism of LiAlH₄ Reduction of a Carboxylic Acid.

  • Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.[6][7]

  • First Hydride Addition: A second equivalent of hydride attacks the electrophilic carbonyl carbon of the aluminum-coordinated carboxylate, forming a tetrahedral intermediate.[5]

  • Elimination: The tetrahedral intermediate collapses, eliminating an aluminum-oxygen species to form an aldehyde. This aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced.[1][7] It is not isolated.[6]

  • Second Hydride Addition: A third equivalent of hydride rapidly attacks the aldehyde carbonyl carbon to form a lithium alkoxide.

  • Workup: The addition of aqueous acid (H₃O⁺) in the final step protonates the alkoxide to yield the primary alcohol product.[6]

Q4: What are the essential safety precautions for this reaction?

  • LiAlH₄: Handle only in a fume hood, away from any sources of water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Be aware that LiAlH₄ is a fine powder that can be pyrophoric (ignite spontaneously in air), especially in humid conditions.[4]

  • Quenching: The quenching (workup) step is highly exothermic and liberates flammable hydrogen gas. It must be performed slowly, with adequate cooling (ice bath), and behind a blast shield.

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.

Experimental Protocols

Protocol 1: Reduction of 3-(3,4-dimethoxyphenyl)propanoic acid with LiAlH₄

This protocol provides a general procedure for a laboratory-scale reaction.

Materials:

  • 3-(3,4-dimethoxyphenyl)propanoic acid (1 equiv)

  • Lithium aluminum hydride (LiAlH₄) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Purge the system with the inert gas.

  • Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5 equiv) in anhydrous THF (approx. 0.2 M). Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1 equiv) in a minimum amount of anhydrous THF in a separate dry flask. Transfer this solution to a dry syringe and add it dropwise to the stirred LiAlH₄ slurry at 0 °C over 20-30 minutes. (Note: Vigorous bubbling due to H₂ evolution will occur).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until all the starting material is consumed (typically 2-4 hours). If the reaction is slow, it can be gently heated to reflux.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Following the 'x' gram rule described in Troubleshooting Q2, very slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% NaOH (aq)

    • '3x' mL of water

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. A white, granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford pure 3-(3,4-dimethoxyphenyl)propan-1-ol.[11]


}

Figure 2. Experimental Workflow for Carboxylic Acid Reduction.

References
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Khan Academy. Reduction of carboxylic acids. Available from: [Link]

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  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available from: [Link]

  • OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Available from: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids. Available from: [Link]

  • Reddit. How to perform reduction of carboxylic acids to primary alcohols in the lab?. (2019). Available from: [Link]

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  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

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  • ElectronicsAndBooks. pionic Acid1 /3-(3,4,5-Trimethoxyphenyl)-propionic acid, IV, a. Available from: [Link]

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  • Barabanov, M.A., et al. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (2024). Available from: [Link]

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  • Filo. List the reaction condition for the conversion of propanoic acid and meth... (2025). Available from: [Link]

  • ChemBK. 1-(3,4-Dimethoxyphenyl)propan-1-ol. (2024). Available from: [Link]

  • Google Patents. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.
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Removal of unreacted starting materials from 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3,4-Dimethoxyphenyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the post-synthesis workup of this versatile intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude this compound sample?

A1: The impurities present will depend entirely on your synthetic route. Common syntheses involve the reduction of a carbonyl compound. Therefore, the most likely unreacted starting materials include:

  • 3,4-Dimethoxybenzaldehyde: If the synthesis involves a Grignard reaction followed by reduction or a similar multi-step process starting from this aldehyde.[1][2]

  • 1-(3,4-Dimethoxyphenyl)-2-propanone (Veratryl acetone): A common precursor for reduction to the corresponding alcohol.[3]

  • Ethyl or Methyl 3-(3,4-dimethoxyphenyl)propanoate: If the propanol is synthesized via the reduction of the corresponding ester.

Q2: What is the first analytical step I should take to assess the purity of my crude product?

A2: Before attempting any large-scale purification, it is crucial to perform Thin Layer Chromatography (TLC) . TLC is a rapid and inexpensive technique that provides vital information about your crude mixture.[4]

  • Reveals Complexity: It shows you the number of components in your mixture.

  • Guides Purification: It is essential for developing an effective solvent system for flash column chromatography.

  • Identifies Your Product: By spotting your crude material alongside the starting material (if available), you can tentatively identify the product spot. The product, this compound, contains a hydroxyl group, making it significantly more polar than corresponding aldehyde, ketone, or ester precursors. Therefore, it will have a lower Retention Factor (Rf) on a silica gel TLC plate.

Q3: Which purification technique is generally the most effective for removing common starting materials from this compound?

A3: For the majority of cases, Flash Column Chromatography on silica gel is the most robust and versatile method.[5][6] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.[4][5] The significant polarity difference between the alcohol product and the less-polar starting materials (aldehydes, esters) allows for excellent separation.[6]

Troubleshooting Guide: Purification Scenarios

This section addresses specific purification challenges based on the likely unreacted starting material.

Scenario 1: Removing Unreacted 3,4-Dimethoxybenzaldehyde

Q: My TLC and ¹H NMR analysis confirm the presence of residual 3,4-dimethoxybenzaldehyde in my product. What is the most efficient removal strategy?

A: The primary method for this separation is flash column chromatography, capitalizing on the pronounced polarity difference between the alcohol product and the aldehyde starting material.

Causality: The hydroxyl group (-OH) of your product, this compound, can act as both a hydrogen bond donor and acceptor. This makes it significantly more polar than 3,4-dimethoxybenzaldehyde, which lacks a hydrogen bond donor site. On a polar stationary phase like silica gel, the alcohol will adsorb more strongly and therefore elute more slowly than the aldehyde.[6]

Step 1: TLC Solvent System Optimization

  • Prepare several small TLC chambers with different ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).

  • Start with a low polarity eluent (e.g., 90:10 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 80:20, 70:30).

  • The ideal solvent system will show good separation between the two spots and give your target alcohol an Rf value of approximately 0.3-0.4.[7]

Step 2: Column Preparation (Slurry Method)

  • Select a column with an appropriate diameter for your sample size (a 20-50:1 ratio of silica gel to crude product by weight is a good starting point).[6]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

  • In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (Hexanes).[6]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Drain the solvent until it is just level with the top of the silica bed.

Step 3: Sample Loading and Elution

  • Dissolve your crude product in a minimal amount of dichloromethane or your eluent system.

  • Carefully apply the dissolved sample to the top of the silica bed.

  • Add a thin protective layer of sand over the sample.

  • Carefully add your optimized eluent to the column and begin collecting fractions. The less polar aldehyde will elute first, followed by your desired alcohol product.

  • Monitor the fractions by TLC to identify and combine the pure product fractions.

Data Summary: Physical Properties for Separation

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound (Product) 196.24~315-320High (Alcohol)
3,4-Dimethoxybenzaldehyde (Impurity) 166.17281Moderate (Aldehyde)
Ethyl 3-(3,4-dimethoxyphenyl)propanoate (Impurity) 238.28~310-315Low (Ester)

Note: Boiling points are estimates and can vary with pressure. Structures are for illustrative purposes.

Scenario 2: Removing Unreacted Ester Starting Material

Q: I synthesized the alcohol via reduction of ethyl 3-(3,4-dimethoxyphenyl)propanoate. My crude sample is contaminated with this ester. How should I proceed?

A: Similar to aldehyde removal, flash column chromatography is the ideal method. The polarity difference between an ester and an alcohol is substantial, allowing for a straightforward separation.

Causality: The ester starting material lacks the ability to donate hydrogen bonds, making it significantly less polar than the alcohol product. It will therefore have a much weaker interaction with the silica gel and elute much faster. This large difference in polarity often makes the separation easier than separating an aldehyde from an alcohol.

Workflow: Follow the same detailed protocol for Flash Column Chromatography (Protocol 1) outlined in Scenario 1. You will likely find that a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) is sufficient to achieve excellent separation.

General Troubleshooting & Advanced Techniques

Q: My compound streaks badly on the TLC plate, even in polar solvent systems. What does this mean?

A: Streaking often indicates that the compound is very polar and is interacting very strongly with the acidic silica gel. It can sometimes suggest the presence of acidic impurities or decomposition on the plate.[7]

  • Solution 1: Add a small amount (0.5-1%) of triethylamine (NEt₃) to your eluent system. This base will neutralize the acidic sites on the silica gel, often resulting in sharper spots.

  • Solution 2: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[4][7]

Q: I tried to purify my product by recrystallization, but it "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when a compound melts in the hot solvent or its solubility limit is reached at a temperature above its melting point.[8] It can also be caused by the presence of impurities that inhibit crystal lattice formation.

  • Solution 1: Add more solvent to ensure the compound fully dissolves at the boiling point, then allow it to cool very slowly.[8]

  • Solution 2: Try a different solvent or a two-solvent system (e.g., dissolving in a good solvent like ethanol and then slowly adding a poor solvent like water until turbidity appears).[9]

  • Solution 3: The most reliable solution is to first pre-purify the material using flash column chromatography to remove the impurities that are preventing crystallization. The purified, cleaner material is much more likely to recrystallize successfully.

Q: Is distillation a viable option for purification?

A: Distillation separates liquids based on differences in boiling points.[10] While there is a boiling point difference between this compound and potential starting materials like 3,4-dimethoxybenzaldehyde, the boiling points are quite high and relatively close, which would necessitate vacuum fractional distillation.[11] For laboratory-scale purification, column chromatography is almost always more practical, efficient, and provides higher purity.

Purification Workflow & Decision Diagram

The following diagrams illustrate the general workflow for purification and a decision-making process for selecting the appropriate technique.

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Purity Check) Crude->TLC Choose Choose Method TLC->Choose Column Flash Column Chromatography Choose->Column Most common starting materials Extract Liquid-Liquid Extraction (Optional Pre-cleanup) Choose->Extract Acidic/Basic impurities Recryst Recrystallization (If solid & high purity) Choose->Recryst Oily/Amorphous solid Pure Pure Product (Confirm by NMR, HPLC) Column->Pure Extract->Column Recryst->Pure

Caption: General purification workflow for this compound.

DecisionTree Start Crude product contains impurities PolarityDiff Significant polarity difference between product and impurity? Start->PolarityDiff BoilingPointDiff Large boiling point difference (>50°C)? PolarityDiff->BoilingPointDiff No Column Use Flash Column Chromatography PolarityDiff->Column Yes BoilingPointDiff->Column No (Chromatography is more versatile) Distill Consider Vacuum Distillation BoilingPointDiff->Distill Yes IsSolid Is the purified product a solid? Recrystallize Use Recrystallization for final polishing IsSolid->Recrystallize Yes End Purification Complete IsSolid->End No Column->IsSolid Distill->IsSolid Recrystallize->End

Caption: Decision tree for selecting a primary purification technique.

References

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  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • NIH. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]

  • Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.
  • Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • PubMed. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • MDPI. (n.d.). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]

  • MDPI. (n.d.). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]

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Technical Support Center: Recrystallization of 3-(3,4-Dimethoxyphenyl)-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3,4-Dimethoxyphenyl)-1-propanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization process. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My compound "oils out" instead of forming crystals.

Q: I've dissolved my this compound derivative in a hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" is a common and frustrating phenomenon in recrystallization. It occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[1] This often happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution at the point of saturation.[2] Impurities can significantly lower the melting point of a compound, making oiling out more likely.[3] The oily droplets are often a concentrated solution of your compound and impurities, which, if they solidify, will form an amorphous, impure solid rather than pure crystals.[1][2]

Immediate Remedial Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature.[2] This may allow the solution to cool further before becoming supersaturated, hopefully to a temperature below your compound's melting point.

  • Slow Down Cooling: Rapid cooling is a frequent cause of oiling out.[2] Once the oil is re-dissolved, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a large beaker of hot water to slow the rate of cooling. This provides a larger window of time for proper crystal nucleation and growth.

  • Lower the Crystallization Temperature: If your compound has a very low melting point, you may need to switch to a lower-boiling point solvent. This will naturally lower the temperature at which the solution is saturated.

Preventative Strategies for Future Experiments:

  • Solvent Selection: Choose a solvent in which your compound is less soluble. This will require a larger volume of solvent, and the solution will become saturated at a lower temperature.

  • Use a Solvent Mixture: A powerful technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[3] For dimethoxybenzene derivatives, solvent pairs like ethanol/water or ethyl acetate/hexane can be effective.[4]

  • Charcoal Treatment for Impurities: If you suspect impurities are depressing the melting point, add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal can adsorb high-molecular-weight, colored, and other polar impurities.[6] Be cautious not to add too much, as it can also adsorb your product.

Problem 2: No crystals are forming, even after the solution has cooled.

Q: My solution of a this compound analog is clear and has cooled to room temperature, but no crystals have appeared. What should I do?

A: The failure of crystals to form from a cooled, supersaturated solution is a common issue that can often be resolved by inducing nucleation.[7]

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[8] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[8]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution.[7] This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[9] If you don't have a pure sample, you can sometimes dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[7]

  • Reduce Solvent Volume: It's possible that too much solvent was added initially, and the solution is not yet supersaturated at room temperature.[10] Gently heat the solution to boil off some of the solvent (10-15%) and then allow it to cool again.

  • Cooling in an Ice Bath: Once the solution has slowly cooled to room temperature, placing it in an ice-water bath can further decrease the solubility of your compound and promote crystallization.[11] This should be done after slow cooling to avoid rapid precipitation of impurities.

Problem 3: The recrystallization yield is very low.

Q: I successfully obtained pure crystals of my this compound derivative, but the final weight is much lower than expected. Why did this happen?

A: Low recovery is a frequent problem and can be attributed to several factors.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield.[10] A portion of your compound will always remain dissolved in the "mother liquor" (the solution after filtration).[2] To check this, take a small sample of the filtrate and evaporate it. A significant solid residue indicates substantial product loss. To remedy this in future experiments, use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.[11] To prevent this, use a stemless funnel, keep the receiving flask warm with a small amount of boiling solvent, and perform the filtration as quickly as possible.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.

  • Compound is Too Soluble in the Chosen Solvent: If your compound has high solubility in the chosen solvent even at low temperatures, you will inevitably have a low yield. It is crucial to select a solvent where the compound has a steep solubility curve—highly soluble when hot and poorly soluble when cold.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing a novel this compound derivative?

A: The ideal recrystallization solvent should dissolve your compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[13] It should also either dissolve impurities very well at all temperatures or not at all. The solvent should not react with your compound and should have a boiling point below the compound's melting point.

A practical approach is to perform small-scale solubility tests:

  • Place a small amount of your crude solid (20-30 mg) in several test tubes.

  • Add a small amount of a different potential solvent to each tube at room temperature. Solvents to consider for dimethoxyphenyl compounds include ethanol, methanol, ethyl acetate, toluene, and water, or mixtures thereof.[14][15]

  • If the compound dissolves at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath. The solvent that yields a large amount of crystalline solid is a good choice.

Q2: What is the purpose of a mixed-solvent system and when should I use it?

A: A mixed-solvent system is employed when no single solvent has the ideal solubility properties.[6] This typically involves a pair of miscible solvents, one in which your compound is highly soluble (the "soluble" solvent) and one in which it is poorly soluble (the "anti-solvent" or "insoluble" solvent).[16] This technique is useful for compounds that are either too soluble or not soluble enough in common single solvents.

Q3: How can I assess the purity of my recrystallized product?

A: The most common and accessible method for assessing purity after recrystallization is by measuring the melting point of the dried crystals.[17] A pure compound will have a sharp melting point range (typically < 2 °C), which will be higher than the melting point of the impure starting material.[4] Impurities tend to depress and broaden the melting point range.[17] For a more rigorous assessment of purity, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[4][18]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.[19]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.[20]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[21]

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[21]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of the "soluble" solvent (e.g., hot ethyl acetate) with heating.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Alcohols

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but many organics are insoluble.[14]
Ethanol78HighA common and effective solvent for many organic compounds.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Ethyl Acetate77MediumA good general-purpose solvent.
Toluene111LowEffective for less polar compounds; high boiling point requires careful handling.[14]
Hexane69LowOften used as an anti-solvent in mixed-solvent systems.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Insoluble impurities? CoolSlowly Cool Slowly to Room Temperature Dissolve->CoolSlowly No insoluble impurities HotFiltration->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: A general workflow for the single-solvent recrystallization process.

Troubleshooting "Oiling Out"

OilingOutTroubleshooting Start Compound 'Oils Out' During Cooling Reheat Reheat to Re-dissolve Oil Start->Reheat AddSolvent Add More Hot Solvent Reheat->AddSolvent SlowCool Cool Very Slowly AddSolvent->SlowCool CheckCrystals Crystals Form? SlowCool->CheckCrystals Success Success! CheckCrystals->Success Yes Retry Change Solvent or Use Mixed-Solvent System CheckCrystals->Retry No

Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. Crystallization. Retrieved from [Link]

  • Recrystallization Lab Report Organic Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • PMC - NIH. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

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Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. The compound 3-(3,4-Dimethoxyphenyl)-1-propanol, a valuable building block in organic synthesis, is no exception.[1][2] Its purity can significantly impact the outcome of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer data-driven insights to aid in selecting the most appropriate method for your analytical needs.

The Critical Role of Purity Analysis

Impurities in pharmaceutical compounds can arise from various sources, including the manufacturing process (e.g., residual starting materials, intermediates, by-products), degradation of the substance over time, or contamination.[3] These unwanted chemicals can potentially alter the efficacy and toxicity of the final drug product.[3] Therefore, robust and validated analytical methods are imperative for the identification and quantification of impurities to ensure that they are within acceptable limits as defined by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

Physicochemical Properties of this compound

Before delving into the analytical methodologies, a fundamental understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueReference
Molecular Formula C₁₁H₁₆O₃[2]
Molecular Weight 196.24 g/mol [2]
Boiling Point 142-144 °C at 0.5 mmHg
Density 1.081 g/mL at 25 °C
Functional Groups Hydroxyl, Methoxy, Phenyl[1]

The presence of a hydroxyl group and the aromatic ring with its methoxy substituents imparts a moderate polarity to the molecule. Its boiling point suggests that it is sufficiently volatile for GC analysis, although its thermal stability at the elevated temperatures of the GC inlet and column needs to be considered.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[7] The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[4]

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. The initial choice of a C18 column is based on the moderate polarity of this compound. The mobile phase composition, a gradient of water and acetonitrile, is chosen to ensure adequate retention of the main compound while allowing for the elution of both more polar and less polar impurities within a reasonable timeframe. The UV detector is selected due to the presence of the aromatic ring, which provides a chromophore for sensitive detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh this compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B E Equilibrate HPLC System with Initial Mobile Phase B->E C Prepare Mobile Phases (e.g., Water & Acetonitrile) D Degas Mobile Phases C->D D->E F Inject Sample E->F G Gradient Elution through C18 Column F->G H UV Detection G->H I Integrate Chromatographic Peaks H->I J Calculate Purity (% Area Normalization) I->J K Identify Impurities (if standards are available) I->K GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurately weigh this compound B Dissolve in a Volatile Solvent (e.g., Dichloromethane) C Inject Sample into GC Inlet B->C D Vaporization and Separation in Capillary Column C->D E Elution into Mass Spectrometer D->E F Ionization and Fragmentation E->F G Mass Analysis F->G H Extract Total Ion Chromatogram (TIC) I Integrate Peaks H->I K Identify Impurities via Mass Spectral Library Search H->K J Calculate Purity (% Area Normalization) I->J

Sources

A Comparative Analysis for the Advanced Researcher: 3-(3,4-Dimethoxyphenyl)-1-propanol vs. Dihydroconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and natural product synthesis, molecules with a phenylpropanoid scaffold serve as versatile building blocks and bioactive entities. Among these, 3-(3,4-Dimethoxyphenyl)-1-propanol and its close structural analog, dihydroconiferyl alcohol, are of significant interest. While differing by only a single methyl group on the aromatic ring, their origins, applications, and biological activities diverge considerably. This compound is predominantly recognized as a synthetic intermediate in the pharmaceutical industry, valued for its specific reactivity. In contrast, dihydroconiferyl alcohol is a naturally occurring phenolic compound, lauded for its intrinsic biological properties, including antioxidant and cytoprotective effects.

This guide provides a comprehensive comparative analysis of these two compounds for researchers, scientists, and drug development professionals. We will delve into their chemical and physical properties, spectroscopic signatures, and synthetic routes. Furthermore, we will explore their distinct applications and the underlying biological mechanisms, supported by detailed experimental protocols and data visualizations to provide a holistic understanding for advanced research and development.

Structural and Physicochemical Comparison

The core structural difference between the two molecules lies in the substitution pattern of the phenyl ring. This compound possesses two methoxy groups, rendering its aromatic hydroxyl group unavailable for the reactions typical of phenols. Dihydroconiferyl alcohol, with one hydroxyl and one methoxy group, retains the characteristics of a guaiacyl-type phenol, which is fundamental to its biological activity.[1][2]

PropertyThis compoundDihydroconiferyl AlcoholReference(s)
CAS Number 3929-47-32305-13-7[3],[2]
Molecular Formula C₁₁H₁₆O₃C₁₀H₁₄O₃[3],[2]
Molecular Weight 196.24 g/mol 182.22 g/mol [3],[2]
Appearance Colorless oilColorless to pale yellow liquid or solid[4],[5]
Boiling Point 142-144 °C at 0.5 mmHgNot readily available[6]
Density 1.081 g/mL at 25 °C1.148 g/cm³[4],[7]
Refractive Index n20/D 1.54Not readily available[4]
Solubility Soluble in organic solventsSlightly soluble in water, soluble in organic solvents[1]

Spectroscopic Data Analysis

A thorough understanding of the spectroscopic characteristics of each compound is crucial for their identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dihydroconiferyl Alcohol: Detailed ¹H and ¹³C NMR data are available, providing a clear spectral signature.

¹³C NMR Assignment (Dihydroconiferyl Alcohol) Chemical Shift (ppm)
C1 (C-OH)62.22
C234.43
C331.72
C4 (Aromatic C-CH₂)133.70
C5 (Aromatic C-H)120.90
C6 (Aromatic C-H)114.27
C7 (Aromatic C-H)111.03
C8 (Aromatic C-OH)146.5 (est.)
C9 (Aromatic C-OCH₃)143.9 (est.)
OCH₃55.84
Infrared (IR) Spectroscopy
  • Dihydroconiferyl Alcohol: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the phenolic O-H stretching vibration.[7] A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region.[7]

  • This compound: The IR spectrum will also show a broad O-H stretch for the primary alcohol in the 3200-3600 cm⁻¹ range and a C-O stretch around 1050 cm⁻¹.[7] However, it will lack the characteristic phenolic O-H band. The aromatic region will display bands corresponding to the dimethoxy-substituted phenyl ring.

Synthesis Methodologies: A Comparative Overview

The synthetic pathways to these compounds reflect their primary sources and applications.

Synthesis of Dihydroconiferyl Alcohol

Dihydroconiferyl alcohol can be efficiently synthesized from the readily available natural product, coniferyl alcohol, via catalytic hydrogenation.

Experimental Protocol: Synthesis of Dihydroconiferyl Alcohol

  • Dissolution: In a round-bottom flask, dissolve coniferyl alcohol in a 95:5 (v/v) mixture of methanol and glacial acetic acid.

  • Inerting: Purge the flask with an inert gas, such as nitrogen or argon, for 15 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (approximately 10% by weight relative to the coniferyl alcohol).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

  • Work-up: Once the reaction is complete, purge the flask with nitrogen to remove excess hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, rinsing the pad with methanol.

  • Isolation: Combine the filtrate and rinsings and remove the solvent under reduced pressure using a rotary evaporator to yield crude dihydroconiferyl alcohol.

  • Purification: The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient.[5]

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 3-(3,4-dimethoxyphenyl)propanoic acid.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a dry, inert atmosphere, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filtration: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

  • Extraction: Combine the organic filtrates and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by silica gel column chromatography.

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_DCA Dihydroconiferyl Alcohol Synthesis cluster_DMP This compound Synthesis DCA_start Coniferyl Alcohol DCA_step1 Dissolve in Methanol/Acetic Acid DCA_start->DCA_step1 DCA_step2 Add Pd/C Catalyst DCA_step1->DCA_step2 DCA_step3 Hydrogenate (H₂) DCA_step2->DCA_step3 DCA_step4 Filter and Concentrate DCA_step3->DCA_step4 DCA_end Dihydroconiferyl Alcohol DCA_step4->DCA_end DMP_start 3-(3,4-Dimethoxyphenyl)propanoic Acid DMP_step1 Dissolve in THF DMP_start->DMP_step1 DMP_step2 Reduce with LiAlH₄ DMP_step1->DMP_step2 DMP_step3 Quench and Extract DMP_step2->DMP_step3 DMP_step4 Purify via Chromatography DMP_step3->DMP_step4 DMP_end This compound DMP_step4->DMP_end

Caption: Comparative workflows for the synthesis of the two alcohols.

Applications and Biological Activity

The differing functionalities of the two compounds dictate their primary applications.

This compound: A Pharmaceutical Building Block

The primary utility of this compound lies in its role as a synthon in multi-step organic synthesis. Its dimethoxy-substituted phenyl ring is a common motif in various pharmaceutically active compounds. A notable application is its use as a precursor in the synthesis of fluorinated benzamide neuroleptics.[6] The protected hydroxyl groups on the aromatic ring make it a stable intermediate for transformations at the propanol moiety.

Dihydroconiferyl Alcohol: A Bioactive Natural Product

Dihydroconiferyl alcohol exhibits a range of biological activities, making it a subject of interest in pharmacology and drug development.

  • Antioxidant and Cytoprotective Effects: As a phenolic compound, dihydroconiferyl alcohol is an effective free radical scavenger.[8] This antioxidant activity is believed to underpin its observed cytoprotective effects against oxidative stress.[5] Research on structurally related compounds suggests that this protection may be mediated through the activation of the Nrf2/Keap1 signaling pathway, a master regulator of the cellular antioxidant response.[5][9][10]

  • Plant Growth Regulation: In the realm of botany, dihydroconiferyl alcohol has been identified as a cell division factor and exhibits cytokinin-like activity, promoting the growth of plant tissues.[11]

  • Potential Anticancer Activity: Some studies have indicated that dihydroconiferyl alcohol may possess anticancer properties, affecting proliferation, apoptosis, and cell cycle arrest in cancer cells.[7]

The Nrf2-Mediated Cytoprotective Pathway

The cytoprotective effects of phenolic antioxidants like dihydroconiferyl alcohol are often linked to the activation of the Nrf2 pathway.

Nrf2_Pathway cluster_nucleus DCA Dihydroconiferyl Alcohol (or other antioxidant) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic) DCA->Keap1_Nrf2 Modulates Keap1, Facilitates Release ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Conformational Change in Keap1 Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Activation Response Enhanced Cellular Antioxidant Defense Genes->Response

Caption: Activation of the Nrf2 cytoprotective pathway by antioxidants.

Conclusion

While this compound and dihydroconiferyl alcohol are structurally similar, their chemical personalities and applications are distinct. This compound is a valuable, non-phenolic intermediate for targeted organic synthesis, particularly in the pharmaceutical industry, where its stability is an asset. Dihydroconiferyl alcohol, in contrast, is a bioactive natural product whose phenolic hydroxyl group is key to its antioxidant and cytoprotective functions, making it a promising lead compound for the development of therapeutics targeting oxidative stress-related diseases.

For the researcher, the choice between these two molecules is dictated by the intended application: this compound for its utility as a stable building block, and dihydroconiferyl alcohol for its inherent biological activity. This guide has provided the foundational data and experimental context to aid in this selection and to facilitate further investigation into the unique properties of these two phenylpropanoids.

References

  • BenchChem. (2025). Dihydroconiferyl Alcohol: A Comparative Analysis of In Vitro and In Vivo Biological Activities. BenchChem.
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A Senior Application Scientist's Guide to Validating the Structure of 3-(3,4-Dimethoxyphenyl)-1-propanol Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a non-negotiable cornerstone of scientific rigor. Phenylpropanoid derivatives, such as those based on 3-(3,4-dimethoxyphenyl)-1-propanol, are prevalent scaffolds in natural products and medicinal chemistry. Their biological activity is intrinsically tied to their precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing a detailed fingerprint of the molecular architecture.[1][2]

This guide provides an in-depth, experience-driven comparison of NMR techniques to validate the structure of this compound and its derivatives. We will move beyond a simple recitation of data to explain the causality behind spectral features and present a self-validating workflow that ensures confidence in your structural assignments.

The Anatomy of the Spectrum: A Predictive Approach

Before acquiring any data, an experienced scientist first predicts the spectrum based on the target structure. This predictive process is key to rapidly identifying discrepancies and confirming success. The core structure of this compound can be dissected into two key regions: the aromatic 3,4-dimethoxyphenyl (veratryl) moiety and the aliphatic 1-propanol chain.

Part 1: The Aromatic Veratryl Signature

The 3,4-disubstituted aromatic ring presents a distinct set of signals. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent, leading to three separate signals.

  • ¹H NMR: Expect three signals in the aromatic region (~6.7-6.9 ppm).[3] The proton at C5, positioned between two protons, will typically appear as a doublet of doublets. The protons at C2 and C6 will appear as doublets. The two methoxy groups (-OCH₃) are equivalent in a freely rotating system and will each present as a sharp singlet integrating to three protons, typically around 3.8-3.9 ppm.[4][5]

  • ¹³C NMR: The aromatic region will show six signals. Two of these, C3 and C4, are quaternary carbons bonded to the methoxy groups and will appear further downfield (~148-150 ppm)[5][6]. The remaining four carbons include the protonated C2, C5, and C6, and the quaternary carbon C1 attached to the propyl chain. The two methoxy carbons will appear as a single, sharp signal around 56 ppm.[6]

Part 2: The Aliphatic 1-Propanol Chain

The n-propanol chain provides a classic example of spin-spin coupling.

  • ¹H NMR:

    • C1-H₂ (α to OH): These protons are adjacent to the electron-withdrawing hydroxyl group, shifting them downfield to ~3.6 ppm. They are coupled to the C2 protons, resulting in a triplet.[7][8]

    • C3-H₂ (α to Ring): These protons are benzylic and will appear as a triplet around 2.6 ppm.

    • C2-H₂ (β to both ends): These protons are coupled to both the C1 and C3 protons. This complex coupling often results in a multiplet (a pentet or sextet) around 1.8 ppm.[9][10]

    • OH Proton: This signal is often broad and its chemical shift is highly dependent on solvent and concentration. It may not show coupling.[8]

  • ¹³C NMR:

    • C1 (attached to OH): Deshielded by the oxygen, this carbon appears around 62-64 ppm.[7]

    • C3 (benzylic): Appears around 32-35 ppm.

    • C2: Typically the most upfield of the chain carbons, appearing around 30-32 ppm.

A Multi-Technique Workflow for Unambiguous Validation

Relying on 1D NMR alone can lead to ambiguity. A robust, self-validating workflow integrates several NMR experiments. Each experiment provides an orthogonal piece of data that must be consistent with all others for the structure to be considered validated.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_validation Structural Validation H1 ¹H NMR (Proton Environments & Coupling) COSY ¹H-¹H COSY (Proton Connectivity) H1->COSY Identifies coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1->HSQC Correlates protons to carbons C13 ¹³C NMR (Carbon Environments) C13->HSQC DEPT DEPT-135 (Carbon Multiplicity) DEPT->HSQC Confirms CH, CH₂, CH₃ assignments Structure Final Validated Structure COSY->Structure Confirms propyl chain HSQC->Structure Assigns all C-H pairs

Caption: Self-validating NMR workflow for structural elucidation.

Step 1: Confirming Carbon Types with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial first step after acquiring standard ¹H and ¹³C spectra. It differentiates carbon signals based on the number of attached protons.[11][12]

  • DEPT-90: Shows only signals from CH (methine) carbons. In our parent molecule, this would show the three aromatic CH signals.

  • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks. Quaternary carbons are absent.[13][14][15]

This experiment provides direct, unambiguous evidence for the three CH₂ groups of the propanol chain, which must appear as negative signals. This is a critical validation checkpoint.

Step 2: Mapping Connectivity with ¹H-¹H COSY

Correlation Spectroscopy (COSY) maps the coupling network between protons, visually confirming which protons are neighbors.[16] For our structure, the COSY spectrum would display key cross-peaks connecting:

  • The C1 protons with the C2 protons.

  • The C2 protons with the C3 protons.

This creates an unbroken correlation chain from one end of the propyl group to the other, definitively proving its linear structure.

Step 3: Linking Protons to Carbons with ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the final piece of the puzzle. It generates a 2D map where each peak represents a direct correlation between a proton and the carbon it is attached to.[1][17] This allows for the confident assignment of every C-H pair. For example, the proton signal at ~3.6 ppm (C1-H₂) will show a correlation peak to the carbon signal at ~63 ppm (C1). This must be consistent with the DEPT-135 data, which identified the ~63 ppm signal as a CH₂ group.

Comparison Guide: Parent Alcohol vs. a Derivative

To illustrate the power of this approach, let's compare the expected NMR data for this compound with a common derivative, its acetate ester: 3-(3,4-dimethoxyphenyl)propyl acetate.

The primary change occurs around the site of modification. Esterification of the alcohol causes a significant downfield shift for the adjacent protons and carbon due to the deshielding effect of the carbonyl group.

Assignment This compound 3-(3,4-Dimethoxyphenyl)propyl Acetate Causality of Change
¹H: C1-H₂ ~3.6 ppm (triplet)~4.1 ppm (triplet)Strong deshielding by the adjacent ester carbonyl group.
¹³C: C1 ~63 ppm~65 ppmModerate deshielding effect from the ester carbonyl.
¹H: Acetate CH₃ N/A~2.0 ppm (singlet)New signal characteristic of an acetyl group.
¹³C: Acetate C=O N/A~171 ppmNew quaternary carbon signal in the carbonyl region.
¹³C: Acetate CH₃ N/A~21 ppmNew methyl carbon signal.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

A Self-Validating Experimental Protocol

This protocol ensures the acquisition of high-quality, reproducible data for comprehensive structural analysis.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound.[1] b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean vial. Chloroform-d (CDCl₃) is a common choice, with residual solvent signals at δH ~7.26 and δC ~77.16 ppm used for calibration. c. Transfer the solution into a clean, dry 5 mm NMR tube.

2. Data Acquisition: a. Shimming: Shim the magnetic field on the sample to achieve optimal resolution and lineshape. b. ¹H Spectrum: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise and resolution. c. ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. d. DEPT-135 Spectrum: Run a standard DEPT-135 experiment. This is often faster than a full ¹³C spectrum as it relies on polarization transfer from protons.[12] e. ¹H-¹H COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum. f. ¹H-¹³C HSQC Spectrum: Acquire a gradient-selected HSQC (gHSQC) spectrum, optimized for one-bond J-coupling (~145 Hz).

3. Data Analysis and Validation: a. Referencing: Calibrate all spectra to the residual solvent signal.[1] b. 1D Analysis: Integrate the ¹H spectrum and assign multiplicities. Pick peaks in the ¹³C and DEPT spectra. c. DEPT Validation: Correlate the DEPT-135 results with the ¹³C spectrum. Aromatic CH signals should be positive, and the three aliphatic CH₂ signals must be negative. d. COSY Validation: Trace the H-H connectivity along the propyl chain. A cross-peak must exist between H1/H2 and H2/H3. e. HSQC Validation: Correlate every proton signal (except the exchangeable OH) to a carbon signal. The assignments must be consistent with the DEPT data (e.g., a signal assigned as a CH₂ in DEPT must correlate to a proton signal with an integral of 2H). f. Final Assignment: Consolidate all data to create a complete and unambiguous assignment table for the entire structure.

G cluster_structure Molecular Structure cluster_data Key NMR Correlations mol This compound C1-H2 C2-H2 C3-H2 Ar-H MeO-H cosy COSY H1 ↔ H2 H2 ↔ H3 mol:c1->cosy:h12 J-Coupling mol:c2->cosy:h12 mol:c2->cosy:h23 mol:c3->cosy:h23 J-Coupling hsqc HSQC C1 ↔ H1 C2 ↔ H2 C3 ↔ H3 Ar-C ↔ Ar-H MeO-C ↔ MeO-H mol:c1->hsqc:c1h ¹JCH mol:c2->hsqc:c2h mol:c3->hsqc:c3h mol:ar->hsqc:arh mol:meo->hsqc:meoh

Caption: Key COSY and HSQC correlations for structural validation.

By systematically applying this multi-faceted NMR approach, researchers can move beyond simple spectral matching to a robust, evidence-based process of structural validation. This level of analytical rigor is indispensable for ensuring the integrity and reproducibility of research in chemical and pharmaceutical development.

References

  • Benchchem. (n.d.). Structural Elucidation of Phenylpropanoid Glycosides Using NMR Spectroscopy.
  • Sharma, S. K., & Bothner-By, A. A. (1962). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics, 36(12), 3263-3267. Retrieved from [Link]

  • Guo, F., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6296. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta, 88(8), 1957-1989. Retrieved from [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • McPhail, K. L. (2014). Natural Product Structure Elucidation by NMR Spectroscopy. In Methods in Molecular Biology (Vol. 1165, pp. 241-279). Retrieved from [Link]

  • Bothner-By, A. A., & Sharma, S. K. (1962). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics, 36(12), 3263. Retrieved from [Link]

  • Reynolds, W. F. (2009). Using NMR to identify and characterize natural products. Natural Product Reports, 26(2), 216-245. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Blinov, K. A., & Williams, A. J. (2003). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 20(2), 158-174. Retrieved from [Link]

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  • MDPI. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

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A Researcher's Guide to Spectroscopic Differentiation of 3-(3,4-Dimethoxyphenyl)-1-propanol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

In the landscape of synthetic chemistry and drug development, 3-(3,4-Dimethoxyphenyl)-1-propanol (DHP) serves as a valuable structural motif and synthetic intermediate.[1][2] Its utility, however, is predicated on its structural integrity and purity. The synthesis of DHP can often yield a mixture of positional isomers, where the two methoxy groups (-OCH₃) occupy different positions on the benzene ring. These isomers, sharing the same molecular formula (C₁₁H₁₆O₃) and molecular weight (196.24 g/mol ), can possess markedly different physicochemical and biological properties.[3] Consequently, the ability to unambiguously identify and differentiate these molecules is not merely an academic exercise but a critical step in quality control, reaction monitoring, and regulatory compliance.

This guide provides a comprehensive comparison of this compound against its key positional isomers—the 2,3-, 2,5-, and 3,5-dimethoxy variants. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to empower researchers to distinguish these closely related compounds with confidence.

The Isomers in Focus

The core structural challenge lies in the substitution pattern of the benzene ring. The relative positions of the two methoxy groups and the propanol side chain create distinct electronic environments, which are the basis for spectroscopic differentiation.

G cluster_34 This compound cluster_23 3-(2,3-Dimethoxyphenyl)-1-propanol cluster_25 3-(2,5-Dimethoxyphenyl)-1-propanol cluster_35 3-(3,5-Dimethoxyphenyl)-1-propanol node34 node34 node23 node23 node25 node25 node35 node35

Caption: Chemical structures of the four positional isomers under comparison.

A Multi-Technique Spectroscopic Deep Dive

No single technique can unequivocally identify an isomer in all circumstances. A synergistic approach, leveraging the strengths of NMR, IR, and MS, provides the most robust and reliable characterization.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon nucleus.

Causality of Chemical Shifts: The methoxy group (-OCH₃) is an electron-donating group. Through resonance, it increases electron density at the ortho and para positions of the benzene ring, shielding the nuclei at these positions. This shielding effect causes their signals to appear at a lower chemical shift (upfield) in the NMR spectrum compared to the meta positions.[4] This principle is the key to deciphering the substitution patterns.

Analysis of the Propanol Chain (Common Feature): All isomers will exhibit three distinct signals for the propanol side chain:

  • -CH₂-OH (C1'): A triplet around 3.6-3.7 ppm. The adjacent -CH₂- group splits it into a triplet.

  • -CH₂- (C2'): A multiplet (quintet or sextet) around 1.8-1.9 ppm, split by the two adjacent -CH₂- groups.

  • Ar-CH₂- (C3'): A triplet around 2.6-2.7 ppm, split by the adjacent -CH₂- group. The hydroxyl proton (-OH) will appear as a broad singlet whose position is concentration and solvent-dependent.

Differentiating the Aromatic Region (The Fingerprint):

  • 3,4-Isomer: This substitution pattern gives rise to an ABC spin system, which is often complex but highly characteristic. Expect three aromatic protons: one singlet-like signal (or narrow doublet) for the proton at C2 (between the two substituents), and two doublets for the protons at C5 and C6. A typical pattern would be a doublet around 6.8 ppm, a singlet-like signal around 6.75 ppm, and another doublet around 6.7 ppm.

  • 2,3-Isomer: This isomer also yields a complex ABC spin system. The three adjacent aromatic protons will result in three signals in the aromatic region, likely appearing as a series of overlapping doublets and triplets.

  • 2,5-Isomer: This pattern gives an ABX system. The proton at C6 (between the propanol and a methoxy group) will be a doublet. The proton at C3 (between a methoxy group and a hydrogen) will also be a doublet, and the proton at C4 will be a doublet of doublets.

  • 3,5-Isomer: This highly symmetrical structure provides the clearest signal. The two protons at C2 and C6 are equivalent, as are the two methoxy groups. The proton at C4 is unique. This results in two signals in the aromatic region: a doublet (or broad singlet) representing two protons (H2, H6) and a triplet representing one proton (H4). The two methoxy groups will give a single, sharp singlet integrating to 6 protons.

¹³C NMR Insights: The aliphatic carbons will appear at similar shifts for all isomers (~62 ppm for C1', ~32 ppm for C2', and ~35 ppm for C3').[5] The key differences lie in the aromatic region (110-160 ppm). The carbons directly bonded to the electron-donating methoxy groups will be the most downfield (highest ppm value), typically >145 ppm. The number of distinct aromatic carbon signals will also reflect the symmetry of the molecule (e.g., the 3,5-isomer will show fewer signals than the less symmetrical isomers).

Infrared (IR) Spectroscopy: Identifying Functional Groups

While less powerful than NMR for differentiating isomers, IR spectroscopy is excellent for confirming the presence of key functional groups and can offer subtle clues.

Key Vibrational Modes:

  • O-H Stretch: All isomers will display a very strong and broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol.[6][7]

  • C-H Stretch: Look for multiple sharp peaks between 2850-3000 cm⁻¹ for aliphatic C-H bonds and weaker absorptions just above 3000 cm⁻¹ for aromatic C-H bonds.[8] A distinct, sharp peak around 2830 cm⁻¹ corresponds to the C-H stretch of the methoxy groups.[9]

  • C-O Stretch: Two distinct C-O stretching bands are expected. A strong band for the primary alcohol C-O stretch will appear around 1050 cm⁻¹. A second, strong band for the aryl-ether C-O stretch will be present in the 1230-1270 cm⁻¹ region.[9]

  • Aromatic Region: All isomers will show C=C stretching absorptions in the 1500-1600 cm⁻¹ range.[8] The pattern of weak "overtone" bands between 1700-2000 cm⁻¹ and the C-H out-of-plane bending bands between 700-900 cm⁻¹ are highly dependent on the ring substitution pattern and can be used as a fingerprint for differentiation when compared against reference spectra.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and a unique fragmentation pattern that serves as a molecular fingerprint. While all isomers have a molecular ion ([M]⁺) peak at m/z 196, the relative abundances of the fragment ions will differ.

Primary Fragmentation Pathway: The most significant fragmentation for these molecules is the cleavage of the C2'-C3' bond, which is a benzylic cleavage. This results in the formation of a stable, resonance-stabilized dimethoxybenzyl cation.

  • [M]⁺ (m/z 196): The molecular ion peak. Aromatic systems typically yield a relatively intense molecular ion peak.[10]

  • [M - H₂O]⁺ (m/z 178): Loss of water is a common fragmentation for alcohols.

  • Base Peak - [C₉H₁₁O₂]⁺ (m/z 151): This fragment corresponds to the dimethoxybenzyl cation, [(CH₃O)₂C₆H₃CH₂]⁺. This is expected to be the base peak or a very prominent peak for all isomers. The stability of this cation, and thus its relative abundance, can be subtly influenced by the methoxy group positions, although differentiation based on this alone can be challenging without high-resolution analysis.

  • Other Key Fragments:

    • m/z 136: Loss of a methyl group from the m/z 151 fragment ([M - CH₃]⁺).

    • m/z 121: Loss of formaldehyde (CH₂O) from the m/z 151 fragment, a characteristic fragmentation for methoxy-substituted aromatic rings.

    • m/z 77/91: Fragments corresponding to the phenyl cation or tropylium cation, indicating the presence of the benzene ring.

The relative intensities of the m/z 151, 136, and 121 ions can provide the most useful diagnostic information for distinguishing the isomers via MS.[11]

Comparative Data Summary

The following table summarizes the key expected spectroscopic features for each isomer, allowing for rapid comparison.

Spectroscopic FeatureThis compound3-(2,3-Dimethoxyphenyl)-1-propanol3-(2,5-Dimethoxyphenyl)-1-propanol3-(3,5-Dimethoxyphenyl)-1-propanol
¹H NMR (Aromatic) ~3H, complex ABC pattern~3H, complex ABC pattern~3H, complex ABX pattern2 signals: d (2H), t (1H)
¹H NMR (-OCH₃) Two s (3H each)Two s (3H each)Two s (3H each)One s (6H)
¹³C NMR (Aromatic) 6 signals6 signals6 signals4 signals (due to symmetry)
IR (O-H Stretch) Strong, broad (~3350 cm⁻¹)Strong, broad (~3350 cm⁻¹)Strong, broad (~3350 cm⁻¹)Strong, broad (~3350 cm⁻¹)
IR (Aryl C-O Stretch) Strong (~1260 cm⁻¹)Strong (~1260 cm⁻¹)Strong (~1260 cm⁻¹)Strong (~1260 cm⁻¹)
MS (Molecular Ion) m/z 196m/z 196m/z 196m/z 196
MS (Base Peak) m/z 151m/z 151m/z 151m/z 151

Validated Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols outline standard procedures for data acquisition.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a relaxation delay of 5 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate ¹H NMR signals to determine proton ratios.

FTIR Spectroscopy Protocol
  • Sample Preparation: For Attenuated Total Reflectance (ATR), place a single drop of the neat liquid sample directly onto the ATR crystal. For transmission, prepare a thin film between two salt plates (NaCl or KBr).

  • Background Scan: Perform a background scan of the empty ATR crystal or salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify key peaks and compare their positions and shapes to reference data.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL with a split ratio of 50:1.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the retention time, molecular ion peak, and the fragmentation pattern. Compare the relative abundances of key fragments.[12]

Integrated Analytical Workflow

The logical flow from sample to identification involves a systematic application of these techniques.

G Sample Unknown Isomer Sample Prep Sample Preparation (Dilution/Dissolution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS FTIR FTIR Analysis Prep->FTIR NMR NMR Analysis Prep->NMR MW_Frag Determine MW & Fragmentation Pattern GCMS->MW_Frag Func_Group Confirm Functional Groups (OH, OCH3, Ar) FTIR->Func_Group Struct_Elucid Elucidate Substitution Pattern (1H & 13C NMR) NMR->Struct_Elucid Compare Compare Data to Reference Spectra/Table MW_Frag->Compare Func_Group->Compare Struct_Elucid->Compare ID Unambiguous Isomer Identification Compare->ID

Caption: A systematic workflow for the spectroscopic identification of positional isomers.

Conclusion

While this compound and its positional isomers are challenging to distinguish due to identical mass and functional groups, a methodical spectroscopic analysis provides a clear path to their differentiation. ¹H NMR spectroscopy is the most definitive technique , offering a unique fingerprint for the aromatic substitution pattern of each isomer, with the high symmetry of the 3,5-isomer providing a particularly distinct and simple spectrum. Mass spectrometry confirms the molecular weight and provides corroborating evidence through fragmentation patterns, while IR spectroscopy serves as a rapid check for the required functional groups. By integrating these techniques as outlined in this guide, researchers can ensure the structural identity and purity of their compounds, a fundamental requirement for advancing scientific discovery and development.

References

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Comparative Guide: 3-(3,4-Dimethoxyphenyl)-1-propanol versus 3-phenyl-1-propanol as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-(3,4-dimethoxyphenyl)-1-propanol and 3-phenyl-1-propanol, two structurally related primary alcohols that serve distinct yet critical roles as intermediates in modern organic synthesis. The analysis is tailored for researchers, scientists, and drug development professionals, focusing on the causal relationships between molecular structure, reactivity, and application-specific performance.

Introduction: A Tale of Two Phenylpropanols

At first glance, 3-phenyl-1-propanol and this compound share a common C₆-C₃ backbone: a phenyl ring attached to a propanol chain. This shared scaffold imparts foundational reactivity, primarily centered on the terminal hydroxyl group. However, the crucial distinction lies in the substitution pattern of the aromatic ring. The presence of two electron-donating methoxy groups in the 3- and 4-positions of the phenyl ring dramatically alters the electronic properties of this compound, profoundly influencing its reactivity and directing its utility towards different synthetic targets compared to its unsubstituted counterpart.

This guide will dissect these differences, providing a clear rationale for selecting the optimal intermediate based on the desired synthetic outcome, whether for complex pharmaceutical synthesis, fragrance development, or other fine chemical applications.

structures cluster_0 3-phenyl-1-propanol cluster_1 This compound 3-phenyl-1-propanol_img 3-(3,4-dimethoxyphenyl)-1-propanol_img

Caption: Molecular structures of 3-phenyl-1-propanol and this compound.

Physicochemical Properties: A Quantitative Comparison

The structural differences manifest in measurable physicochemical properties. The addition of two methoxy groups increases the molecular weight, polarity, and boiling point of this compound. These factors can influence solvent choice, reaction conditions, and purification methods.

Property3-phenyl-1-propanolThis compoundRationale for Difference
CAS Number 122-97-4[1]3929-47-3N/A
Molecular Formula C₉H₁₂O[1]C₁₁H₁₆O₃[2]Addition of two -OCH₃ groups
Molecular Weight 136.19 g/mol [1]196.24 g/mol [2]Increased mass from methoxy groups
Appearance Clear, colorless, slightly viscous liquid[1][3]Colorless liquidBoth are liquids at room temperature
Boiling Point 236 °C @ 760 mmHg[1][3]142-144 °C @ 0.5 mmHgHigher molecular weight and polarity increase intermolecular forces, raising the boiling point.
Density ~1.00 g/mL at 20-25 °C[1][4]1.081 g/mL at 25 °CThe denser oxygen atoms in the methoxy groups lead to a higher overall density.
Solubility Slightly soluble in water (~5.68 g/L); soluble in ethanol, ether, oils[3][4][5]Soluble in most organic solventsThe methoxy groups and hydroxyl group increase polarity, but the overall molecule remains largely organic-soluble.
Refractive Index n20/D 1.515 - 1.535[1]n20/D 1.54The electron-rich dimethoxy-substituted ring influences how light passes through the substance.

Reactivity and Synthetic Logic

Reactivity of the Aromatic Ring

The primary divergence in synthetic utility stems from the nature of the aromatic ring.

  • 3-phenyl-1-propanol: The unsubstituted phenyl group is relatively electron-neutral. It can participate in electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation), but typically requires forceful conditions. For most applications, it serves as a stable, non-reactive aromatic core.

  • This compound: The two methoxy groups are powerful activating groups due to their electron-donating resonance effect. This makes the aromatic ring significantly more nucleophilic and highly susceptible to EAS reactions under mild conditions. The substitution is directed ortho and para to the activating groups, primarily at the 2-, 5-, and 6-positions. This heightened, controlled reactivity is a key advantage when the synthetic goal is to build a complex, highly substituted aromatic system.[6]

Reactivity cluster_0 Synthetic Goal cluster_1 Intermediate Choice cluster_2 Key Feature Goal_Simple Introduce a simple C₆-C₃ backbone Intermediate_Phenyl 3-phenyl-1-propanol Goal_Simple->Intermediate_Phenyl leads to choice of Goal_Complex Build a highly substituted, electron-rich aromatic core Intermediate_Dimethoxy This compound Goal_Complex->Intermediate_Dimethoxy leads to choice of Feature_Inert Relatively inert phenyl group Intermediate_Phenyl->Feature_Inert provides Feature_Activated Activated, nucleophilic dimethoxyphenyl ring Intermediate_Dimethoxy->Feature_Activated provides

Caption: Decision workflow for selecting the appropriate phenylpropanol intermediate.

Reactivity of the Propanol Side Chain

Both molecules possess a primary alcohol, which is a versatile functional group for numerous transformations:

  • Oxidation: Can be oxidized to the corresponding aldehyde (3-phenylpropanal or 3-(3,4-dimethoxyphenyl)propanal) using mild reagents like pyridinium chlorochromate (PCC) or through Swern oxidation. Further oxidation to the carboxylic acid can be achieved with stronger agents like potassium permanganate or chromic acid.

  • Esterification: Reacts readily with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This is particularly relevant for 3-phenyl-1-propanol in the fragrance industry.[3][7]

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide) to facilitate Sₙ2 reactions, allowing for the introduction of various nucleophiles such as amines, thiols, or cyanides.[8]

While the core reactivity of the alcohol is identical, the choice of reagents must account for the aromatic ring. For this compound, harsh acidic or strongly oxidizing conditions that could affect the electron-rich ring should be used with caution.

Case Studies in Application

Case Study 1: Pharmaceutical Synthesis - Verapamil

This compound and its derivatives are pivotal intermediates in the synthesis of phenylalkylamine drugs. The most prominent example is Verapamil , a calcium channel blocker used to treat hypertension and angina.[9][10] The 3,4-dimethoxyphenyl moiety is a crucial part of the pharmacophore, responsible for binding to the calcium channel.

In many scalable syntheses of Verapamil, a key precursor is 2-(3,4-dimethoxyphenyl)acetonitrile.[11] While not a direct reaction of the propanol, related structures are essential. The dimethoxyphenyl group, often sourced from compounds like this compound, provides the necessary electron-rich aromatic core that defines the drug's activity.[12][13] The synthesis of enantiomerically pure Verapamil often involves resolving a key intermediate, verapamilic acid, which contains this same substituted phenyl group.[10]

Case Study 2: Pharmaceutical and Fragrance Synthesis - Phenprobamate & Perfumery

3-phenyl-1-propanol serves a dual role in different industries. In pharmaceuticals, it is an intermediate for drugs like phenprobamate , a central skeletal muscle relaxant.[14] Here, the simple, robust phenylpropyl structure is sufficient for the molecule's therapeutic function.[15]

However, its most widespread application is in the fragrance and flavor industry .[16][17] 3-Phenyl-1-propanol possesses a pleasant, floral-balsamic odor reminiscent of hyacinths.[3][7] It is used directly in perfumes, cosmetics, and soaps and also serves as a precursor for fragrance esters like 3-phenylpropyl acetate.[1][14] This application is unique to the unsubstituted version, as the methoxy groups in the alternative compound would drastically alter the olfactory profile.

Application Area3-phenyl-1-propanolThis compound
Pharmaceuticals Intermediate for drugs like phenprobamate.[14][15]Key building block for phenylalkylamines like Verapamil.[10][12]
Fragrance & Flavors Widely used due to its hyacinth-like floral scent.[3][18]Not commonly used; methoxy groups alter the odor profile.
Fine Chemicals General-purpose C₆-C₃ building block.[1]Precursor for complex, substituted aromatic compounds.[6]

Key Experimental Protocols

The following protocols are representative of common transformations for these intermediates.

Protocol 1: Oxidation to 3-(3,4-Dimethoxyphenyl)propanal

This protocol uses pyridinium chlorochromate (PCC), a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation or affecting the activated ring.

Methodology:

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and powdered 4Å molecular sieves in anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol), add a solution of this compound (1.0 equivalent) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica pad thoroughly with additional diethyl ether.

  • Combine the organic filtrates and concentrate the solvent under reduced pressure.

  • The resulting crude aldehyde can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(3,4-dimethoxyphenyl)propanal.

Self-Validation: The successful conversion can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the alcohol's broad -OH peak and the methylene triplet adjacent to the oxygen (~3.6 ppm), and the appearance of a characteristic aldehyde proton triplet at ~9.8 ppm.

Protocol 2: Conversion to 3-(3,4-Dimethoxyphenyl)-1-propanethiol

This protocol demonstrates the conversion of the hydroxyl group to a thiol via an isothiouronium salt intermediate, a valuable transformation for introducing sulfur-containing moieties.[8]

Methodology:

  • In a round-bottom flask, combine this compound (1.0 equivalent, 25.5 mmol), thiourea (1.0 equivalent, 25.5 mmol), and 48% hydrobromic acid (8.5 mL).[8]

  • Heat the mixture on a steam bath for 1-2 hours. Allow it to cool and stand at room temperature overnight.

  • Reheat the mixture on the steam bath for an additional 2 hours to ensure complete formation of the S-alkylisothiouronium salt.

  • After cooling, add 1 M sodium hydroxide solution (76.5 mL) to the reaction mixture to hydrolyze the intermediate.

  • Heat the now basic mixture on a steam bath for 1.5 hours.

  • Cool the mixture and acidify it with 1 N hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (10% ethyl acetate in hexanes) to yield 3-(3,4-dimethoxyphenyl)-1-propanethiol.[8]

Trustworthiness: Each step has a clear purpose: formation of the alkyl bromide in situ, nucleophilic attack by thiourea, and subsequent basic hydrolysis to liberate the thiol. The workup is designed to isolate the neutral thiol product from ionic starting materials and byproducts.

Conclusion: A Strategic Choice

The choice between this compound and 3-phenyl-1-propanol is a strategic one, dictated entirely by the synthetic end goal.

  • Choose 3-phenyl-1-propanol when your synthesis requires a simple, stable C₆-C₃ aromatic scaffold. It is the superior and often only choice for applications in the fragrance and flavor industry or for pharmaceuticals where a non-substituted phenyl ring is part of the final structure.

  • Choose this compound when your target molecule demands a complex, electron-rich, and highly substituted aromatic core. Its activated ring is primed for electrophilic substitution, making it an invaluable intermediate in the synthesis of pharmaceuticals like Verapamil, where the dimethoxyphenyl moiety is a key pharmacophore.

Understanding the fundamental electronic differences between these two intermediates empowers the synthetic chemist to make informed, efficient, and logical decisions in the design and execution of complex molecular architectures.

References

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A Comparative Guide to a Definitive Stereochemical Assignment of 3-(3,4-Dimethoxyphenyl)-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise but a critical determinant of its pharmacological profile. For chiral molecules such as the derivatives of 3-(3,4-dimethoxyphenyl)-1-propanol, which hold potential as therapeutic agents, the absolute stereochemistry at the carbinol center dictates enantioselective interactions with biological targets.[1] An incorrect or unconfirmed stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide provides an in-depth comparison of the predominant analytical techniques for unambiguously confirming the stereochemistry of chiral alcohols. We will delve into the mechanistic underpinnings, practical workflows, and relative merits of Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, chiroptical methods including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), and the definitive method of single-crystal X-ray crystallography. Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions when selecting the most appropriate methodology for their specific research context.

The Imperative of Stereochemical Purity in Drug Development

Chirality is a fundamental property of many biological molecules, and as a consequence, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological effects.[1] The stereocenter of a this compound derivative, for instance, will govern its binding affinity and orientation within the active site of a target protein. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to off-target effects and toxicity. Therefore, the ability to not only synthesize but also definitively confirm the absolute configuration of a single enantiomer is a cornerstone of modern pharmaceutical development.

A Comparative Analysis of Stereochemical Determination Methods

The selection of an appropriate analytical technique for stereochemical confirmation hinges on several factors, including the physical state of the sample (crystalline solid vs. oil), the quantity of material available, the presence of suitable chromophores, and access to specialized instrumentation. Here, we compare the most robust and widely adopted methods.

Technique Principle Sample Requirement Instrumentation Key Advantages Limitations
NMR with Chiral Derivatizing Agents (e.g., Mosher's Esters) Covalent derivatization of the chiral alcohol with an enantiopure reagent to form diastereomers, which exhibit distinct NMR chemical shifts.[2][3][4][5]1-5 mg, non-crystalline samples are suitable.[6]Standard NMR Spectrometer (¹H, ¹⁹F).[6]Widely accessible, applicable to non-crystalline samples, provides enantiomeric purity information.[7]Requires chemical modification, potential for kinetic resolution, interpretation can be complex.[8]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][9][10]~5 mg, requires a soluble sample.[10]VCD Spectrometer.Non-destructive, applicable to a wide range of molecules without chromophores, provides a spectral fingerprint of the absolute configuration.[10][11]Requires comparison with computationally predicted spectra, which can be time-consuming.[1]
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[12][13][14]Microgram to milligram quantities, requires a soluble sample with a UV-Vis active chromophore.ECD Spectrometer.High sensitivity, can be used for very small sample quantities.[12]Limited to molecules with suitable chromophores, interpretation can be complex due to conformational flexibility.[13]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms in the solid state.[15][16][17][18]High-quality single crystal (0.1-0.5 mm).[19]Single-Crystal X-ray Diffractometer.Provides unambiguous and definitive determination of absolute stereochemistry.[16][17]The primary challenge is growing a suitable single crystal, which can be difficult for oils or amorphous solids.[15]

In-Depth Methodologies and Experimental Workflows

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Ester Method

The Mosher's ester analysis is a widely employed NMR-based technique for deducing the absolute configuration of chiral secondary alcohols.[2][4][5] The underlying principle involves the conversion of the enantiomeric alcohol into a mixture of diastereomeric esters by reacting it with an enantiopure chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[2][7] These resulting diastereomers are no longer mirror images and will exhibit distinguishable signals in the NMR spectrum, particularly for protons located near the newly formed ester linkage.[2][4]

The differentiation in chemical shifts arises from the anisotropic effect of the phenyl group in the MTPA moiety, which adopts a preferred conformation in each diastereomer.[3] This leads to shielding or deshielding of nearby protons in the substrate, and the pattern of these chemical shift differences (Δδ = δS - δR) can be correlated to the absolute configuration of the alcohol.

  • Analyte Preparation: Ensure the chiral this compound derivative is pure and dry. Dissolve approximately 5 mg of the alcohol in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

  • Derivatization (Two separate reactions):

    • Reaction A: To the NMR tube containing the alcohol, add a slight molar excess (1.2 equivalents) of (R)-(-)-MTPA chloride. Add a small amount of a non-nucleophilic base like pyridine-d₅ to scavenge the HCl byproduct.

    • Reaction B: In a separate NMR tube, repeat the process using (S)-(+)-MTPA chloride.

  • Reaction Monitoring: Gently mix the contents of each NMR tube and monitor the reaction progress by acquiring periodic ¹H NMR spectra. The reaction is typically complete within 30-60 minutes at room temperature.[6]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Interpretation:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the carbinol carbon.

    • A consistent positive or negative sign for the Δδ values on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.[3]

Figure 1: Workflow for determining absolute configuration using Mosher's ester analysis.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][9][10] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[11] Unlike methods requiring chemical derivatization, VCD analyzes the molecule in its native state.

Vibrational transitions in a chiral molecule are associated with both an electric and a magnetic dipole transition moment. The interaction of these moments with circularly polarized light results in a non-zero VCD signal. The sign and intensity of the VCD bands are exquisitely sensitive to the three-dimensional arrangement of atoms, making it an ideal tool for stereochemical elucidation.

  • Sample Preparation: Dissolve approximately 5 mg of the this compound derivative in a suitable solvent (e.g., CDCl₃) to a concentration of about 0.1 M.[10]

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[10]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using computational chemistry software.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that of the calculated enantiomer.[1]

    • If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Figure 2: Workflow for determining absolute configuration using Vibrational Circular Dichroism.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but operates in the UV-Visible region of the electromagnetic spectrum.[12][14] It measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[12][13] The dimethoxyphenyl group in the target molecule serves as an inherent chromophore, making ECD a potentially suitable technique.

Electronic transitions in a chiral environment are optically active, giving rise to ECD signals. The sign and intensity of these signals, known as Cotton effects, are dependent on the spatial arrangement of the chromophore relative to the stereocenter.

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent.

  • ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra of the sample.

  • Computational Modeling and Spectral Comparison: Similar to VCD, the experimental ECD spectrum is compared with a computationally predicted spectrum for a known enantiomer to determine the absolute configuration.[20][21]

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[16][17] It provides an unambiguous three-dimensional structure of the molecule as it exists in a crystalline lattice.

By measuring the diffraction pattern of X-rays passing through a single crystal, the electron density of the molecule can be mapped, revealing the precise positions of all atoms. For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized.[17][19] When the X-ray wavelength is near an absorption edge of an atom in the crystal, there is a phase shift in the scattered X-rays that is dependent on the absolute configuration.

  • Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the enantiomerically pure this compound derivative. This may involve screening various solvents, temperatures, and crystallization techniques.[22]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, typically through the calculation of the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration has been determined.[22]

Figure 3: Workflow for determining absolute configuration using X-ray crystallography.

Best Practices and Recommendations

  • For Non-Crystalline Samples: When the this compound derivative is an oil or an amorphous solid, NMR-based methods using chiral derivatizing agents like Mosher's esters are a primary choice due to their accessibility and the lack of a crystallization requirement. VCD is also an excellent option as it analyzes the molecule in its native state in solution.

  • For Definitive, Unambiguous Assignment: If a high-quality single crystal can be obtained, X-ray crystallography is the most reliable method and should be pursued to provide unequivocal proof of the absolute stereochemistry.

  • Orthogonal Validation: For regulatory submissions or high-stakes projects, employing two independent methods (e.g., Mosher's analysis and VCD, or X-ray crystallography and ECD) provides a self-validating system and the highest level of confidence in the stereochemical assignment.

  • Consider the Molecular Properties: The presence of the dimethoxyphenyl group makes ECD a viable option. The choice between VCD and ECD may depend on the complexity of the conformational landscape and the proximity of the stereocenter to the chromophore.

Conclusion

The definitive confirmation of stereochemistry is a non-negotiable aspect of modern drug development. For this compound derivatives, a suite of powerful analytical techniques is available, each with its own set of advantages and limitations. A thorough understanding of the principles and practical considerations of NMR-based methods, chiroptical spectroscopy, and X-ray crystallography, as outlined in this guide, will empower researchers to select the most appropriate strategy, ensuring the scientific integrity and ultimate success of their therapeutic development programs.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Barron, L. D. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(S1), S48-S61. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link]

  • Barron, L. D., & Hecht, L. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

  • Bultinck, P., & Herrebout, W. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. [Link]

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  • Dorta, R. L., Betancort, J. M., & Toste, F. D. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. [Link]

  • Smith, S. W., & Rychnovsky, S. D. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953–2956. [Link]

  • Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications, 46(14), 2465-2467. [Link]

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A Comparative Guide to Analytical Methods for Purity Determination of Synthetic 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis and Development

3-(3,4-Dimethoxyphenyl)-1-propanol is a valuable chemical intermediate, serving as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[1][2] In any synthetic workflow, particularly in the context of drug discovery and development, the purity of such intermediates is paramount. The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, inducing side reactions, and, most critically, posing potential safety risks in final pharmaceutical products.[3] Regulatory authorities have stringent guidelines regarding the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[4]

This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of synthetic this compound. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer insights into data interpretation. Our objective is to equip you, our fellow scientists, with the knowledge to make informed decisions for selecting the most appropriate analytical strategy for your specific needs, from routine quality control to in-depth impurity profiling.

Chapter 1: Understanding the Analyte and Its Potential Impurities

Before selecting an analytical method, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may arise during its synthesis.

Analyte Properties:

  • Molecular Formula: C₁₁H₁₆O₃

  • Molecular Weight: 196.24 g/mol

  • Appearance: Colorless to pale yellow oil[5]

  • Boiling Point: 142-144 °C at 0.5 mmHg

  • Key Functional Groups: Primary alcohol, dimethoxybenzene ring. These groups dictate its reactivity and chromatographic behavior.

Potential Impurities: Impurities can originate from starting materials, by-products of the synthesis, or degradation. Common synthetic routes may start from compounds like eugenol or 3,4-dimethoxyphenylacetaldehyde.[1] Based on these pathways, potential impurities could include:

  • Starting Materials: Unreacted precursors.

  • By-products: Aldehydes (e.g., 3,4-Dimethoxybenzaldehyde), ketones, or products of over-oxidation (e.g., 3-(3,4-Dimethoxyphenyl)propionic acid).[5][6]

  • Isomers: Positional isomers if the starting materials are not pure.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethyl acetate, hexane).[5]

Chapter 2: A Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific question being asked. Are you performing a routine purity check, quantifying residual solvents, or identifying an unknown impurity? Each method offers distinct advantages.

Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (% area), impurity detection.High resolution, high precision, widely applicable for non-volatile compounds.Requires method development; non-volatile buffers are incompatible with MS.[4]
Gas Chromatography (GC) Analysis of volatile impurities (e.g., residual solvents), purity of volatile compounds.Excellent for volatile and semi-volatile analytes, high sensitivity with Flame Ionization Detector (FID).[7]Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination, structural confirmation.Non-destructive, provides structural information, primary analytical method for purity.[8][9][10]Lower sensitivity than chromatographic methods, requires expensive instrumentation.
Mass Spectrometry (MS) (coupled with LC or GC) Identification of unknown impurities.High sensitivity and selectivity, provides molecular weight and structural information.[11][12]Primarily qualitative without extensive calibration; coupling adds complexity.

Chapter 3: In-Depth Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in most pharmaceutical and chemical laboratories. For a compound like this compound, a reverse-phase method is typically the most effective.

Principle of Reverse-Phase HPLC: In reverse-phase HPLC, the stationary phase (typically a C18-bonded silica column) is non-polar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The analyte and its impurities are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. Purity is typically calculated as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector is sufficient.[13]

  • Chemicals and Reagents:

    • This compound sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, to improve peak shape)

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.

      • Gradient Program: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (based on the UV absorbance of the dimethoxybenzene chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[14]

Data Interpretation:

The purity is calculated using the area percent method from the resulting chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This method assumes that all impurities have a similar UV response to the main compound at the chosen wavelength. For more accurate quantification, response factors for known impurities should be determined.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample (~10 mg) s2 Dissolve in Acetonitrile/Water (10 mL) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Inject 10 µL onto C18 Column s3->a1 a2 Run Gradient Elution (ACN/H2O) a1->a2 a3 Detect at 280 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (% Area Report) d1->d2

Caption: Workflow for HPLC purity assessment of this compound.

Chapter 4: Gas Chromatography (GC) for Volatile Impurities

While HPLC is excellent for the main compound and non-volatile impurities, GC is the superior technique for identifying and quantifying volatile substances like residual solvents from the synthesis and purification stages.

Principle of GC: GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. The sample is vaporized in a hot injector and carried through the column by an inert gas (the mobile phase, e.g., helium or nitrogen). Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. A Flame Ionization Detector (FID) is commonly used, which offers excellent sensitivity for hydrocarbons.

Experimental Protocol: GC-FID for Residual Solvents
  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler is ideal.[15]

  • Chemicals and Reagents:

    • This compound sample

    • Dimethyl sulfoxide (DMSO) or another high-boiling point solvent.

  • Chromatographic Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[15]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

  • Sample Preparation (Headspace Method):

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of DMSO.

    • Seal the vial and place it in the headspace autosampler.

    • Headspace conditions: Incubate at 80 °C for 15 minutes before injection.

Data Interpretation:

Peaks corresponding to residual solvents will appear early in the chromatogram. They can be identified by comparing their retention times to those of known solvent standards. Quantification is achieved by creating a calibration curve with these standards.

Workflow for GC Residual Solvent Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing s1 Weigh Sample (~100 mg) into Headspace Vial s2 Add 1 mL DMSO and Seal Vial s1->s2 a1 Incubate Vial (80°C for 15 min) s2->a1 a2 Inject Headspace Vapor onto GC Column a1->a2 a3 Run Temperature Program a2->a3 a4 Detect with FID a3->a4 d1 Identify Peaks by Retention Time a4->d1 d2 Quantify against Solvent Standards d1->d2

Caption: Workflow for GC analysis of residual solvents.

Chapter 5: Structural Confirmation and Absolute Purity by qNMR

Quantitative NMR (qNMR) is a powerful primary method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[8][10] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][16]

Principle of qNMR: By adding a known amount of a highly pure, stable internal standard to a precisely weighed sample of the analyte, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.[16]

Experimental Protocol: ¹H qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • This compound sample

    • High-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have simple, sharp peaks that do not overlap with the analyte's signals.

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the peaks being integrated. This is critical for accurate quantification. Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula:[16]

Purity (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

Chapter 6: Mass Spectrometry for Definitive Impurity Identification

When HPLC or GC reveals the presence of unknown impurities, coupling these separation techniques to a mass spectrometer (LC-MS or GC-MS) is the definitive method for identification.[12]

Principle of LC-MS/GC-MS: After the compounds are separated by chromatography, they enter the mass spectrometer's ion source, where they are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the impurity.[12] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental composition.[3][11] Further fragmentation of the ion (MS/MS) can yield structural information, helping to elucidate the impurity's complete structure.[4][11]

Chapter 7: Selecting the Right Method - A Practical Guide

  • For routine, daily quality control of batch purity: HPLC-UV is the most efficient and cost-effective method. It provides reliable data on the relative purity and the presence of non-volatile impurities.

  • To check for residual solvents after synthesis: Headspace GC-FID is the industry standard and the most appropriate technique.

  • For certifying a reference standard or for an orthogonal purity check: qNMR is the gold standard, providing an absolute purity value that is not dependent on chromatographic separation.[9]

  • When an unknown peak appears in your HPLC or GC: LC-MS or GC-MS is essential for identifying the structure of the unknown impurity, which is a critical step in process optimization and regulatory filings.[11][17]

Conclusion

No single analytical method can provide a complete picture of a compound's purity. A multi-faceted approach, employing orthogonal techniques, is the most robust strategy for characterizing synthetic this compound. HPLC provides excellent quantitative data on major components, GC excels at analyzing volatile impurities, qNMR offers an absolute measure of purity, and mass spectrometry is indispensable for structural elucidation of unknowns. By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a comprehensive analytical workflow that ensures the quality, safety, and consistency of their synthesized materials.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2023). Drug Target Review. [Link]

  • Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. [Link]

  • Yin, F., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Research and Applications. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2015). Pharmaceutical Technology. [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Illinois Urbana-Champaign. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Semantic Scholar. [Link]

  • Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. PrepChem.com. [Link]

  • Nacher-Luis, A., & Pastor, I. M. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2020(3), M1150. [Link]

  • Separation of 3-(3,4-Dimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Institute of Chemical Technology, Prague. [Link]

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A Comparative Guide to Catalyst Efficacy in the Synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various catalytic systems for the synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol, a valuable building block in the development of pharmaceuticals and other complex organic molecules.[1] We will move beyond simple protocol listings to explore the causality behind catalyst selection, offering researchers, chemists, and drug development professionals a robust framework for optimizing this crucial synthesis. The focus will be on catalytic hydrogenation, a widely applicable, scalable, and atom-economical approach.

Introduction to Synthetic Pathways

The synthesis of this compound can be approached from several precursors, each influencing the choice of an optimal catalytic system. The primary routes involve the reduction of a carbonyl or carboxyl group, or the complete saturation of an unsaturated precursor.

  • Route A: Reduction of a Carboxylic Acid: Starting from 3-(3,4-Dimethoxyphenyl)propionic acid, this route requires a catalyst capable of reducing the robust carboxylic acid functional group.[2][3]

  • Route B: Hydrogenation of an Unsaturated Aldehyde: Beginning with a precursor like 3-(3,4-dimethoxy)cinnamaldehyde, this pathway involves the reduction of both the C=C and C=O bonds. The challenge here is to avoid the accumulation of intermediate products.

  • Route C: Reduction of a Saturated Aldehyde/Ketone: This involves the selective reduction of the carbonyl group from a precursor like 3-(3,4-dimethoxyphenyl)propanal or a corresponding ketone.

The following diagram illustrates these principal synthetic avenues.

cluster_precursors Precursors propionic_acid 3-(3,4-Dimethoxyphenyl)propionic acid target This compound propionic_acid->target Route A (Carboxyl Reduction) cinnamaldehyde 3-(3,4-Dimethoxy)cinnamaldehyde cinnamaldehyde->target Route B (Full Hydrogenation) propanal 3-(3,4-Dimethoxyphenyl)propanal propanal->target Route C (Carbonyl Reduction)

Caption: Key synthetic routes to this compound.

Comparative Efficacy of Heterogeneous Catalysts

The table below summarizes the performance of common heterogeneous catalysts applicable to the synthesis of this compound, primarily via the reduction of the corresponding propionic acid or the full hydrogenation of a cinnamaldehyde-type precursor.

Catalyst SystemTypical ConditionsPrecursor TypeYieldSelectivityKey Advantages & Considerations
Raney Nickel 50-100°C, 5-20 bar H₂Carboxylic Acid, KetoneGood to ExcellentGoodCost-effective, highly active. Requires careful handling (pyrophoric). Can sometimes require harsher conditions.[6]
Palladium on Carbon (Pd/C) 25-80°C, 1-10 bar H₂Unsaturated Aldehyde/KetoneExcellentHigh (for C=C)Excellent for C=C bond hydrogenation. Less effective for C=O or COOH reduction alone; often used for full saturation of unsaturated systems.[6][7]
Platinum on Carbon (Pt/C) 25-70°C, 1-50 bar H₂Unsaturated AldehydeGood to ExcellentModerate to GoodMore active for C=O bond reduction than Pd/C. Can achieve full hydrogenation under controlled conditions.[5]
Rhodium on Alumina (Rh/Al₂O₃) 20-60°C, 3-5 bar H₂Aromatic Systems, CarbonylsExcellentHighHighly active catalyst allowing for very mild reaction conditions. Higher cost is a primary drawback.[8]
Iridium-Iron Oxide (Ir-FeOx/TiO₂) ~30°C, 8 bar H₂Unsaturated Aldehyde>81%>95% (to unsat. alcohol)Bimetallic catalyst with exceptional selectivity for the C=O group in α,β-unsaturated aldehydes.[4][9] For full saturation, harsher conditions or a different catalyst might be needed.
Cobalt-Rhenium (CoRe/TiO₂) 90°C, 20 bar H₂Unsaturated Aldehyde~88% (yield of unsat. alcohol)~89% (to unsat. alcohol)Another highly selective bimetallic system for C=O reduction, demonstrating the benefits of using promoter metals.[10]

Note: Yield and selectivity data are often cited for analogous substrates like cinnamaldehyde and may vary for the specific synthesis of this compound.

In-Depth Analysis and Mechanistic Considerations

The "Why": Choosing the Right Tool for the Job

  • Raney Nickel: This catalyst is prepared by leaching aluminum from a Ni-Al alloy, creating a high-surface-area, porous nickel structure saturated with hydrogen. Its high activity makes it suitable for reducing relatively stable functional groups like carboxylic acids and ketones. A patent for the synthesis of a structurally similar compound, 1-(3,4-dimethoxyphenyl)ethanol from its ketone precursor, highlights the industrial viability of Raney Nickel, citing pressures of 8-10 bar and temperatures of 70-85°C.[6]

  • Noble Metals (Pd, Pt, Rh): The efficacy of these catalysts is rooted in their d-orbital electronic structure, which facilitates the adsorption and dissociation of molecular hydrogen (H₂).

    • Palladium (Pd) has a very high affinity for activating C=C bonds, making it the catalyst of choice for reducing double bonds with high selectivity. However, it is less effective for reducing carbonyls or carboxylic acids.[7]

    • Platinum (Pt) offers a more balanced reactivity, capable of hydrogenating both C=C and C=O bonds, though often requiring higher pressures for the latter.[5]

    • Rhodium (Rh) is exceptionally active, often considered the most active metal for the hydrogenation of aromatic systems under mild conditions.[8] This high activity can be beneficial for ensuring a complete reduction at low temperatures and pressures.

  • Bimetallic Catalysts (Ir-Fe, Co-Re): The enhanced performance of these systems stems from synergistic effects. One metal (e.g., Ir, Co) can be responsible for H₂ dissociation, while the oxophilic promoter metal (e.g., Fe, Re) acts as a Lewis acid, activating the C=O bond by coordinating to the oxygen atom.[4][10] This targeted activation dramatically increases selectivity towards the reduction of the carbonyl group, which is particularly useful when trying to preserve other functional groups.

The general mechanism for heterogeneous catalytic hydrogenation is illustrated below.

cluster_catalyst Catalyst Surface H2 H₂ H_ads H H (adsorbed) H2->H_ads 2. H-H bond cleavage RCHO R-C(O)R' RCHO_ads R-C(O)R' (adsorbed) RCHO->RCHO_ads 3. Substrate adsorption Product_desorb R-CH(OH)R' RCHO_ads->Product_desorb 4. Stepwise H addition (Surface Reaction) surface –––––––––––––––––––– H2_gas H₂ (gas) H2_gas->H2 1. Adsorption RCHO_sol Substrate (solution) RCHO_sol->RCHO Product_sol Product (solution) Product_desorb->Product_sol 5. Desorption

Caption: Generalized mechanism of heterogeneous catalytic hydrogenation.

Experimental Protocols: A Self-Validating System

Herein, we provide a representative protocol for the synthesis of this compound via the reduction of 3-(3,4-Dimethoxyphenyl)propionic acid using Raney Nickel. This protocol is designed to be self-validating, with clear endpoints and characterization steps.

Objective: To synthesize this compound with a yield >90%.

Materials:

  • 3-(3,4-Dimethoxyphenyl)propionic acid (1 eq.)[3]

  • Raney Nickel (approx. 5-10% w/w of substrate), aqueous slurry

  • Solvent: Ethanol or Tetrahydrofuran (THF)

  • High-pressure hydrogenation vessel (e.g., Parr reactor)

  • Standard laboratory glassware and workup reagents (e.g., Celite, ethyl acetate, brine)

Workflow Diagram:

start Start charge 1. Charge Reactor - 3-(3,4-Dimethoxyphenyl)propionic acid - Solvent (Ethanol) start->charge catalyst 3. Add Catalyst - Carefully add Raney Ni slurry - (Under inert atmosphere if possible) charge->catalyst purge 2. Purge System - Seal reactor - Purge with N₂ (3x) - Purge with H₂ (3x) react 4. Reaction - Heat to 70-85 °C - Pressurize with H₂ to 10 bar - Monitor H₂ uptake purge->react catalyst->purge cool_vent 5. Cool & Vent - Cool to room temperature - Carefully vent H₂ pressure react->cool_vent filter 6. Filtration - Purge reactor with N₂ - Filter mixture through Celite - (Caution: Catalyst can be pyrophoric) cool_vent->filter concentrate 7. Concentrate - Remove solvent via rotary evaporation filter->concentrate workup 8. Aqueous Workup (Optional) - Dilute with EtOAc - Wash with water/brine concentrate->workup dry 9. Dry & Purify - Dry over Na₂SO₄ - Concentrate to yield crude product - Purify via chromatography if needed workup->dry end End Product dry->end

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Procedure:

  • Reactor Setup: Charge a high-pressure hydrogenation vessel with 3-(3,4-Dimethoxyphenyl)propionic acid (e.g., 21.0 g, 0.1 mol) and a suitable solvent such as ethanol (200 mL).

  • Catalyst Addition: Under a stream of inert gas (N₂ or Argon), carefully add the Raney Nickel slurry (approx. 2.1 g). Causality Note: Adding the catalyst under an inert atmosphere prevents its premature deactivation by atmospheric oxygen.

  • Hydrogenation: Seal the reactor. Purge the system first with nitrogen (3 times) and then with hydrogen (3 times) to remove all air. Pressurize the vessel to the target pressure (e.g., 10 bar / 145 psi) with hydrogen and commence stirring. Heat the reaction mixture to 70-85°C.[6]

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake from the gas reservoir. This is a self-validating endpoint, indicating the reaction is complete. The typical reaction time is 4-8 hours.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge the system with nitrogen. Safety Note: The Raney Nickel catalyst is pyrophoric and may ignite upon exposure to air. It must be kept wet with solvent during filtration. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel chromatography if necessary, although this reaction often yields a product of high purity.

  • Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

The synthesis of this compound via catalytic hydrogenation is a robust and scalable method. The optimal choice of catalyst is dictated by the specific synthetic route and desired process parameters.

  • For Cost-Effective, Large-Scale Production from the Carboxylic Acid: Raney Nickel is a highly effective and economical choice, despite requiring elevated temperatures and pressures.[6]

  • For Full Saturation of an Unsaturated Precursor under Mild Conditions: A Platinum-based (Pt/C) or Rhodium-based (Rh/C) catalyst would be superior, offering high activity at lower temperatures and pressures.

  • For Selective Reduction of a Carbonyl Group: Advanced bimetallic catalysts like Ir-FeOx offer unparalleled selectivity but at a higher initial cost and complexity.[4][9]

Ultimately, the selection process involves a trade-off between catalyst cost, reaction conditions (equipment capability), and desired yield and selectivity. This guide provides the foundational data and mechanistic reasoning to empower researchers to make informed decisions for their specific synthetic goals.

References

  • Benchchem. This compound | 3929-47-3.
  • ResearchGate. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides.
  • PrepChem.com. Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol.
  • Chen, C., et al. (2025). Selective C=O hydrogenation of cinnamaldehyde over Ir-based catalysts and the comparison with C-O hydrogenolysis of polyols.
  • Li, Y., et al. (2023).
  • Al-Shaal, M. G., et al. (2022). Reaction Kinetics of Cinnamaldehyde Hydrogenation over Pt/SiO2: Comparison between Bulk and Intraparticle Diffusion Models.
  • ResearchGate.
  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • Royal Society of Chemistry. Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation.
  • Mészáros, R., et al. (2024). Continuous-flow hydrogenation of cinnamaldehyde over catalysts derived from modified CoAl4 layered double hydroxides.
  • DigitalCommons@UMaine.
  • Royal Society of Chemistry. Selective C=O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols.
  • YouTube. (2020).
  • PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid.
  • Google Patents. (2004). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. EP1000005B1.
  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 7(1), 33-38.
  • NIST WebBook. 3-(3,4-Dimethoxyphenyl)-propionic acid.
  • Sigma-Aldrich. 3-(3,4-Dimethoxyphenyl)propionic acid 99%.

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an in-depth comparative analysis of various synthetic routes to 3-(3,4-Dimethoxyphenyl)-1-propanol, a valuable building block in the synthesis of a range of biologically active molecules. We will delve into the experimental intricacies of each pathway, offering not just procedural steps, but also the scientific rationale behind the methodological choices. This guide is designed to be a self-validating system, grounded in authoritative references, to empower you in selecting the most suitable synthetic strategy for your specific needs.

Introduction to this compound

This compound is a substituted aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its structural motif, featuring a dimethoxyphenyl group and a primary alcohol, is found in a variety of natural products and pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to the scientific community. This guide will explore and benchmark three primary synthetic pathways, originating from readily available starting materials: veratraldehyde, eugenol, and 3,4-dimethoxycinnamic acid.

Visualizing the Synthetic Landscape

The selection of a synthetic route is a multi-faceted decision, influenced by factors such as the availability of starting materials, the desired scale of the reaction, and considerations of sustainable chemistry. The following diagram illustrates a conceptual workflow for navigating these choices.

Synthetic Route Selection Workflow for Selecting a Synthetic Route start Define Synthesis Goals (Scale, Purity, Green Metrics) sm_avail Assess Starting Material Availability & Cost start->sm_avail route_eval Evaluate Synthetic Routes sm_avail->route_eval veratraldehyde Route 1: Veratraldehyde route_eval->veratraldehyde eugenol Route 2: Eugenol route_eval->eugenol cinnamic_acid Route 3: 3,4-Dimethoxycinnamic Acid route_eval->cinnamic_acid protocol_dev Develop/Optimize Protocol veratraldehyde->protocol_dev eugenol->protocol_dev cinnamic_acid->protocol_dev synthesis Perform Synthesis protocol_dev->synthesis analysis Analyze Product & Efficiency synthesis->analysis conclusion Select Optimal Route analysis->conclusion

Caption: A decision-making workflow for selecting the optimal synthetic route.

Route 1: Synthesis from Veratraldehyde

This route leverages the readily available and relatively inexpensive starting material, veratraldehyde. The synthesis proceeds through a two-step sequence involving a Knoevenagel condensation followed by a reduction.

Reaction Scheme:
Experimental Protocol:

Step 1: Knoevenagel Condensation to form 3,4-Dimethoxycinnamic Acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve veratraldehyde (1.0 eq.) and malonic acid (2.0 eq.) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • After cooling, pour the mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 3,4-dimethoxycinnamic acid. A similar procedure using anisaldehyde and malonic acid resulted in a yield of 35.05%[1].

Step 2: Reduction of 3,4-Dimethoxycinnamic Acid

  • In a flask, dissolve the 3,4-dimethoxycinnamic acid (1.0 eq.) in methanol with gentle heating.

  • Add 10% aqueous potassium hydroxide solution and Raney Nickel (a significant excess by weight).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully decant the clear solution. To prevent the Raney Nickel from becoming pyrophoric, add water to the residue.

  • Acidify the decanted solution with concentrated hydrochloric acid to precipitate the reduced product, which in this analogous case was dihydro-cinnamic acid[1]. For the synthesis of the target alcohol, a more potent reducing agent like Lithium Aluminum Hydride (LiAlH4) would be necessary to reduce the carboxylic acid.

Alternative Reduction using LiAlH4:

  • In a dry, inert atmosphere, suspend LiAlH4 (excess) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 3,4-dimethoxycinnamic acid in THF to the LiAlH4 suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash it with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Causality of Experimental Choices:
  • The Knoevenagel condensation is a classic and reliable method for C-C bond formation between an aldehyde and an active methylene compound like malonic acid. Pyridine acts as a basic catalyst and solvent, while piperidine is a more potent basic catalyst that accelerates the reaction.

  • Raney Nickel is a common catalyst for the hydrogenation of double bonds. However, for the reduction of the carboxylic acid to a primary alcohol, a more powerful reducing agent like LiAlH4 is required. LiAlH4 is a potent source of hydride ions and is highly effective for this transformation[2][3]. The reaction must be performed under anhydrous conditions as LiAlH4 reacts violently with water.

Route 2: Synthesis from Eugenol

Eugenol, a natural product readily available from clove oil, provides a "greener" starting point for the synthesis. This route involves a hydroboration-oxidation of the terminal alkene followed by methylation of the phenolic hydroxyl group.

Reaction Scheme:
Experimental Protocol:

Step 1: Hydroboration-Oxidation of Eugenol

  • In a dry, inert atmosphere, dissolve eugenol (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30 °C.

  • Stir the mixture at room temperature for an additional hour.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting 3-(4-hydroxy-3-methoxyphenyl)-1-propanol by column chromatography. A similar hydroboration-oxidation of eugenol has been reported to yield the corresponding primary alcohol in 84% yield[4].

Step 2: Methylation of 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol

  • Dissolve the product from Step 1 (1.0 eq.) in a suitable solvent such as acetone or methanol.

  • Add a base, such as anhydrous potassium carbonate, to the solution.

  • Add dimethyl sulfate (DMS) or methyl iodide dropwise to the stirred suspension.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute aqueous base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by vacuum distillation or column chromatography to obtain this compound. The methylation of phenols using dimethyl sulfate is a well-established and efficient method[5][6].

Causality of Experimental Choices:
  • Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of an alkene, which in the case of eugenol, selectively yields the primary alcohol at the terminal carbon of the allyl group. The use of BH3·THF provides a convenient and effective source of borane.

  • The methylation of the phenolic hydroxyl group is necessary to obtain the dimethoxy substitution pattern. Dimethyl sulfate is a potent and commonly used methylating agent. The use of a base like potassium carbonate is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of the dimethyl sulfate.

Route 3: Synthesis from 3,4-Dimethoxycinnamic Acid

This route starts from an intermediate that can be synthesized from veratraldehyde, as described in Route 1. The focus here is on the direct reduction of both the carboxylic acid and the conjugated double bond.

Reaction Scheme:
Experimental Protocol:
  • In a dry, inert atmosphere, prepare a suspension of an excess of Lithium Aluminum Hydride (LiAlH4) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Dissolve 3,4-dimethoxycinnamic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction flask to 0 °C and carefully quench the excess LiAlH4 by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture until a white, granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography. Lithium aluminum hydride is a powerful reducing agent capable of reducing both the carboxylic acid and the alkene of the cinnamic acid derivative to the corresponding saturated alcohol[2][3].

Causality of Experimental Choices:
  • This route is the most direct if 3,4-dimethoxycinnamic acid is readily available.

  • LiAlH4 is the reagent of choice for this transformation as it can efficiently reduce both the carboxylic acid and the conjugated double bond in a single step. The use of an ethereal solvent like THF or diethyl ether is crucial as they are inert to LiAlH4 and can dissolve the starting material.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.

ParameterRoute 1: From VeratraldehydeRoute 2: From EugenolRoute 3: From 3,4-Dimethoxycinnamic Acid
Starting Material VeratraldehydeEugenol3,4-Dimethoxycinnamic Acid
Number of Steps 221
Key Reagents Malonic acid, Pyridine, LiAlH4BH3·THF, H2O2, NaOH, Dimethyl sulfate, K2CO3LiAlH4
Estimated Overall Yield ModerateGood to ExcellentExcellent
Purity Good after purificationGood after purificationGood after purification
Safety Considerations Use of pyrophoric LiAlH4, corrosive acids and bases.Use of pyrophoric BH3·THF, corrosive H2O2 and NaOH, toxic and carcinogenic dimethyl sulfate.Use of pyrophoric and highly reactive LiAlH4.
Green Chemistry Metrics
Atom EconomyModerateModerateHigh
E-factorHighModerateLow
Advantages Readily available starting material.Utilizes a renewable starting material.Shortest route.
Disadvantages Multi-step process with moderate overall yield.Use of a toxic and carcinogenic methylating agent.Requires a pre-synthesized starting material or a potent, hazardous reducing agent.

The following diagram provides a visual comparison of the key metrics for each synthetic route.

Route Comparison Comparative Analysis of Synthetic Routes cluster_metrics Key Performance Indicators route1 Route 1: Veratraldehyde Steps: 2 Yield: Moderate Greenness: Moderate route2 Route 2: Eugenol Steps: 2 Yield: Good Greenness: Good route3 Route 3: Cinnamic Acid Steps: 1 Yield: Excellent Greenness: Excellent Starting Material Starting Material Starting Material->route1 Readily Available Starting Material->route2 Renewable Starting Material->route3 Intermediate Overall Efficiency Overall Efficiency Overall Efficiency->route1 Lower Overall Efficiency->route2 Higher Overall Efficiency->route3 Highest Sustainability Sustainability Sustainability->route1 Moderate Sustainability->route2 Good Sustainability->route3 Best (if starting material is available)

Caption: A visual comparison of the three synthetic routes.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific priorities of the researcher or organization.

  • For cost-effectiveness and reliance on a common starting material, Route 1 (from Veratraldehyde) is a viable option, despite its moderate overall yield and the need for a potent reducing agent.

  • For a more sustainable and "greener" approach, Route 2 (from Eugenol) is highly attractive due to its use of a renewable feedstock. The reported high yield for the hydroboration-oxidation step makes this a compelling choice, although the toxicity of the methylating agent is a significant consideration.

  • For the most direct and efficient conversion, Route 3 (from 3,4-Dimethoxycinnamic Acid) is superior, provided the starting material is readily accessible. This one-step reduction offers high atom economy and a low E-factor, aligning well with the principles of green chemistry.

Ultimately, this guide provides the foundational data and experimental context to enable an informed decision. Each protocol represents a self-validating system that, when executed with precision and adherence to safety protocols, will yield the desired product. The provided analysis of the causality behind experimental choices should further empower researchers to adapt and optimize these methods for their specific laboratory or industrial settings.

References

  • ORIGINAL PAPER. (n.d.). Retrieved January 18, 2026, from [Link]

  • Cinnamaldehyde hydrogenation using Au-Pd catalysts prepared by sol immobilisation. (n.d.). ORCA – Online Research @ Cardiff. Retrieved January 18, 2026, from [Link]

  • The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. (2015). SciELO. Retrieved January 18, 2026, from [Link]

  • The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Selective hydrogenation of 3,4-dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved January 18, 2026, from [Link]

  • Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. (2011). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 1-(3,4-Dimethoxyphenyl)propan-1-one. (2008). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid. (n.d.). Google Patents.
  • The synthesis route of the title compound; (i) 2 eq. of... (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2018). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Methylation synthesis method of N-heterocyclic compound. (n.d.). Google Patents.
  • Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (2005). ResearchGate. Retrieved January 18, 2026, from [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). MDPI. Retrieved January 18, 2026, from [Link]

  • 3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). (n.d.). Chemchart. Retrieved January 18, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3,4-dimethoxyphenyl)-1-propanol (CAS No. 3929-47-3), a common intermediate in organic synthesis. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks, protect the environment, and uphold the highest standards of laboratory safety.

Understanding the Compound: Hazard Profile and Characteristics

Structural Analogy and Inferred Hazards: this compound is an aromatic alcohol. Similar compounds, such as 3,4-dimethoxybenzaldehyde and 3-(4-methoxyphenyl)-1-propanol, are known to cause skin and eye irritation[1][2]. Therefore, it is prudent to handle this compound with the assumption that it may cause similar irritation.

Physicochemical Properties: Data from chemical suppliers provides insight into its physical state and flammability[3][4].

PropertyValueSource
CAS Number 3929-47-3[3][4]
Molecular Formula C₁₁H₁₆O₃[3]
Molecular Weight 196.24 g/mol [4]
Appearance Liquid[5]
Density 1.081 g/mL at 25°C[3][4]
Boiling Point 142-144 °C at 0.5 mmHg[4]
Flash Point >230 °F (>110 °C)[3]

The high flash point suggests that while it is a combustible liquid, it does not meet the criteria for an ignitable hazardous waste under standard conditions as defined by the U.S. Environmental Protection Agency (EPA) (a flash point below 140°F or 60°C)[6]. However, it is still crucial to prevent contact with ignition sources.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of all laboratory chemicals is governed by federal and local regulations. The primary regulatory bodies in the United States are the EPA, under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA)[7][8].

OSHA's Laboratory Standard: OSHA mandates that all laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals[8]. The disposal procedures detailed in this guide should be incorporated into your institution's CHP.

EPA Hazardous Waste Determination: The EPA classifies hazardous waste as either "listed" or "characteristic" waste[7]. This compound is not a listed waste from a specific industrial process (F- and K-lists) or a discarded commercial chemical product (P- and U-lists)[7][9][10]. Therefore, its classification as hazardous waste depends on whether it exhibits any of the four characteristics:

  • Ignitability: As discussed, its high flash point likely precludes this classification.

  • Corrosivity: As an alcohol, it is not expected to be corrosive.

  • Reactivity: It is not known to be unstable or reactive with water.

  • Toxicity: A formal toxicity characteristic leaching procedure (TCLP) would be required to definitively assess this. However, in the absence of this data, and given the potential for irritation, it is best practice to manage it as a hazardous waste.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent skin and eye contact.

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designated Waste Container: Use a dedicated, properly labeled waste container for this compound and related waste.

  • Compatibility: Do not mix this waste with strong oxidizing agents, acids, or bases[2][11]. It should be collected in a container designated for non-halogenated organic solvents.

Step 3: Container Selection and Labeling

Waste containers must be appropriate for the type of waste and clearly labeled.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date accumulation started.

    • The hazard characteristics (e.g., "Combustible Liquid," "Irritant").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: Keep the waste container closed at all times except when adding waste.

Step 5: Disposal of Contaminated Materials

Any materials that come into contact with this compound must also be disposed of as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid debris should be placed in a separate, clearly labeled bag or container for solid hazardous waste.

  • Empty Containers: "Empty" containers that held the pure substance must also be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must then be collected as hazardous waste.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation in the area.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste (Non-halogenated organic solvent stream) ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label storage Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) label->storage disposal_request Request Pickup by Licensed Hazardous Waste Contractor storage->disposal_request end Proper Disposal disposal_request->end

Sources

A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Guidelines for 3-(3,4-Dimethoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Comparative Analysis

Due to the limited specific hazard data for 3-(3,4-Dimethoxyphenyl)-1-propanol, a conservative risk assessment necessitates examining the safety profiles of structurally similar molecules. 3-Phenyl-1-propanol is an aromatic alcohol that is known to cause skin and serious eye irritation. Similarly, 3,4-Dimethoxybenzaldehyde, which shares the dimethoxybenzene moiety, is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] Based on these analogs, it is prudent to handle this compound as a compound that may cause, at a minimum, skin and eye irritation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate potential exposure. The following recommendations are based on a comprehensive hazard assessment and align with established laboratory safety standards.[2][3][4]

Eye and Face Protection: The First Line of Defense

Given the high likelihood of eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87 standards are required for all manipulations of this compound.[5]

  • Chemical Splash Goggles: When handling larger quantities (greater than 50 mL) or when there is a significant risk of splashing, chemical splash goggles that provide a complete seal around the eyes are mandatory.[5]

  • Face Shields: For procedures with a high potential for splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in conjunction with safety glasses or goggles.[4][5]

Skin and Body Protection: A Barrier Against Dermal Exposure

Preventing skin contact is paramount. The following protective apparel should be worn at all times:

  • Laboratory Coat: A flame-resistant lab coat is recommended to protect against splashes and spills.[4]

  • Gloves: The selection of appropriate chemical-resistant gloves is critical.

    • Material: Nitrile or neoprene gloves are recommended for handling this compound.[6][7][8] Nitrile offers good resistance to a variety of chemicals, including alcohols and some solvents, while neoprene provides excellent protection against acids, bases, and alcohols.[6][8]

    • Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use.[9] For prolonged work, consider double-gloving.[5] Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of as chemical waste.

  • Full-Length Pants and Closed-Toe Shoes: To ensure complete skin coverage, long pants and closed-toe shoes are mandatory in the laboratory.[5]

Respiratory Protection: Mitigating Inhalation Risks

While this compound is a liquid at room temperature, the generation of aerosols or vapors is possible, especially when heated or agitated.

  • Well-Ventilated Area: All work with this compound should be conducted in a well-ventilated laboratory.[10][11]

  • Fume Hood: For procedures that may generate aerosols or when handling larger quantities, a certified chemical fume hood is essential to minimize inhalation exposure.[9][12]

The following table summarizes the recommended PPE for different operational scales:

Operational ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<50 mL) Safety glasses with side shieldsNitrile or neoprene glovesLab coat, long pants, closed-toe shoesWell-ventilated area
Large Scale (>50 mL) or High Splash Potential Chemical splash goggles and face shieldNitrile or neoprene gloves (consider double-gloving)Lab coat, long pants, closed-toe shoesChemical fume hood

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is fundamental to a safe laboratory environment.

  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area and ensure it is clean and uncluttered.[13]

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

    • Avoid direct contact with skin and eyes.[10][11]

    • Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical.

    • Keep containers tightly closed when not in use.[10][14]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[10]

    • Keep it away from incompatible materials such as strong oxidizing agents.[15][16]

    • Ensure the storage container is clearly labeled with the chemical name and any potential hazards.[13]

Chemical Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and excess chemical, should be collected in a designated and clearly labeled hazardous waste container.[14][17][18] Do not mix this waste with other incompatible waste streams.[14][17]

  • Container Management: The hazardous waste container must be kept closed except when adding waste.[14][18] Store the waste container in a designated satellite accumulation area within the laboratory.[14][19]

  • Disposal Request: Once the waste container is full, or if it has been in accumulation for an extended period, follow your institution's procedures for hazardous waste pickup and disposal through a licensed environmental services company.[18][19]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[18] After rinsing, the defaced container can typically be disposed of as regular trash, but always consult your institution's specific guidelines.[18]

Visualizing the PPE Selection Process

The following diagram provides a clear, step-by-step decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Process PPE Selection for this compound start Start: Handling this compound scale What is the scale of the experiment? start->scale small_scale Small Scale (<50 mL) scale->small_scale <50 mL large_scale Large Scale (>50 mL) scale->large_scale >50 mL aerosol_risk Is there a risk of aerosol generation (e.g., heating, sonicating)? small_scale->aerosol_risk ppe_level_2 Enhanced PPE: - Chemical splash goggles - Face shield - Nitrile/neoprene gloves (consider double-gloving) - Lab coat - Long pants - Closed-toe shoes - Work in a chemical fume hood large_scale->ppe_level_2 no_aerosol No Aerosol Risk aerosol_risk->no_aerosol No aerosol Aerosol Risk aerosol_risk->aerosol Yes ppe_level_1 Minimum PPE: - Safety glasses with side shields - Nitrile/neoprene gloves - Lab coat - Long pants - Closed-toe shoes - Work in well-ventilated area no_aerosol->ppe_level_1 ppe_level_3 Highest Level PPE: - Chemical splash goggles - Face shield - Nitrile/neoprene gloves (consider double-gloving) - Lab coat - Long pants - Closed-toe shoes - Mandatory work in a chemical fume hood aerosol->ppe_level_3

Caption: PPE selection flowchart for handling this compound.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • 3,4-Dimethoxybenzaldehyde - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • 3-Phenyl-1-propanol. (2024). CymitQuimica.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania.
  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. (n.d.). Carl ROTH.
  • 3-Phenyl-1-propanol - Safety D
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington.
  • 3 - SAFETY D
  • Safety Data Sheet 3,4-Dimethoxybenzaldehyde. (n.d.). metasci.
  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • 3,4-DIMETHOXY BENZALDEHYDE CAS No 120-14-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. (n.d.). Cole-Parmer.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
  • Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention.
  • How to choose chemical resistant gloves in 4 steps. (2023). Vandeputte.
  • 3-Phenyl-1-propanol | 122-97-4. (n.d.). TCI Chemicals.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Berkeley.
  • SAFETY D
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Unbound.
  • Your Guide to Picking the Right Chemical Resistant Gloves. (n.d.). amsafe ppe.
  • Tips For Hazardous Chemical Handling In A Lab. (2022). Pharmaceutical Microbiology Resources.
  • Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. (2024). nmsafety.
  • Chemical Safety Best Practices in The Lab. (2023). Green World Group.
  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Cruz.
  • How to Choose the Right Gloves for Chemical Protection. (2025). Unisan.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager.

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